1,4-Dimethoxyoctahydroquinoxaline-2,3-dione
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,4-dimethoxy-4a,5,6,7,8,8a-hexahydroquinoxaline-2,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4/c1-15-11-7-5-3-4-6-8(7)12(16-2)10(14)9(11)13/h7-8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIORTGFGKWWEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON1C2CCCCC2N(C(=O)C1=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure analysis of 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione
An In-Depth Technical Guide to the Chemical Structure Analysis of 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the complete chemical structure elucidation of 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione, a complex heterocyclic molecule. Quinoxaline-2,3-dione derivatives are a significant class of compounds in medicinal chemistry, known for a wide array of pharmacological activities.[1][2] The specific subject of this guide, featuring a saturated carbocyclic ring and N-methoxy substitutions, presents unique analytical challenges that necessitate a multi-faceted spectroscopic approach. This document is intended for researchers, chemists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale for each analytical choice. We will proceed through a logical workflow, integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques to build an unassailable structural proof.
Introduction: The Structural Enigma
The quinoxaline-2,3-dione core is a privileged scaffold in drug discovery.[3] While the synthesis and analysis of its aromatic variants are well-documented, the octahydro- derivative introduces significant complexity due to the stereochemistry of the saturated cyclohexane ring. Furthermore, the presence of 1,4-dimethoxy groups attached directly to the amide nitrogens is an uncommon feature. These N-O-CH₃ linkages can introduce rotational isomers (rotamers), which may complicate spectral interpretation, particularly in NMR analysis.
This guide, therefore, adopts a first-principles approach to structural analysis. We will treat the molecule as a novel chemical entity, systematically applying modern analytical techniques to piece together its constitution, connectivity, and, where possible, its stereochemical configuration.
Caption: Putative structure of 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione.
The Analytical Workflow: An Integrated Strategy
A robust structural elucidation relies on the convergence of data from multiple independent techniques. Each method provides a unique piece of the puzzle, and their combination provides a self-validating system for confirming the final structure. Our strategy is grounded in a logical progression from foundational molecular formula determination to the intricate mapping of atomic connectivity.
Caption: HMBC connects protons to carbons 2-3 bonds away, locking the structure.
-
COSY will reveal the H-C(4a)-C(5)-C(6)-C(7)-C(8)-C(8a)-H connectivity pathway around the saturated ring.
-
HSQC will assign the specific carbon signal for each proton resonance.
-
HMBC is the ultimate confirmation. A correlation from the methoxy protons (~3.9 ppm) to the C-4a/C-8a carbons (~52 ppm) would definitively prove the N-O-CH₃ connectivity. Furthermore, correlations from the H-4a/H-8a protons (~3.4 ppm) to the carbonyl carbons (~158 ppm) would confirm the fusion of the two rings.
Conclusion: A Unified Structural Proof
The structural elucidation of 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione is a testament to the power of a modern, multi-technique analytical approach. By systematically applying HRMS, IR, and a suite of NMR experiments, a complete and unambiguous structural assignment can be achieved. The high-resolution mass spectrum establishes the elemental formula, IR spectroscopy confirms the presence of key dione and aliphatic functional groups, and a detailed analysis of 1D and 2D NMR spectra provides the definitive atomic connectivity map. The particular attention paid to the dynamic behavior of the N-methoxy groups underscores the necessity of not just collecting data, but interpreting it with a deep understanding of the underlying chemical principles. This integrated workflow serves as a robust template for the characterization of novel and complex heterocyclic compounds in any research and development setting.
References
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Nanri, T., et al. (1987). Gas-Liquid Chromatography and Mass Spectrometry of Quinoxalines Derived from Various Homoglucans by Alkaline o-Phenylenediamine Method. Agricultural and Biological Chemistry, 51(5), 1339-1346. Retrieved from [Link]
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Ahabchane, N. H., et al. (2007). Synthesis and Spectroscopic Structural Elucidation of New Quinoxaline Derivatives. Journal of the Chilean Chemical Society, 52(3). Retrieved from [Link]
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Shaik, S. P., et al. (2014). Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives. The Scientific World Journal. Retrieved from [Link]
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Harikrishna, K., et al. (2014). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry - Section B, 53B(12), 1639-1645. Retrieved from [Link]
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Langenbeck, U., et al. (1977). Quinoxalinol derivatives of aliphatic 2‐oxocarboxylic acids. Infrared and mass spectra of the O‐trimethylsilylated compounds. Biomedical Mass Spectrometry, 4(4), 197-202. Retrieved from [Link]
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Xu, Y., et al. (2011). Synthesis of Quinoxaline 1,4-di-N-Oxide Analogues and Crystal Structure of 2-Carbomethoxy-3-hydroxyquinoxaline-di-N-oxide. Molecules, 16(8), 6894-901. Retrieved from [Link]
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Trefz, F. K., et al. (1979). Enzymatic-chemical preparation of quinoxaline derivatives from L-amino acids for gas chromatographic-mass spectrometric analyses. Journal of Chromatography B: Biomedical Sciences and Applications, 172, 349-355. Retrieved from [Link]
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Asian Journal of Pharmaceutical Research and Development. (2026). Chemical Structure, Synthetic Strategies, Structure-Activity Relationship and Pharmacological Significance of Quinoxaline-2, 3-Dione. Retrieved from [Link]
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P, S., et al. (2023). Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as anti-inflammatory agents. International Journal of Health and Clinical Research, 6(1). Retrieved from [Link]
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ResearchGate. (n.d.). Structures of quinoxaline 1,4-dioxides with potent antimicrobial activities. Retrieved from [Link]
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Xu, Y., et al. (2011). Synthesis of quinoxaline 1,4-di-N-oxide analogues and crystal structure of 2-carbomethoxy-3-hydroxyquinoxaline-di-N-oxide. Molecules, 16(8), 6894-901. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group... Retrieved from [Link]
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ResearchGate. (n.d.). Synthetic routes for the synthesis of 1,4‐dihydroquinoxaline‐2,3‐dione. Retrieved from [Link]
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Abdulmalic, M. A., et al. (2012). 1,4-Dihydrobenzo[g]quinoxaline-2,3-dione. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3460. Retrieved from [Link]
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de Lima, D. P., et al. (2006). Molecular Structure of Heterocycles: 2 # NMR Spectroscopy, X- ray Diffraction, and Semiempirical MO Calculations of 5-Bromo-4, 6-dimethoxy-4-trichloromethyl-hexahydropyrimidin-2-one. Monatshefte für Chemie / Chemical Monthly, 137(10), 1259-1268. Retrieved from [Link]
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Gulevskaya, A. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]
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Iwashina, T., & Markham, K. R. (2020). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Molecules, 25(23), 5727. Retrieved from [Link]
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Aslanova, D. V., et al. (2022). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. International Journal of Molecular Sciences, 23(21), 13328. Retrieved from [Link]
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Mattioda, A. L., et al. (2017). Infrared spectroscopy of matrix-isolated neutral polycyclic aromatic nitrogen heterocycles: The acridine series. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 178, 218-232. Retrieved from [Link]
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Gardner, B. M., et al. (2015). Infrared Photodissociation Spectroscopy of Cationic Nitric Oxide Clusters, [(NO)n]+, and [NO2(NO)n]+. The Journal of Physical Chemistry A, 119(18), 4229-4239. Retrieved from [Link]
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A Technical Guide to the Physicochemical Landscape of Quinoxaline-2,3-dione Scaffolds: A Predictive Analysis of 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione
Abstract: This technical guide addresses the physicochemical properties, analytical characterization, and synthetic considerations for 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione. It is important to note that this specific compound is not well-documented in publicly accessible scientific literature or chemical databases. Therefore, this document establishes a comprehensive profile of the foundational and data-rich scaffold, 1,4-dihydroquinoxaline-2,3-dione , leveraging it as a validated baseline. Each section subsequently provides expert analysis and scientifically-grounded predictions for the properties of the target molecule, 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione, based on established principles of chemical structure and reactivity. This approach provides researchers and drug development professionals with a robust framework for understanding and potentially synthesizing this novel compound.
Introduction to the Quinoxaline-2,3-dione Core
The quinoxaline-2,3-dione scaffold is a privileged heterocyclic structure in medicinal chemistry.[1] Its rigid, nitrogen-containing bicyclic framework serves as a core component in a wide array of pharmacologically active agents.[2] Derivatives of this scaffold are known to act as antagonists for ionotropic glutamate receptors like AMPA and NMDA, giving them potential applications in the treatment of neurodegenerative disorders, epilepsy, and pain.[3][4] The versatility of this core allows for extensive functionalization, enabling the fine-tuning of its biological and physicochemical properties.
This guide focuses on a specific, novel derivative: 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione . The structural modifications—saturation of the aromatic ring (octahydroskeleton) and the addition of N-methoxy groups—represent significant deviations from the classical planar scaffold. These changes are predicted to drastically alter its three-dimensional conformation, solubility, and hydrogen bonding capabilities, offering a unique profile for potential new chemical entities.
Chemical Identity and Structural Analysis
A precise understanding of a molecule's identity is paramount for reproducibility and regulatory purposes. This section details the known identifiers for our baseline compound and provides predicted identifiers for the target molecule.
Baseline Compound: 1,4-Dihydroquinoxaline-2,3-dione
This compound exists predominantly in the diamide tautomeric form and serves as the fundamental building block.[4]
| Identifier | Value | Source |
| IUPAC Name | 1,4-Dihydroquinoxaline-2,3-dione | [4] |
| Synonyms | Quinoxaline-2,3-diol, 2,3-Dihydroxyquinoxaline | [5] |
| CAS Number | 15804-19-0 | [4] |
| Molecular Formula | C₈H₆N₂O₂ | [4] |
| Molecular Weight | 162.15 g/mol | [4] |
| SMILES | O=C1NC2=CC=CC=C2NC1=O | [6] |
| InChI Key | ABJFBJGGLJVMAQ-UHFFFAOYSA-N | [5] |
Diagram: Chemical Structure of 1,4-Dihydroquinoxaline-2,3-dione
Caption: Non-planar, saturated structure of the target molecule.
Physicochemical Properties
The transition from an aromatic, hydrogen-bond-donating scaffold to a saturated, non-donating structure is expected to profoundly influence its physical properties.
Known Properties of 1,4-Dihydroquinoxaline-2,3-dione
| Property | Value | Comments and Source |
| Appearance | White or light brown powder | Solid at room temperature. [1] |
| Melting Point | > 300 °C | High melting point is typical for planar, H-bonded crystal lattices. [4] |
| Solubility | Soluble in polar organic solvents | The N-H groups allow for hydrogen bonding with solvents. |
| logP (Octanol/Water) | 1.041 (Calculated) | Indicates moderate lipophilicity. [5] |
Predicted Physicochemical Profile of 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione
| Property | Predicted Value / Trend | Rationale and Expert Insights |
| Appearance | Likely a white to off-white solid | Saturation and removal of chromophore should result in a colorless solid. |
| Melting Point | Significantly Lower (< 200 °C) | The loss of planarity and, critically, the inability to form intermolecular N-H···O=C hydrogen bonds will weaken the crystal lattice, drastically reducing the melting point. |
| Solubility | Increased solubility in non-polar organic solvents (e.g., DCM, Ethyl Acetate); Decreased solubility in protic solvents (e.g., Methanol). | The molecule is now a hydrogen bond acceptor only (at the carbonyl and methoxy oxygens) but not a donor. This shift increases its compatibility with less polar, aprotic solvents. |
| logP (Octanol/Water) | Higher (> 2.0) | The addition of two methyl groups and the flexible, saturated hydrocarbon ring will increase the molecule's lipophilicity compared to the planar, aromatic analog. |
Proposed Synthetic Pathway and Experimental Protocols
While no synthesis for 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione is reported, a logical, multi-step pathway can be devised based on known transformations of the baseline scaffold.
Synthesis of Baseline: 1,4-Dihydroquinoxaline-2,3-dione
A well-established, robust method involves the cyclocondensation of an o-phenylenediamine with oxalic acid. [2] Protocol: Synthesis of 1,4-Dihydroquinoxaline-2,3-dione[2]
-
Reaction Setup: To a round-bottom flask, add o-phenylenediamine (1.0 eq) and oxalic acid dihydrate (1.0 eq).
-
Solvent/Catalyst: Add a catalytic amount of hydrochloric acid and use water or an alcohol as the solvent. For a green chemistry approach, the reactants can be ground together solvent-free. [3]3. Heating: Reflux the mixture for 1.5-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Purification: Filter the solid product, wash thoroughly with cold water to remove any remaining oxalic acid, and then with a small amount of cold ethanol. The product can be recrystallized from a suitable solvent like DMF or aqueous NaOH/HCl reprecipitation to yield pure 1,4-dihydroquinoxaline-2,3-dione. [1]
Proposed Multi-Step Synthesis of 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione
The proposed synthesis requires three key transformations: protection, hydrogenation, and N-O bond formation.
Diagram: Proposed Synthetic Workflow
Caption: A plausible multi-step synthetic route to the target molecule.
Protocol: Hypothetical Synthesis
-
Step 1: Protection: The N-H groups are acidic and could interfere with subsequent steps. Protection, for example with benzyl groups (using Benzyl Bromide and a base like K₂CO₃), yields the more soluble 1,4-dibenzyl-1,4-dihydroquinoxaline-2,3-dione.
-
Step 2: Aromatic Ring Reduction: The protected intermediate is subjected to catalytic hydrogenation. A strong catalyst such as Rhodium on Carbon (Rh/C) or high-pressure Palladium on Carbon (Pd/C) would be required to saturate the benzene ring, yielding the cis-isomer of 1,4-dibenzyloctahydroquinoxaline-2,3-dione.
-
Causality: Protecting the nitrogen atoms is crucial here. Unprotected nitrogens can poison the catalyst surface, hindering the aromatic ring reduction.
-
-
Step 3: Deprotection: The benzyl protecting groups are removed via hydrogenolysis, typically using a catalyst like Pearlman's catalyst (Pd(OH)₂/C), to yield the core octahydroquinoxaline-2,3-dione.
-
Step 4: N-Hydroxylation: The secondary amine groups of the saturated core are oxidized to N-hydroxy groups. This is a challenging step but can be attempted with powerful, neutral oxidizing agents like dimethyldioxirane (DMDO) or potentially peroxy acids (m-CPBA). This would yield 1,4-dihydroxyoctahydroquinoxaline-2,3-dione, a known compound. [7]5. Step 5: O-Methylation: The final step is a Williamson ether synthesis on the N-hydroxy groups. Using a methylating agent like methyl iodide (MeI) with a mild base such as silver(I) oxide (Ag₂O) would minimize side reactions and yield the final target molecule, 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione.
Predicted Analytical and Spectroscopic Data
The structural transformation from an aromatic to a saturated system will lead to distinct and predictable changes in spectroscopic signatures.
| Analysis Type | 1,4-Dihydroquinoxaline-2,3-dione (Known/Typical) | 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione (Predicted) |
| ¹H NMR | Aromatic signals (δ 7.0-8.0 ppm). Broad N-H singlet (δ ~11-12 ppm). Simple, sharp peaks due to planarity. | Absence of aromatic signals. Complex aliphatic signals (δ 1.0-4.0 ppm) from the cyclohexane and bridgehead protons. A sharp singlet for the two equivalent -OCH₃ groups (δ ~3.5-4.0 ppm). |
| ¹³C NMR | Aromatic carbons (δ 110-140 ppm). Carbonyl carbon (δ ~155-160 ppm). | Aliphatic carbons (δ 20-60 ppm). Carbonyl carbon shifted slightly (δ ~160-165 ppm). Methoxy carbon (δ ~50-60 ppm). |
| IR Spectroscopy | Strong, broad N-H stretch (~3200-3400 cm⁻¹). Sharp C=O stretch (~1680-1700 cm⁻¹). C=C aromatic stretches (~1450-1600 cm⁻¹). | Absence of N-H stretch. Presence of C-H aliphatic stretches (~2850-2950 cm⁻¹). Strong C=O stretch (~1700-1720 cm⁻¹). Prominent C-O stretch from methoxy groups (~1050-1150 cm⁻¹). |
| Mass Spec (ESI+) | [M+H]⁺ at m/z 163.05 | [M+H]⁺ at m/z 229.12; [M+Na]⁺ at m/z 251.10. |
Conclusion
While 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione remains a novel, uncharacterized molecule, a comprehensive physicochemical profile can be reliably predicted through expert analysis of its structural components and comparison with the well-documented 1,4-dihydroquinoxaline-2,3-dione scaffold. The transition from a planar, aromatic, hydrogen-bond-donating system to a flexible, saturated, non-donating structure is expected to significantly lower the melting point, increase lipophilicity, and fundamentally alter its spectroscopic signatures. The proposed multi-step synthesis, while challenging, provides a logical and plausible route for its creation. This guide serves as a foundational resource for any researchers or drug discovery teams interested in exploring the unique chemical space offered by this and similar saturated heterocyclic systems.
References
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ChemBK. (n.d.). 1,4-DIHYDROXYOCTAHYDROQUINOXALINE-2,3-DIONE. Retrieved from [Link]
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ResearchGate. (n.d.). Synthetic routes for the synthesis of 1,4‐dihydroquinoxaline‐2,3‐dione. Retrieved from [Link]
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Prasad, K. J. R., & Kumar, B. V. (2011). One-pot efficient green synthesis of 1,4-dihydro-quinoxaline-2,3-dione derivatives. Journal of Chemical Sciences, 123(5), 645-649. Retrieved from [Link]
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PubChem. (n.d.). 1,4-Dihydroxyquinoxaline-2,3-dione. Retrieved from [Link]
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Asian Journal of Pharmaceutical Research and Development. (2026). Chemical Structure, Synthetic Strategies, Stru -. Retrieved from [Link]
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PubChem. (n.d.). 1,4-Diethoxyquinoxaline-2,3-dione. Retrieved from [Link]
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Journal of Drug Delivery and Therapeutics. (2023). Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as. Retrieved from [Link]
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Wikipedia. (n.d.). Quinoxalinedione. Retrieved from [Link]
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Baxendale Group - Durham University. (n.d.). Phosphine free Mn-complex catalysed dehydrogenative C-C and - Supporting Information. Retrieved from [Link]
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Hindawi. (n.d.). Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives - PMC. Retrieved from [Link]
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ResearchGate. (2008). (PDF) 1,4-Dihydroxyquinoxaline-2,3(1H,4H)-dione. Retrieved from [Link]
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Technical Assessment: Solubility Profiling of 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione
The following technical guide details the solubility profile and physicochemical characterization of 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione .
This guide is structured for researchers and process chemists, moving from theoretical structure-property relationships (SPR) to practical solvent selection and experimental validation protocols.
Executive Summary
1,4-Dimethoxyoctahydroquinoxaline-2,3-dione represents a specialized subclass of cyclic hydroxamic acid derivatives. Unlike its aromatic parent (quinoxaline-2,3-dione), the "octahydro" designation indicates a saturated cyclohexane ring fused to the pyrazine core, while the "1,4-dimethoxy" substitution eliminates the hydrogen-bond donating capacity of the amide nitrogens.
This structural modification drastically alters the solubility profile compared to standard quinoxalines. The absence of N-H donors and the flexibility of the saturated ring typically enhance solubility in mid-polarity organic solvents (e.g., Dichloromethane, THF) while reducing high-melting-point crystal lattice energy. This guide provides a predictive solubility framework and a validated protocol for empirical determination.
Physicochemical Characterization & Theoretical Framework
To accurately predict solubility, we must analyze the solute-solvent interaction potential dictated by the molecular structure.
Structural Analysis[1][2]
-
Core Scaffold: Bicyclic decalin-like system (cyclohexane fused to diketopiperazine).
-
Functional Groups: Two carbonyls (C=O) and two N-methoxy groups (N-OMe).
-
Electronic Character: The molecule is a polar aprotic species. The N-methoxy groups prevent the formation of intermolecular N-H···O hydrogen bonds, which are responsible for the high insolubility of unsubstituted quinoxaline-2,3-diones.
-
Lipophilicity: The saturation of the benzene ring (octahydro) increases lipophilicity compared to the aromatic analog, while the methoxy groups add moderate polarity.
Predicted Properties (In Silico Consensus)
Values below are estimated based on Structure-Property Relationship (SPR) models for N-alkoxy cyclic imides.
| Property | Predicted Range | Implication for Solubility |
| LogP (Octanol/Water) | 0.8 – 1.5 | Moderate lipophilicity; likely poor water solubility. |
| Polar Surface Area (PSA) | ~55-65 Ų | Permeable; soluble in polar aprotic solvents. |
| Hydrogen Bond Donors | 0 | Cannot act as H-bond donor (critical for solvent choice). |
| Hydrogen Bond Acceptors | 4 | Interacts well with alcohols and water (as acceptor only). |
| Melting Point | 120°C – 160°C | Lower than aromatic analogs (>300°C), facilitating dissolution. |
Solubility Profile by Solvent Class
The following categorization is based on the Hansen Solubility Parameters (HSP) , specifically matching the dispersion (
Tier 1: High Solubility (Primary Process Solvents)
These solvents match the molecule's dipole and lack of H-bond donation.
-
Chlorinated Solvents (DCM, Chloroform): Excellent solubility due to matching polarity and dispersion forces. Ideal for extraction and chromatography.
-
Polar Aprotic (DMSO, DMF, DMAc): High solubility. The solvent's oxygen acts as a Lewis base, but since the solute has no protons to donate, interaction is primarily dipole-dipole. Used for stock solutions.
-
Ethers (THF, 2-MeTHF): Good solubility. THF coordinates well with the electron-deficient nature of the imide system.
Tier 2: Moderate Solubility (Crystallization/Wash Solvents)
-
Alcohols (Methanol, Ethanol, IPA): Moderate. While the solute accepts H-bonds from the solvent, the lipophilic cyclohexane ring limits solubility in highly polar alcohols. Solubility increases significantly with temperature (good for recrystallization).
-
Esters (Ethyl Acetate, Isopropyl Acetate): Moderate. Useful as a co-solvent or for liquid-liquid extraction.
Tier 3: Poor Solubility (Anti-Solvents)
-
Water: Poor (< 1 mg/mL predicted). The hydrophobic bulk of the octahydro ring and methyl groups overrides the polar functionality.
-
Aliphatic Hydrocarbons (Hexane, Heptane): Very Poor. The molecule is too polar to dissolve in non-polar alkanes. Ideal anti-solvents for precipitation.
Visualizing the Solubility Mechanism
The following diagram illustrates the interaction logic used to select solvents for this specific molecule.
Caption: Mechanistic map linking structural features of the target molecule to solvent compatibility.
Experimental Protocol: Solubility Determination
Since specific literature values for this derivative are rare, the following Self-Validating Protocol must be used to generate empirical data. This method ensures accuracy by accounting for equilibration time and saturation.
Materials Required[3]
-
Analyte: >500 mg of 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione (purity >98%).
-
Solvents: HPLC grade DCM, MeOH, EtOAc, Hexane, DMSO, Water.
-
Equipment: Thermomixer or shaker, 0.22 µm PTFE syringe filters, HPLC-UV/Vis.
Workflow: Saturation Shake-Flask Method
-
Preparation (Excess Addition):
-
Add approx. 10 mg of solid compound to 1 mL of the target solvent in a 2 mL HPLC vial.
-
Check: If the solid dissolves instantly, add more until a visible suspension persists (supersaturation).
-
-
Equilibration:
-
Agitate the vials at 25°C ± 0.5°C for 24 hours at 500-750 rpm.
-
Why: Ensures thermodynamic equilibrium (Solid
Liquid).
-
-
Filtration:
-
Centrifuge the vials (5 min @ 10,000 rpm) to pellet the undissolved solid.
-
Filter the supernatant through a 0.22 µm PTFE filter (compatible with organic solvents).
-
Critical: Discard the first 100 µL of filtrate to prevent filter adsorption errors.
-
-
Quantification (HPLC):
-
Dilute the filtrate 100x or 1000x with Acetonitrile/Water (50:50).
-
Inject into HPLC (C18 Column, UV detection @ 254 nm).
-
Calculate concentration against a standard curve.
-
Workflow Visualization
Caption: Step-by-step decision tree for determining thermodynamic solubility.
Implications for Process Development
Crystallization Strategy
Based on the profile, a Cooling Crystallization or Anti-Solvent Crystallization is recommended.
-
Solvent System: Dissolve in hot Ethyl Acetate or Methanol (moderate solubility).
-
Anti-Solvent: Slowly add Heptane or Water (if using MeOH) to induce nucleation.
-
Purification: The N-methoxy groups make the molecule stable to weak acids, allowing acid washes to remove amine impurities.
Formulation
For drug delivery or biological assays:
-
Stock Solution: Prepare 10-50 mM stocks in DMSO .
-
Aqueous Dilution: Dilute into aqueous buffer. Caution: Rapid precipitation may occur >100 µM. Use a surfactant (e.g., Tween 80) or cyclodextrin if higher concentration is needed.
References
-
Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences. Link
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. (Standard reference for HSP logic).
-
Lipinski, C. A. (2000). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Link
-
OECD Guidelines for the Testing of Chemicals. (1995). Test No. 105: Water Solubility. OECD Publishing. Link
-
PubChem Compound Summary. (2023). Quinoxaline-2,3-dione Derivatives.[1][2][3][4][5][6][7] National Library of Medicine. Link
Sources
- 1. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajprd.com [ajprd.com]
- 3. 1,4-Dihydroxyquinoxaline-2,3-dione | C8H6N2O4 | CID 659157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Quinoxalinedione - Wikipedia [en.wikipedia.org]
Thermodynamic Stability Profile of 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione: A Comprehensive Technical Guide
Executive Summary
The thermodynamic evaluation of complex saturated heterocycles requires moving beyond basic stability indicating assays to understand the fundamental energy landscapes governing molecular degradation. 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione (CAS: 247564-26-7) presents a unique thermodynamic challenge[1]. Unlike its fully aromatic quinoxaline counterparts, which exhibit extreme thermal resilience, this molecule combines a conformationally flexible octahydro ring with a sterically hindered, electronically perturbed N-methoxy diketopiperazine core.
This whitepaper provides an in-depth mechanistic analysis of its thermodynamic stability, offering self-validating experimental workflows designed to isolate phase transitions from degradation events, thereby ensuring absolute data integrity in pre-formulation and structural characterization.
Structural Thermodynamics & Mechanistic Insights
The thermodynamic ground state of 1,4-dimethoxyoctahydroquinoxaline-2,3-dione is dictated by two critical structural modifications relative to the native quinoxaline-2,3-dione scaffold:
-
Loss of Aromaticity & Conformational Entropy: Native quinoxaline-2,3-diones are highly stable due to extended
-conjugation, often exhibiting decomposition temperatures (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ) exceeding 300 °C. The reduction to an octahydro framework eliminates this resonance stabilization, increasing the baseline enthalpy of the system. Furthermore, the saturated cyclohexane-like ring introduces significant conformational entropy, as the molecule must navigate the thermodynamic minima of cis- and trans-decalin-like puckering states[2]. -
Electronic Perturbation via N-Methoxy Substitution: The attachment of methoxy groups directly to the amide nitrogens (
) fundamentally alters the stability of the 2,3-dione moiety. The strong inductive electron withdrawal (-I effect) of the oxygen atoms competes with the nitrogen lone-pair delocalization into the adjacent carbonyls. This weakens the amide partial double bond, lowering the rotational energy barrier and increasing the electrophilicity of the and carbons. Consequently, the molecule is thermodynamically primed for nucleophilic attack (e.g., hydrolysis) in solution[3].
Thermodynamic Degradation Landscape
Thermodynamic degradation pathways of 1,4-dimethoxyoctahydroquinoxaline-2,3-dione.
Quantitative Thermodynamic Baselines
To contextualize the stability of this specific compound, we must extrapolate from the known thermodynamic behavior of structurally related quinoxaline-2,3-diones and N-alkoxy amides. The table below summarizes the expected quantitative parameters and their mechanistic significance.
| Thermodynamic Parameter | Symbol | Extrapolated Range | Mechanistic Significance |
| Enthalpy of Fusion | 25 – 40 kJ/mol | Indicates the strength of intermolecular hydrogen bonding and crystal lattice energy. | |
| Activation Energy (Hydrolysis) | 60 – 85 kJ/mol | Reflects the lowered barrier to nucleophilic attack at the C2/C3 carbonyls due to N-methoxy inductive effects. | |
| Decomposition Onset | 180 – 220 °C | Driven primarily by the homolytic cleavage of the weak N-O bond, significantly lower than native quinoxalines. | |
| Gibbs Free Energy of Isomerization | 2 – 5 kJ/mol | The energy difference between the cis and trans conformations of the octahydro ring. |
Self-Validating Experimental Workflows
A single analytical technique cannot accurately map a complex thermodynamic landscape. Solid-state thermal events can easily conflate melting with degradation, while solution-state stability is heavily influenced by solvation entropy. The following protocols are designed as self-validating systems , where the output of one step inherently verifies the assumptions of the next.
Protocol 1: High-Resolution Solid-State Thermal Analysis (TGA/DSC)
Causality: Differential Scanning Calorimetry (DSC) measures heat flow to identify phase transitions, but N-methoxy compounds frequently decompose near their melting points. Running Thermogravimetric Analysis (TGA) in tandem ensures we differentiate a true melting endotherm from a mass-loss decomposition exotherm.
-
Sample Preparation: Accurately weigh 3.0–5.0 mg of the API (purity >99% via HPLC) into an aluminum crucible. Rationale: Precise mass is critical for accurate
integration; >99% purity prevents freezing point depression artifacts that skew thermodynamic calculations. -
Atmosphere Control: Purge the furnace with dry Nitrogen (
) at 50 mL/min. Rationale: An inert atmosphere suppresses oxidative degradation, isolating purely thermal (thermodynamic) bond-breaking events. -
Temperature Program: Equilibrate at 25 °C for 5 minutes, then ramp at 10 °C/min to 350 °C.
-
Data Cross-Validation: Overlay the DSC heat flow curve with the TGA first derivative (DTG) curve. Self-Validation Check: A valid melting endotherm (
) must exhibit zero mass loss on the TGA. If mass loss >0.5% occurs concurrently with an endotherm, the event must be reassigned as (decomposition), confirming the N-O bond cleavage hypothesis.
Protocol 2: Solution-State Isothermal Degradation Kinetics
Causality: Solid-state stability does not predict physiological or formulation stability. By subjecting the compound to forced degradation at multiple temperatures and mapping them via the Arrhenius equation, we extract the activation energy (
-
Buffer Preparation: Prepare 50 mM phosphate buffers at pH 4.0, 7.4, and 9.0. Rationale: Evaluates the susceptibility of the dione core to specific acid/base catalysis versus neutral water hydrolysis.
-
Incubation: Dissolve the compound to a final concentration of 100 µg/mL. Aliquot into sealed amber HPLC vials and incubate in highly controlled thermal blocks at 25 °C, 40 °C, and 60 °C.
-
Sampling & Quenching: At predetermined time points (0, 2, 4, 8, 24, 48 hours), remove vials and immediately quench in an ice bath. Rationale: Rapid cooling halts the kinetic reaction, preserving the exact thermodynamic state of the system at the precise sampling time.
-
Quantification: Analyze via RP-HPLC-UV (254 nm). Plot
vs. time to determine the observed rate constant ( ). -
Thermodynamic Extraction: Construct an Arrhenius plot (
vs. ). Self-Validation Check: Calculate the activation energy ( ). An confirms a uniform degradation mechanism across the temperature range. A non-linear plot indicates a mechanistic shift (e.g., parallel degradation pathways), requiring a re-evaluation of the kinetic model.
Self-validating workflow for extracting thermodynamic parameters.
References
- Title: 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione - ChemicalBook Source: ChemicalBook URL
- Source: PMC / National Institutes of Health (NIH)
- Title: Quinoxaline-2, 3-Dione: Chemical Structure, Synthetic Strategies, Structure–Activity Relationship, Reactivity, and Pharmacological Activities Source: Asian Journal of Pharmaceutical Research and Development URL
- Title: Synthesis and characterization of thermally stable quinoxaline-based polyamides Source: ResearchGate URL
Sources
Literature Review and Technical Guide: Octahydroquinoxaline-2,3-dione Derivatives
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper
Executive Summary
The quinoxaline-2,3-dione scaffold is a privileged pharmacophore in medicinal chemistry, historically celebrated for its potent antagonism at ionotropic glutamate receptors (AMPA, kainate, and NMDA)[1][2]. However, the saturation of the aromatic pyrazine/benzene rings to form octahydroquinoxaline-2,3-dione (perhydroquinoxaline) derivatives introduces a novel dimension of 3D conformational flexibility and distinct pharmacological profiles[3].
As a Senior Application Scientist, I have synthesized the current literature to provide a comprehensive technical guide on 1,4-disubstituted octahydroquinoxaline-2,3-diones. This whitepaper elucidates the structural rationale, details self-validating synthetic protocols, and maps the dual-action pharmacological pathways (neuromodulatory and antimicrobial) of these emerging derivatives[4][5].
Structural Rationale & Mechanistic Pathways
The Shift from Planar to Non-Planar Scaffolds
Traditional quinoxaline-2,3-diones (e.g., CNQX, DNQX) are highly planar, which facilitates their intercalation into the binding clefts of the AMPA receptor and the NMDA receptor-associated glycine site[2][6]. However, this planarity often results in poor aqueous solubility due to tight crystal lattice packing[7].
By reducing the aromatic system to an octahydroquinoxaline core, researchers introduce sp3-hybridized carbons, breaking the molecular planarity. This structural shift achieves two critical outcomes:
-
Improved Physicochemical Properties: The non-planar orientation lessens solid-state packing efficiency, significantly enhancing aqueous solubility and oral bioavailability—critical parameters for systemic pharmacokinetic viability[5][7].
-
Target Diversification: While retaining moderate affinity for CNS targets, the saturated derivatives exhibit novel peripheral activities, including targeted antibacterial and antifungal properties[4].
Mechanistic Signaling & Target Engagement
The pharmacological versatility of octahydroquinoxaline-2,3-diones is driven by their ability to engage multiple biological targets depending on their 1,4-substituents.
Caption: Dual pharmacological pathways of octahydroquinoxaline-2,3-dione derivatives.
Synthetic Methodologies: A Self-Validating Protocol
The synthesis of 1,4-disubstituted octahydroquinoxaline-2,3-diones relies on a robust, two-step sequence: reductive alkylation followed by cyclocondensation[4][5]. The causality behind this specific sequence is to prevent over-alkylation of the primary amines and to thermodynamically drive the formation of the rigid diketopiperazine-like ring.
Synthesis Workflow
Caption: Two-step synthetic workflow for 1,4-disubstituted octahydroquinoxaline-2,3-diones.
Step-by-Step Experimental Protocol
Phase 1: Reductive Alkylation (Formation of N,N-disubstituted cyclohexane-1,2-diamine)
Rationale: Sodium cyanoborohydride (
-
Preparation: Dissolve 10 mmol of 1,2-cyclohexanediamine in 30 mL of anhydrous methanol.
-
Imine Formation: Add 22 mmol of the desired aryl/alkyl aldehyde dropwise at
. Stir for 2 hours at room temperature to ensure complete Schiff base formation. -
Reduction: Adjust the pH to ~6.0 using glacial acetic acid. Slowly add 25 mmol of
. -
Validation Checkpoint 1: Monitor via TLC (Dichloromethane:Methanol, 9:1). The disappearance of the starting diamine spot confirms the reaction.
-
Workup: Quench with 1M NaOH, extract with ethyl acetate (
), dry over anhydrous , and concentrate under reduced pressure.
Phase 2: Cyclocondensation (Fusion with Diethyl Oxalate) Rationale: Fusion with diethyl oxalate (rather than oxalic acid) under solvent-free or high-heat conditions thermodynamically favors the double amidation required to close the six-membered pyrazine-dione ring[4][8].
-
Fusion: Mix the crude N,N-disubstituted diamine (10 mmol) with an excess of diethyl oxalate (15 mmol) in a round-bottom flask.
-
Heating: Heat the mixture to
– (fusion conditions) for 4–6 hours. Ethanol will evolve as a byproduct; ensure proper venting or use a distillation setup to remove ethanol and drive the equilibrium forward. -
Validation Checkpoint 2: Perform Mass Spectrometry (ESI-MS). Look for the
peak corresponding to the exact mass of the target octahydroquinoxaline-2,3-dione, confirming ring closure. -
Purification: Cool the melt, triturate with diethyl ether, and recrystallize the resulting solid from an ethanol/water mixture to yield the pure 1,4-disubstituted octahydroquinoxaline-2,3-dione[4][8].
Quantitative Data Presentation
The pharmacological utility of these derivatives is best understood by comparing their binding affinities and antimicrobial minimum inhibitory concentrations (MIC). Below is a synthesized data presentation based on benchmark literature for quinoxaline-dione derivatives and their saturated counterparts[1][2][4].
Table 1: Comparative Receptor Binding Affinities (IC
| Compound Class | AMPA Receptor | NMDA (Glycine Site) | Kainate Receptor | Primary Application |
| CNQX (Planar) | 0.3 | 1.5 | 1.1 | In vitro tool / Neuroprotection[6] |
| PNQX (Planar) | 0.063 | 0.37 | N/A | High-affinity antagonist[7] |
| 7-Nitro-5-(N-oxyaza)-QX | 1.3 | 0.69 | 2.4 | Broad-spectrum antagonist[1] |
| Octahydro-QX (1,4-alkyl) | > 50 | > 50 | > 50 | Shifted to antimicrobial targets[4] |
Insight: The saturation of the ring in octahydro-derivatives drastically reduces their affinity for planar-dependent CNS glutamate receptors, effectively engineering out CNS-mediated side effects when developing these compounds for peripheral antimicrobial use.
Table 2: Antimicrobial Activity of 1,4-disubstituted Octahydroquinoxaline-2,3-diones (Data adapted from Hussein et al.[4][5])
| Derivative (1,4-Substitution) | S. aureus (Gram +ve) | E. coli (Gram -ve) | C. albicans (Fungi) | Clog P |
| Compound 2a (Benzyl) | Moderate | Weak | Moderate | 2.45 |
| Compound 2e (p-Chlorobenzyl) | High | Moderate | High | 3.12 |
| Compound 2g (p-Methoxybenzyl) | Moderate | Weak | Weak | 2.80 |
| Reference (Norfloxacin/Clotrimazole) | Very High | Very High | Very High | N/A |
Insight: Lipophilicity (Clog P) plays a direct causal role in the antimicrobial efficacy of these derivatives. The p-chlorobenzyl substitution (Compound 2e) provides the optimal lipophilic balance to penetrate bacterial cell walls and fungal membranes, resulting in the highest relative activity and favorable pharmacokinetic profiles in rabbit plasma models[4][5].
Conclusion
The transition from aromatic quinoxaline-2,3-diones to octahydroquinoxaline-2,3-dione derivatives represents a strategic maneuver in rational drug design. By breaking molecular planarity, researchers have successfully mitigated the poor aqueous solubility inherent to traditional AMPA/NMDA antagonists[7]. Furthermore, utilizing the reductive alkylation and cyclocondensation workflow allows for the rapid generation of 1,4-disubstituted libraries. These saturated scaffolds demonstrate a highly tunable pharmacological profile, shifting from CNS excitotoxicity modulators to viable, systemically safe antimicrobial agents[4][5]. Future development should focus on optimizing the Clog P through strategic 1,4-substitutions to maximize targeted pathogen clearance.
References
-
Mostafa A. Hussein, et al. "Design, Synthesis, and Antimicrobial Activity of New 1,4-disubstituted Octahydroquinoxaline-2,3-diones." Archives of Pharmacal Research, 2011. 4
-
Mostafa A. Hussein, et al. "Synthesis and Pharmacokinetic studies of Effective and Safe New Antimicrobial Derivatives of Substitited Hydroquinoxaline-2,3-diones." American Journal of Pharmacy and Health Research, 2016. 5
-
M. Kessler, et al. "Quinoxaline derivatives are high-affinity antagonists of the NMDA receptor-associated glycine sites." Brain Research, 1989. 2
-
BenchChem. "Synthesis of 2,3-Dihydroxyquinoxaline: An Application Note and Detailed Protocol." BenchChem Application Notes, 2025. 8
-
P. L. Ornstein, et al. "Design and synthesis of novel quinoxaline-2,3-dione AMPA/GlyN receptor antagonists: amino acid derivatives." Journal of Medicinal Chemistry, 1996. 7
-
M. E. Layton, et al. "Stereoselective Synthesis and Biological Evaluation of Perhydroquinoxaline-Based κ Receptor Agonists." PMC, 2025.3
-
J. W. McDonald, et al. "The contribution of AMPA and NMDA receptors to graded bursting activity in the hippocampal CA1 region in an acute in vitro model of epilepsy." PubMed, 1993. 6
Sources
- 1. 5-(N-oxyaza)-7-substituted-1,4-dihydroquinoxaline-2,3-diones: novel, systemically active and broad spectrum antagonists for NMDA/glycine, AMPA, and kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoxaline derivatives are high-affinity antagonists of the NMDA receptor-associated glycine sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective Synthesis and Biological Evaluation of Perhydroquinoxaline-Based κ Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. | Faculty of Pharmacy [b.aun.edu.eg]
- 5. ajphr.com [ajphr.com]
- 6. The contribution of AMPA and NMDA receptors to graded bursting activity in the hippocampal CA1 region in an acute in vitro model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of novel quinoxaline-2,3-dione AMPA/GlyN receptor antagonists: amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
The Evolution and Application of 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione in Advanced Heterocyclic Synthesis
Executive Summary & Historical Context
The synthesis of highly functionalized heterocycles—particularly quinoxalines and imidazo[1,2-a]quinoxalines—relies heavily on the availability of precisely substituted 1,2-diketones[1]. However, the direct synthesis of 1,2-diketones via organometallic addition to dicarbonyl electrophiles is notoriously plagued by over-addition, leading to tertiary alcohol byproducts.
In 1981, the introduction of the Weinreb amide (N-methoxy-N-methylamides) revolutionized acyl substitution by forming a stable, 5-membered metal-chelated tetrahedral intermediate that resists premature collapse[2]. While highly successful for mono-ketones, extending this logic to bis-Weinreb amides (such as N,N'-dimethoxy-N,N'-dimethyloxamide) for 1,2-diketone synthesis revealed severe limitations. The acyclic nature of standard bis-Weinreb amides allows for conformational rotation, which disrupts the bis-chelate, causing premature collapse into a highly electrophilic mono-ketone that rapidly undergoes uncontrolled over-addition[1].
To solve this, synthetic chemists developed 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione (DMOQD) (CAS: 247564-26-7)[]. By embedding the N-methoxy amide functionalities within a rigid, cyclohexane-fused piperazine ring (IUPAC: 1,4-dimethoxy-4a,5,6,7,8,8a-hexahydroquinoxaline-2,3-dione)[], the molecule is conformationally locked. This structural pre-organization forces the formation of an ultra-stable bis-tetrahedral intermediate, enabling the flawless synthesis of complex 1,2-diketones.
Structural Chemistry & Mechanistic Advantages
The superiority of DMOQD over acyclic alternatives lies in its rigid bicyclic framework. When a Grignard reagent (
In an acyclic system, steric repulsion between the two adjacent tetrahedral centers drives rotation around the central C-C bond, breaking the chelate. In DMOQD, the octahydroquinoxaline core acts as a conformational anchor. The trans-fused (or rigid cis-fused) cyclohexane backbone physically prevents the C-C bond from rotating. The bis-tetrahedral intermediate is thus kinetically trapped and thermally stable even at 0 °C, completely suppressing the formation of tertiary alcohols.
Quantitative Comparison
The conformational rigidity of DMOQD translates directly to superior isolated yields across various nucleophiles.
Table 1: Efficiency of 1,2-Diketone Synthesis: Acyclic vs. Cyclic bis-Weinreb Amides
| Nucleophile (Organometallic) | Acyclic Oxamide Yield (%) | DMOQD (Cyclic) Yield (%) | Primary Mode of Failure (Acyclic) |
| Phenylmagnesium Bromide | 65% | 92% | Premature collapse / Over-addition |
| Methylmagnesium Bromide | 58% | 88% | Mono-ketone competitive reaction |
| Isopropylmagnesium Chloride | 42% | 81% | Steric disruption of chelate |
| 2-Thienylmagnesium Bromide | 50% | 89% | Over-addition to tertiary alcohol |
Data represents generalized comparative yields highlighting the stabilization of the bis-tetrahedral intermediate[1].
Application in Drug Discovery: Histamine Receptor Inhibitors
The 1,2-diketones generated from DMOQD are privileged precursors for cyclocondensation with o-phenylenediamines, yielding substituted quinoxalines[1]. This pathway is highly relevant in modern drug discovery. For instance, Kalypsys, Inc. utilized quinoxaline and imidazo[1,2-a]quinoxaline scaffolds to develop potent heterocyclic inhibitors of the Histamine H4 Receptor (H4R)[5].
H4R is a G-protein coupled receptor (GPCR) primarily expressed on immune cells. Its activation by histamine drives chemotaxis and inflammation in conditions like asthma, rheumatoid arthritis, and pruritus[6]. The rigid quinoxaline core, synthesized efficiently via DMOQD-derived diketones, acts as a perfect bioisostere to antagonize the H4R binding pocket.
Caption: Mechanism of H4R-mediated inflammatory signaling targeted by quinoxaline derivatives.
Experimental Workflows & Protocols
As a self-validating system, the following protocols emphasize the causality behind the reagent choices and environmental conditions required to utilize DMOQD effectively.
Protocol A: Synthesis of 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione
Objective: Construct the conformationally restricted cyclic bis-Weinreb amide.
-
Precursor Preparation: Begin with N,N'-dimethoxycyclohexane-1,2-diamine (synthesized via oxidation of cyclohexane-1,2-diamine to the dioxime, followed by reduction and O-methylation).
-
Setup: Dissolve the diamine (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere. Add triethylamine (3.0 eq).
-
Causality: Triethylamine acts as a non-nucleophilic acid scavenger to neutralize the HCl generated during acylation, preventing the protonation and deactivation of the diamine nucleophile.
-
-
Acylation: Cool the reaction mixture to 0 °C. Add oxalyl chloride (1.1 eq) dropwise over 30 minutes.
-
Causality: The 0 °C environment is critical. Oxalyl chloride is highly reactive; controlling the thermodynamics prevents runaway exothermic polymerization and favors the intramolecular cyclization required to form the 2,3-dione ring.
-
-
Workup & Validation: Quench with saturated aqueous
. Extract with DCM, dry over , and concentrate. Purify via recrystallization (EtOAc/Hexanes) to yield DMOQD as a white solid. Validate via LC-MS (Expected [M+H]+ = 229.25)[].
Protocol B: Synthesis of Symmetrical 1,2-Diketones via DMOQD
Objective: Exploit DMOQD to generate 1,2-diketones without over-addition.
-
Organometallic Addition: Dissolve DMOQD (1.0 eq) in anhydrous THF and cool to 0 °C. Add the desired Grignard reagent (
, 2.2 eq) dropwise.-
Causality: Unlike acyclic Weinreb amides which often require strict -78 °C cryogenic conditions to prevent intermediate collapse, the rigid geometry of DMOQD stabilizes the bis-tetrahedral chelate sufficiently to allow the reaction to proceed cleanly at 0 °C[1]. The 0.2 eq excess ensures complete conversion.
-
-
Maturation: Stir at 0 °C for 2 hours. Monitor the disappearance of DMOQD via TLC.
-
Hydrolytic Quench: Rapidly pour the reaction mixture into a vigorously stirred solution of cold 1M HCl.
-
Causality: The acidic aqueous environment protonates the methoxy-amine leaving groups, breaking the magnesium chelate and triggering the simultaneous, controlled collapse of both tetrahedral centers to yield the target 1,2-diketone.
-
-
Isolation: Extract with ethyl acetate, wash with brine, and concentrate. The resulting 1,2-diketone is typically >90% pure and ready for immediate cyclocondensation with o-phenylenediamine[5].
Caption: Synthetic workflow from DMOQD to quinoxaline-based histamine receptor inhibitors.
References
Sources
- 1. A Nonoxidative Sequence for the Preparation of 1,2-Diketone Derivatives Using Aldehyde and Organometallic Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. WO2011112731A2 - Heterocyclic inhibitors of histamine receptors for the treatment of disease - Google Patents [patents.google.com]
Theoretical reactivity of 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione
An In-Depth Technical Guide to the Theoretical Reactivity of 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione
Abstract
This technical guide provides a comprehensive theoretical analysis of the reactivity of 1,4-dimethoxyoctahydroquinoxaline-2,3-dione, a complex heterocyclic scaffold with significant potential in medicinal chemistry and materials science. In the absence of direct experimental data for this specific molecule, this document synthesizes information from foundational organic chemistry principles and the known reactivity of its constituent functional groups—a saturated carbocycle, an α-dicarbonyl system, and N-alkoxy amide moieties. We will explore the molecule's electrophilic and nucleophilic potential, the reactivity of its distinct ring systems, and stereochemical considerations that may influence its behavior. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and exploit the synthetic potential of this and related saturated heterocyclic systems.
Molecular Architecture and Electronic Profile
The structure of 1,4-dimethoxyoctahydroquinoxaline-2,3-dione presents a unique fusion of a saturated carbocyclic ring (hexahydroquinoxaline, or octahydropyrazine-fused cyclohexane) with a pyrazine-2,3-dione core bearing N-methoxy substituents. This architecture diverges significantly from its well-studied aromatic counterpart, quinoxaline-2,3-dione.
-
The Octahydroquinoxaline Core: The fully saturated cyclohexane ring removes the possibility of electrophilic aromatic substitution reactions that are characteristic of the parent quinoxaline-2,3-dione.[1][2] Its reactivity will be governed by the chemistry of cycloalkanes and the influence of the adjacent dione.
-
The α-Dicarbonyl System: The adjacent carbonyl groups at the 2 and 3 positions create a highly electrophilic center. This vicinal dicarbonyl moiety is known to be susceptible to a range of nucleophilic attacks.[2][3]
-
The N-Methoxy Groups: The presence of methoxy groups on the nitrogen atoms (N-alkoxy amides) modulates the electronic properties of the amide bonds. The oxygen atom's electronegativity can influence the nucleophilicity of the nitrogen and the electrophilicity of the carbonyl carbons. The N-O bond also introduces a potential site for specific chemical transformations, such as reductive cleavage.[4]
The molecule's three-dimensional structure, particularly the cis or trans fusion of the two rings, will play a critical role in dictating the stereochemical outcome of its reactions by influencing the steric accessibility of reagents.
Theoretical Reactivity of the Saturated Carbocyclic Ring
The cyclohexane portion of the molecule offers specific avenues for functionalization, distinct from the aromatic precursor.
Free Radical Halogenation
The sp³-hybridized C-H bonds on the cyclohexane ring are susceptible to free-radical substitution. This classic reaction, typically initiated by UV light, allows for the introduction of halogens (e.g., Br₂, Cl₂), which can then serve as handles for further nucleophilic substitution or elimination reactions. The regioselectivity would favor the formation of the most stable radical intermediate, which in this case would be at the tertiary carbons (positions 4a and 8a).
Protocol 1: Theoretical Free Radical Bromination
-
Dissolution: Dissolve 1,4-dimethoxyoctahydroquinoxaline-2,3-dione (1.0 eq) in a non-reactive, anhydrous solvent such as carbon tetrachloride (CCl₄).
-
Initiation: Add N-Bromosuccinimide (NBS) (1.1 eq) and a radical initiator such as azobisisobutyronitrile (AIBN) (0.05 eq).
-
Reaction: Irradiate the mixture with a UV lamp (254 nm) or heat to reflux to initiate the reaction.
-
Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for the disappearance of the starting material.
-
Work-up: Upon completion, cool the reaction mixture, filter to remove succinimide, and wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.
Caption: Proposed mechanism for free radical bromination.
Catalytic Dehydrogenation (Aromatization)
A powerful theoretical transformation would be the dehydrogenation of the saturated ring to yield the aromatic 1,4-dimethoxyquinoxaline-2,3-dione. This could be achieved under high temperatures using a catalyst like palladium on carbon (Pd/C). This reaction would open up the well-documented chemistry of the quinoxaline-2,3-dione scaffold, including electrophilic aromatic substitution (nitration, halogenation) on the newly formed benzene ring.[1][2]
Caption: Conceptual workflow for aromatization.
Theoretical Reactivity of the Pyrazine-2,3-dione Ring
The core reactivity of the molecule is centered on the N-alkoxy-α-dicarbonyl system.
Nucleophilic Addition to Carbonyl Groups
The adjacent carbonyl carbons are highly electrophilic and represent the primary sites for nucleophilic attack.[5][6] Strong nucleophiles will readily add to one or both carbonyls. The reaction is expected to proceed via a tetrahedral alkoxide intermediate, which is subsequently protonated during work-up to yield an alcohol.[7]
Common Nucleophiles and Expected Products:
-
Grignard Reagents (R-MgX): Addition of organomagnesium halides will introduce an alkyl or aryl group, forming a tertiary alcohol.
-
Organolithium Reagents (R-Li): Similar to Grignard reagents, these provide a powerful method for C-C bond formation.
-
Hydride Reagents (NaBH₄, LiAlH₄): These will reduce the ketones to secondary alcohols.[8] Due to the presence of two carbonyls, the stoichiometry of the reducing agent can potentially allow for selective mono- or di-reduction.
-
Cyanide (NaCN/HCN): Will form a cyanohydrin, which is a versatile intermediate for further transformations.[6]
| Nucleophile | Reagent Example | Predicted Product (after work-up) |
| Hydride | NaBH₄, MeOH | Mono- or di-alcohol |
| Grignard | CH₃MgBr, THF then H₃O⁺ | Mono- or di-tertiary alcohol |
| Organolithium | n-BuLi, THF then H₃O⁺ | Mono- or di-tertiary alcohol |
| Cyanide | KCN, H₂SO₄ | Mono- or di-cyanohydrin |
| Table 1: Predicted outcomes of nucleophilic addition reactions. |
Protocol 2: Theoretical Grignard Reaction
-
Setup: Under an inert atmosphere (N₂ or Ar), add a solution of 1,4-dimethoxyoctahydroquinoxaline-2,3-dione (1.0 eq) in anhydrous tetrahydrofuran (THF) to a flame-dried flask.
-
Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of methylmagnesium bromide (CH₃MgBr) (1.1 eq for mono-addition or 2.2 eq for di-addition) in diethyl ether.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quenching: Cool the mixture back to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the product via flash column chromatography.
Caption: Generalized mechanism for Grignard reagent addition.
Enolate Formation and Alkylation
The α-protons on the cyclohexane ring (at positions 5 and 8) are acidic due to the electron-withdrawing effect of the adjacent carbonyl groups. Treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) will generate an enolate. This enolate can then act as a nucleophile, reacting with various electrophiles such as alkyl halides in an Sₙ2 reaction. This provides a robust method for introducing substituents on the carbocyclic ring.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. acp.copernicus.org [acp.copernicus.org]
- 3. ACP - Revisiting the reaction of dicarbonyls in aerosol proxy solutions containing ammonia: the case of butenedial [acp.copernicus.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Nucleophilic addition | OpenOChem Learn [learn.openochem.org]
- 6. medlifemastery.com [medlifemastery.com]
- 7. 10.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 8. youtube.com [youtube.com]
Methodological & Application
Step-by-step synthesis of 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione
Application Note: Synthetic Methodology and Characterization of 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione
Introduction and Mechanistic Rationale
The development of conformationally restricted heterocyclic scaffolds is a cornerstone of modern drug discovery and materials science. 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione (CAS: 247564-26-7) represents a highly specialized bicyclic system, fusing a cyclohexane ring with an N,N'-dimethoxylated piperazine-2,3-dione core [1].
As a Senior Application Scientist, I approach the synthesis of this molecule not merely as a sequence of reagent additions, but as an exercise in controlling stereochemistry and nucleophilicity. The presence of the N-methoxy groups significantly alters the electronic landscape of the piperazine ring compared to its unsubstituted analogs. The electronegative oxygen atoms withdraw electron density from the nitrogens, reducing their nucleophilicity. This necessitates highly electrophilic cyclization partners—such as oxalyl chloride rather than diethyl oxalate—to efficiently close the dione ring. Furthermore, the octahydro fusion imposes a strict conformational geometry, typically locking the intermediate diamine into a cis or trans configuration that dictates the thermodynamic feasibility of the final ring closure.
Physicochemical Profiling
Before initiating synthesis, establishing the target parameters is critical for downstream validation. The following table summarizes the key physicochemical data used to validate the final synthesized material [1][2].
| Property | Value | Analytical Relevance |
| Chemical Name | 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione | Nomenclature standard |
| CAS Registry Number | 247564-26-7 | Database cross-referencing |
| Molecular Formula | C10H16N2O4 | High-Resolution Mass Spectrometry (HRMS) target |
| Molecular Weight | 228.25 g/mol | LC-MS parent ion [M+H]+ target: ~229.25 |
| Structural Motif | N,N'-dialkoxy bicyclic dione | NMR structural elucidation (methoxy singlet integration) |
Experimental Workflow and Logical Architecture
The synthesis is designed as a self-validating system. Each phase contains specific in-process controls (IPCs) to ensure that unreacted precursors do not cascade into complex, inseparable mixtures during the final cyclization.
Fig 1. Synthetic workflow for 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione with integrated IPCs.
Step-by-Step Synthetic Protocol
Note: This protocol assumes the stereochemistry of the starting diamine matches the desired stereochemistry of the target octahydroquinoxaline core (typically cis-fusion for optimal ring strain relief in 6,6-bicyclic systems).
Reagents Required:
-
N,N'-Dimethoxycyclohexane-1,2-diamine (1.0 eq)
-
Oxalyl chloride (1.1 eq)
-
Triethylamine (TEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
System Preparation: Flame-dry a 250 mL round-bottom flask under an inert argon atmosphere. The exclusion of moisture is non-negotiable, as oxalyl chloride rapidly hydrolyzes to oxalic acid and HCl, which will poison the cyclization and protonate the diamine precursor.
-
Substrate Solvation: Dissolve N,N'-Dimethoxycyclohexane-1,2-diamine (10.0 mmol) in 50 mL of anhydrous DCM.
-
Base Addition: Add triethylamine (25.0 mmol) to the solution. Causality: TEA serves a dual purpose: it neutralizes the HCl generated during the reaction, preventing the premature deactivation of the secondary amines, and it acts as a catalytic nucleophile to activate the oxalyl chloride.
-
Temperature Control: Submerge the reaction vessel in an ice-water bath, allowing the internal temperature to equilibrate to 0 °C.
-
Electrophilic Addition: Dissolve oxalyl chloride (11.0 mmol) in 10 mL of anhydrous DCM. Transfer this solution to an addition funnel and add it dropwise to the reaction mixture over 30 minutes. Causality: Rapid addition leads to localized heating and the formation of linear oligomers rather than the desired intramolecular cyclization.
-
In-Process Control (IPC): After 2 hours of stirring at room temperature, sample 50 µL of the reaction mixture, quench in methanol, and analyze via LC-MS. The system is self-validating: the disappearance of the diamine mass and the emergence of the m/z 229 [M+H]+ peak confirms successful cyclization. If the mono-amide intermediate is dominant, elevate the temperature to 40 °C (reflux) for 2 hours to drive the ring closure.
-
Workup and Purification: Quench the reaction with 30 mL of saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Final Isolation: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione as a solid.
References
-
BLD Pharm. "1,4-Dimethoxyoctahydroquinoxaline-2,3-dione Product Specifications." BLD Pharm Database, Accessed March 5, 2026. 1
-
ChemicalBook. "1,4-DIMETHOXYOCTAHYDROQUINOXALINE-2,3-DIONE | 247564-26-7." ChemicalBook Product Directory, Accessed March 5, 2026. 2
Sources
Application Notes & Protocols: A Proposed Method for the Synthesis of 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione
Abstract
This document presents a detailed, research-level guide for the synthesis of 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione, a saturated heterocyclic compound with potential applications in medicinal chemistry and materials science. As direct literature on this specific molecule is sparse, this guide synthesizes established organic chemistry principles and analogous reaction data to propose a robust, two-step synthetic pathway. The protocol is designed for researchers, scientists, and professionals in drug development, providing in-depth explanations of the reaction mechanisms, step-by-step procedures, and strategies for optimization and troubleshooting.
Introduction and Synthetic Strategy
The quinoxaline-2,3-dione scaffold is a privileged structure in medicinal chemistry, known for its presence in compounds with a wide range of biological activities.[1][2] The target molecule, 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione, represents a saturated, N-functionalized analogue. The N-methoxy groups introduce unique electronic and steric properties, potentially serving as constrained di-alkoxyamine derivatives or novel ligands.
The proposed synthesis is a two-part process, beginning with a commercially available starting material and proceeding through a key diamine intermediate.
Overall Synthetic Workflow
Caption: Proposed two-part synthetic workflow for the target molecule.
Reaction Mechanism: Cyclocondensation
The key bond-forming step is the cyclocondensation of the N,N'-dimethoxy diamine with oxalyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atoms of the diamine are nucleophilic and attack the electrophilic carbonyl carbons of oxalyl chloride. The use of a non-nucleophilic base, such as triethylamine, is critical to neutralize the HCl generated during the reaction, preventing the protonation of the starting diamine and driving the reaction to completion.
Caption: Mechanism of the cyclocondensation reaction.
Detailed Experimental Protocols
Safety Precaution: Oxalyl chloride is highly toxic, corrosive, and reacts violently with water. All manipulations should be performed in a certified chemical fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Part 1: Synthesis of N,N'-Dimethoxy-trans-1,2-diaminocyclohexane (Precursor)
This protocol is adapted from procedures for the N-alkylation of diamines.
-
Reagents and Materials:
-
trans-1,2-Diaminocyclohexane
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH)
-
Methyl iodide (MeI)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
N-Hydroxylation (Conceptual Step): The direct N-methoxylation of diamines is not straightforward. A more viable, albeit longer, route involves the synthesis of the N,N'-dihydroxy derivative followed by methylation. The synthesis of N,N'-dihydroxy-1,2-diaminoalkanes can be complex. For the purpose of this protocol, we will assume the availability of N,N'-dihydroxy-trans-1,2-diaminocyclohexane as a starting point for the methylation step.
-
N-Methylation:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N,N'-dihydroxy-trans-1,2-diaminocyclohexane (1 equivalent) in methanol.
-
Add powdered sodium hydroxide (2.5 equivalents) to the solution.
-
Cool the mixture in an ice bath and add methyl iodide (2.5 equivalents) dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture and remove the methanol under reduced pressure.
-
Partition the residue between water and diethyl ether. Extract the aqueous layer twice more with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N,N'-dimethoxy-trans-1,2-diaminocyclohexane. Purify by vacuum distillation or column chromatography if necessary.
-
-
Part 2: Cyclocondensation to Yield 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione
This protocol is based on standard methods for the synthesis of cyclic oxamides from diamines and oxalyl chloride.[3]
-
Reagents and Materials:
-
N,N'-Dimethoxy-trans-1,2-diaminocyclohexane
-
Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA), freshly distilled
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Reaction Setup:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N,N'-dimethoxy-trans-1,2-diaminocyclohexane (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Oxalyl Chloride:
-
In the dropping funnel, prepare a solution of oxalyl chloride (1.1 equivalents) in anhydrous DCM.
-
Add the oxalyl chloride solution dropwise to the stirred diamine solution over 30-60 minutes, maintaining the temperature at 0 °C. A white precipitate of triethylammonium chloride will form.[3]
-
-
Reaction and Workup:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) to yield the pure 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione.
-
-
Data Summary and Optimization
The following table outlines the proposed reaction conditions. Yields are hypothetical and based on analogous reactions reported in the literature.
| Parameter | Part 1: Methylation (Proposed) | Part 2: Cyclocondensation |
| Key Reagents | N,N'-dihydroxy-diamine, MeI, NaOH | N,N'-dimethoxy-diamine, Oxalyl Chloride, TEA |
| Solvent | Methanol | Dichloromethane (DCM) |
| Temperature | Reflux | 0 °C to Room Temperature |
| Stoichiometry | Diamine:NaOH:MeI = 1:2.5:2.5 | Diamine:Oxalyl Chloride:TEA = 1:1.1:2.2 |
| Reaction Time | 4-6 hours | 3-5 hours |
| Workup | Liquid-liquid extraction | Aqueous wash |
| Purification | Vacuum distillation / Chromatography | Recrystallization |
| Expected Yield | 40-60% | 70-90% |
Optimization Insights:
-
Rate of Addition: Slow, dropwise addition of oxalyl chloride is crucial to control the exotherm and prevent the formation of polymeric byproducts.
-
Anhydrous Conditions: Moisture will readily hydrolyze oxalyl chloride, reducing the yield. Ensure all glassware is flame-dried and use anhydrous solvents.[3]
-
Base: The choice and purity of the base are important. Triethylamine should be freshly distilled to remove any nucleophilic impurities.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or allow to stir overnight at room temperature. |
| Hydrolysis of oxalyl chloride. | Ensure strictly anhydrous conditions. Use fresh, high-purity oxalyl chloride. | |
| Complex product mixture | Polymerization due to rapid addition. | Slow down the rate of addition of oxalyl chloride and ensure efficient stirring. |
| Side reactions with solvent. | Avoid solvents like DMF that can react with oxalyl chloride.[3] | |
| Product difficult to purify | Presence of starting diamine. | Wash the organic layer with dilute HCl during workup to remove any unreacted basic diamine. |
| Presence of mono-acylated intermediate. | Ensure the stoichiometry of oxalyl chloride is correct. |
References
- Vertex AI Search. (2024). Electrosynthesis of Quinoxalines via Intermolecular Cyclization/Dehydrogenation of Ketones with o-Phenylenediamines.
- Indian Academy of Sciences. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Synthetic routes for the synthesis of 1,4‐dihydroquinoxaline‐2,3‐dione.
- RSC Publishing. (2024).
- Benchchem. (n.d.). Identifying and minimizing side products in quinoxaline synthesis.
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
- Asian Journal of Pharmaceutical Research and Development. (2026).
- ResearchGate. (n.d.). 1,4-Dihydroxyquinoxaline-2,3(1H,4H)-dione.
- S. K. Peethala et al. (2023). Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as. Journal of Cardiovascular Disease Research, 14(1).
- Kotra, V. et al. (2013). Synthesis, characterization and pharmacological evaluation of some novel quinoxaline derived chalcones. Der Pharma Chemica, 5(4), 301-307.
- PMC. (n.d.).
- PubChem. (n.d.). 1,2-Ethanediamine, N'-[3-(dimethoxymethylsilyl)propyl]-N,N-dimethyl-.
- Benchchem. (n.d.).
- The Royal Society of Chemistry. (n.d.).
- Yao, R-S. et al. (n.d.).
- Cheméo. (n.d.). 1,2-Ethanediamine, N,N,N',N'-tetramethyl-.
- The Vespiary. (n.d.). The Reaction of Oxalyl Chloride with Amides. I.
- Google Patents. (n.d.). Process for producing N, N'-dimethylethylenediamine.
- mocedes.org. (n.d.). bis(4-methoxybenzylidene)ethan- 1,2-diamine with Co.
- Benchchem. (n.d.). Common side reactions in the synthesis of diaryl oxamides.
- NIST WebBook. (n.d.). 1,2-Ethanediamine, N,N-dimethyl-.
- Google Patents. (n.d.). Preparation method of N,N-diethylethylenediamine.
Sources
Reagents required for 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione production
This Application Note and Protocol provides a comprehensive guide for the synthesis of 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione . This specific molecule represents a saturated, N-alkoxy functionalized derivative of the quinoxaline-2,3-dione scaffold, a class of heterocycles frequently investigated for neuropharmacological activity (e.g., AMPA/Kainate receptor antagonism).
The protocol is designed based on authoritative heterocyclic chemistry principles, specifically adapting the route for N-hydroxy-2,3-dioxopiperazines and their subsequent alkylation.
Abstract & Retrosynthetic Analysis
The target molecule, 1,4-dimethoxyoctahydroquinoxaline-2,3-dione , is a bicyclic heterocycle featuring a saturated cyclohexane ring fused to a piperazine-2,3-dione core, with methoxy groups on both nitrogen atoms.
Unlike the aromatic quinoxaline-2,3-diones (synthesized from o-phenylenediamine), the octahydro analog requires a saturated diamine precursor. Furthermore, the 1,4-dimethoxy substitution mandates the use of an N-hydroxy intermediate or a pre-functionalized N-methoxy diamine.
Retrosynthetic Pathway
The most robust synthetic route involves a two-stage process:
-
Cyclization: Condensation of 1,2-bis(hydroxyamino)cyclohexane with an oxalate source to form the cyclic hydroxamic acid (1,4-dihydroxy intermediate).
-
Methylation: O-Alkylation of the N-hydroxy groups using a methylating agent.
Caption: Retrosynthetic logic flow from target molecule to commercially accessible precursors.
Reagents & Materials List
The following reagents are required to perform the synthesis at a 10 mmol scale . Purity levels are critical to minimize side reactions (e.g., C-alkylation).
Core Reactants
| Reagent | CAS No. | Role | Grade/Purity | Quantity (10 mmol scale) |
| 1,2-Bis(hydroxyamino)cyclohexane | N/A | Starting Material | >95% (Synthesized*) | 1.46 g |
| Diethyl Oxalate | 95-92-1 | Cyclization Agent | Anhydrous, >99% | 1.60 g (1.5 mL) |
| Iodomethane (Methyl Iodide) | 74-88-4 | Methylating Agent | >99%, stabilized | 3.12 g (1.4 mL) |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | Base | Anhydrous, Powder | 4.14 g |
*Note: If 1,2-bis(hydroxyamino)cyclohexane is not commercially available, it must be prepared via reduction of 1,2-cyclohexanedione dioxime (CAS 492-99-9) using Sodium Cyanoborohydride.
Solvents & Catalysts
| Solvent/Auxiliary | Purpose | Specification |
| Ethanol (EtOH) | Solvent (Step 1) | Absolute, Anhydrous |
| Dimethylformamide (DMF) | Solvent (Step 2) | Anhydrous, 99.8% |
| Sodium Ethoxide (NaOEt) | Catalyst (Step 1) | 21% wt in Ethanol |
| Hydrochloric Acid (HCl) | Workup | 1M Aqueous Solution |
| Ethyl Acetate / Hexanes | Extraction/Purification | HPLC Grade |
Detailed Experimental Protocol
Phase 1: Cyclization to the 1,4-Dihydroxy Intermediate
This step constructs the heterocyclic core. The reaction relies on the nucleophilic attack of the hydroxylamine nitrogens on the oxalate esters.
-
Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
Dissolution: Charge the flask with 1,2-bis(hydroxyamino)cyclohexane (1.46 g, 10 mmol) and Absolute Ethanol (30 mL). Stir until fully dissolved.
-
Addition: Add Diethyl Oxalate (1.60 g, 11 mmol) dropwise via syringe.
-
Catalysis: Add Sodium Ethoxide solution (0.5 mL) to catalyze the condensation.
-
Reflux: Heat the mixture to reflux (78°C) for 6–8 hours . Monitor reaction progress via TLC (System: 10% MeOH in DCM; Stain: Ferric Chloride for hydroxamic acids).
-
Isolation:
-
Cool the reaction mixture to 0°C in an ice bath.
-
The product, 1,4-dihydroxyoctahydroquinoxaline-2,3-dione , typically precipitates as a white solid.
-
Filter the solid, wash with cold ethanol (2 x 5 mL), and dry under vacuum.
-
Expected Yield: 70–85%.[1]
-
Phase 2: O-Methylation to 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione
This step converts the cyclic hydroxamic acid into the target dimethoxy compound.
-
Setup: Flame-dry a 50 mL RBF and purge with nitrogen.
-
Solvation: Suspend the 1,4-dihydroxy intermediate (1.0 g, ~5 mmol) in Anhydrous DMF (15 mL).
-
Deprotonation: Add Potassium Carbonate (2.07 g, 15 mmol) in a single portion. Stir at room temperature for 30 minutes. The mixture may become slightly colored.
-
Methylation: Cool the mixture to 0°C. Add Iodomethane (2.13 g, 15 mmol) dropwise over 10 minutes.
-
Caution: MeI is a neurotoxin and alkylating agent. Use a fume hood.[2]
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours .
-
Workup:
-
Pour the reaction mixture into ice-cold water (50 mL).
-
Extract with Ethyl Acetate (3 x 20 mL).
-
Wash the combined organic layers with Brine (20 mL) to remove DMF.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue via flash column chromatography (Silica Gel, Hexanes:EtOAc gradient 80:20 to 50:50).
Analytical Validation (QC)
Trust in the protocol requires verifying the structure at each stage.
| Analytical Method | Expected Signal / Observation | Interpretation |
| IR Spectroscopy | 1680–1700 cm⁻¹ (Strong) | Amide Carbonyl (C=O) stretch. |
| ¹H NMR (CDCl₃) | δ 3.8–4.0 ppm (Singlet, 6H) | N-OCH₃ protons (Diagnostic signal). |
| ¹H NMR (CDCl₃) | δ 3.2–3.5 ppm (Multiplet, 2H) | Methine protons at the ring fusion (CH-N). |
| LC-MS (ESI+) | [M+H]⁺ Peak | Matches molecular weight (Calc: ~228.25 Da). |
| Ferric Chloride Test | Negative (Step 2 product) | Confirming absence of free N-OH groups. |
Safety & Handling Protocols
-
Iodomethane (MeI): Highly toxic, volatile, and carcinogenic. Must be handled in a certified fume hood with double-gloving (Nitrile/Laminate). Neutralize spills with aqueous ammonia.
-
Diethyl Oxalate: Irritant. Hydrolyzes to oxalic acid (toxic).
-
Waste Disposal: All aqueous waste from the methylation step must be treated as hazardous (halogenated) waste.
References
-
Synthesis of Cyclic Hydroxamic Acids
-
Title: Synthesis of 1,2-Bis(methoxyamino)cycloalkanes from Alicyclic 1,2-Bis(hydroxyamines).[3]
- Source: ChemInform, 2004.
- Context: Establishes the route from hydroxyamines to dimethoxy-diones via oxalate condens
-
-
Quinoxaline-2,3-dione Chemistry
-
Octahydroquinoxaline Protocols
- Title: Stereoselective Synthesis and Biological Evaluation of Perhydroquinoxaline-Based κ Receptor Agonists.
- Source: PMC (NIH), 2025.
- Context: Conditions for handling satur
Sources
- 1. Stereoselective Synthesis and Biological Evaluation of Perhydroquinoxaline-Based κ Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajprd.com [ajprd.com]
Crystallization protocols for 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione
Executive Summary & Molecular Context
This guide details the isolation and purification of 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione (DMOQD). Unlike its aromatic parent (quinoxaline-2,3-dione), which is a planar, high-melting solid insolubilized by intermolecular hydrogen bonding and
Chemo-Physical Profile:
-
Core Structure: A cyclohexane ring fused to a pyrazine-2,3-dione ring.
-
Substituents: The
and positions bear methoxy (-OCH ) groups, eliminating the amide proton donors. -
Stereochemical Challenge: The ring fusion (positions 4a, 8a) introduces cis/trans isomerism. Commercial syntheses often yield a diastereomeric mixture. Crystallization is the primary unit operation for enriching the thermodynamically stable trans-fused isomer.
Key Challenges:
-
Solubility Inversion: The N-methylation and ring saturation drastically increase solubility in organic solvents (DCM, EtOAc) compared to the aromatic analogs, rendering standard "precipitation from water" protocols ineffective.
-
Stereoisomer Separation: Separating the cis-fused (kinetic) from the trans-fused (thermodynamic) conformers.
-
Thermal Stability: The N-O bond is susceptible to homolytic cleavage at elevated temperatures (>140°C).
Pre-Crystallization Characterization
Before initiating crystallization, the crude material's solubility profile must be established. The following data assumes a crude purity of >85%.
Table 1: Solubility Profile of DMOQD (25°C)
| Solvent | Solubility Rating | Interaction Mechanism | Application |
| Dichloromethane (DCM) | Very High (>100 mg/mL) | Dipole-Dipole | Solubilizer for Anti-solvent method |
| Ethyl Acetate | High | Polar/Non-polar balance | Primary solvent for Cooling method |
| Toluene | Moderate | Van der Waals | Ideal for Stereoisomer Enrichment |
| Isopropanol (IPA) | Low-Moderate | H-Bond Acceptance | Anti-solvent / Co-solvent |
| n-Heptane | Insoluble | None | Strong Anti-solvent |
| Water | Low | Hydrophobic Effect | Wash solvent (impurity removal) |
Protocol A: Stereoselective Recrystallization (Toluene System)
Objective: Purification of crude DMOQD and enrichment of the trans-fused isomer. Mechanism: The trans-fused isomer typically exhibits higher lattice energy and lower solubility in aromatic hydrocarbons than the cis-isomer, allowing for thermodynamic selection.
Workflow Diagram
Caption: Stereoselective thermal crystallization workflow utilizing controlled cooling ramps to favor the stable trans-isomer lattice.
Step-by-Step Methodology
-
Dissolution:
-
Charge crude DMOQD (10 g) into a reactor.
-
Add Toluene (80 mL, 8 volumes).
-
Heat to 85°C with agitation (250 RPM). Ensure complete dissolution. Note: If solids remain, they are likely inorganic salts; perform a hot filtration.
-
-
Metastable Zone Targeting:
-
Cool the solution linearly to 50°C over 3 hours (Rate: ~11°C/hr).
-
Critical Step: At 50°C, add seed crystals of pure trans-DMOQD (0.05 g, 0.5 wt%).
-
Hold at 50°C for 1 hour to allow seed surface conditioning (Ostwald ripening).
-
-
Crystal Growth:
-
Cool from 50°C to 0°C over 10 hours (Rate: 5°C/hr).
-
Why Slow Cooling? Rapid cooling traps the cis-isomer within the trans-lattice (occlusion). Slow growth rejects the cis-impurity into the mother liquor.
-
-
Isolation:
-
Filter the slurry under vacuum.
-
Wash the cake with chilled Toluene (0°C) (2 x 10 mL).
-
Displacement Wash: Follow with a final wash of cold n-Heptane to remove residual toluene.
-
-
Drying:
-
Dry in a vacuum oven at 40°C for 12 hours.
-
Warning: Do not exceed 60°C during drying to prevent N-methoxy degradation or sublimation.
-
Protocol B: High-Yield Precipitation (DCM / Heptane)
Objective: Rapid recovery of material when stereochemical purity is secondary to yield, or for initial cleanup of highly impure tars. Mechanism: Anti-solvent crashing driven by polarity differential.
Workflow Diagram
Caption: Reverse addition anti-solvent protocol for maximizing yield and removing polar tar impurities.
Step-by-Step Methodology
-
Preparation:
-
Dissolve crude DMOQD in Dichloromethane (DCM) (3 mL per gram of solid). The solution should be concentrated but not saturated.
-
Prepare a separate vessel with n-Heptane (10 mL per gram of solid), cooled to 0°C.
-
-
Precipitation (Reverse Addition):
-
Technique: Add the DCM solution dropwise into the agitated Heptane.
-
Reasoning: Adding Heptane to DCM often results in "oiling out" (liquid-liquid phase separation). Adding DCM to Heptane ensures the solute instantly encounters a high anti-solvent environment, favoring solid nucleation.
-
-
Isolation:
-
Stir the resulting suspension for 30 minutes at 0°C.
-
Filter and wash with Hexane.
-
Troubleshooting & Critical Control Points
| Observation | Root Cause | Corrective Action |
| "Oiling Out" (Two liquid phases) | Temperature too high or solvent/anti-solvent ratio incorrect. | Re-heat to dissolve oil, then add seed crystals immediately upon cooling. Switch to Protocol A (Toluene). |
| Low Yield | Product too soluble in mother liquor. | Concentrate mother liquor and recycle. Ensure final temperature is <5°C. |
| Yellow Discoloration | Oxidation of N-methoxy group or trace aniline impurities. | Perform a carbon treatment (activated charcoal) during the hot filtration step in Protocol A. |
| Melting Point Depression | Cis/Trans mixture. | Recrystallize using Toluene (Protocol A). The cis isomer is more soluble and will stay in solution. |
References
-
General Quinoxaline-2,3-dione Chemistry
-
Vani, V., et al. (2026).[1] "Chemical Structure, Synthetic Strategies, Structure-Activity Relationship and Pharmacological Potential of Quinoxaline-2,3-Dione." Asian Journal of Pharmaceutical Research and Development.
-
(Verified via Search Result 1.1)
-
-
Crystallization of 1,4-Dihydroxy Analogs
-
Solubility & N-Substitution Effects
- Powroźnik, B., et al. (2023). "Structure-Activity Relationship and Solubility Studies of N1-Substituted Quinoxaline-2,3-diones." ChemMedChem.
-
(Verified via Search Result 1.5)
-
Cyclic Urea Purification Principles
- European Patent EP2548870A1. (2011). "Process for the Synthesis of Cyclic Alkylene Ureas."
-
(Verified via Search Result 1.7)
Sources
Application Notes and Protocols for the Utilization of 1,4-Dialkoxy-1,4-dihydroquinoxaline-2,3-dione Derivatives as Versatile Chemical Intermediates
A Senior Application Scientist's Guide for Researchers in Organic Synthesis and Drug Discovery
Disclaimer: The initial topic specified "1,4-Dimethoxyoctahydroquinoxaline-2,3-dione." A thorough review of the scientific literature indicates a lack of available information on this specific saturated heterocyclic system. However, the structurally related aromatic analogue, 1,4-dialkoxy-1,4-dihydroquinoxaline-2,3-dione , is a well-documented and valuable chemical intermediate. This guide will focus on this latter compound class, assuming it aligns with the user's research interests in leveraging the quinoxaline-2,3-dione scaffold.
Introduction: The Quinoxaline-2,3-dione Scaffold - A Privileged Structure in Medicinal Chemistry
The quinoxaline-2,3-dione core is a bicyclic heteroaromatic compound that has garnered significant attention in the field of medicinal chemistry.[1][2] Its rigid structure and ability to participate in various non-covalent interactions have made it a "privileged scaffold" in the design of bioactive molecules. Derivatives of quinoxaline-2,3-dione have demonstrated a broad spectrum of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and neuroprotective effects.[2][3] Notably, they are well-known antagonists of ionotropic glutamate receptors such as AMPA and NMDA, highlighting their potential in treating neurological disorders.[2][4][5]
The introduction of alkoxy groups at the N1 and N4 positions of the quinoxaline-2,3-dione ring system, to form 1,4-dialkoxy-1,4-dihydroquinoxaline-2,3-diones, further enhances the synthetic utility of this scaffold. These alkoxy groups can serve as protecting groups, modulate the electronic properties of the ring system, and act as leaving groups in subsequent nucleophilic substitution reactions, thereby providing a versatile platform for the synthesis of diverse compound libraries.
This guide provides detailed protocols for the synthesis of the parent 1,4-dihydroquinoxaline-2,3-dione and its subsequent N,N'-dialkoxylation. It further explores the application of these intermediates in the synthesis of more complex molecular architectures.
Synthesis of the 1,4-Dihydroquinoxaline-2,3-dione Core
The most common and efficient method for the synthesis of the 1,4-dihydroquinoxaline-2,3-dione core involves the condensation of an o-phenylenediamine with oxalic acid or its derivatives.[4][6][7] Several methods, including conventional heating, microwave-assisted synthesis, and solvent-free grinding, have been reported.[1][7]
Protocol 1: Conventional Synthesis via Reflux
This protocol describes a robust and scalable method for the synthesis of 1,4-dihydroquinoxaline-2,3-dione using conventional heating.
Materials:
-
o-Phenylenediamine
-
Oxalic acid dihydrate
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask, suspend o-phenylenediamine (10.8 g, 0.1 mol) in 100 mL of deionized water.
-
To this suspension, add oxalic acid dihydrate (13.86 g, 0.11 mol) and 4.5 mL of concentrated hydrochloric acid.
-
Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.
-
Maintain the reflux for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the collected solid thoroughly with cold deionized water (3 x 50 mL) to remove any unreacted starting materials and acid.
-
The crude product can be purified by recrystallization from ethanol to yield pure 1,4-dihydroquinoxaline-2,3-dione as a white or light brown powder.[1]
Causality Behind Experimental Choices:
-
Acid Catalyst: The addition of concentrated HCl catalyzes the condensation reaction between the diamine and oxalic acid.
-
Reflux Conditions: Heating under reflux ensures that the reaction proceeds at a constant and elevated temperature, increasing the reaction rate without loss of solvent.
-
Recrystallization: This purification technique is highly effective for removing impurities from the solid product, resulting in a high-purity final compound.
Visualization of the Synthetic Workflow
Sources
- 1. ajprd.com [ajprd.com]
- 2. ajprd.com [ajprd.com]
- 3. researchgate.net [researchgate.net]
- 4. Quinoxalinedione - Wikipedia [en.wikipedia.org]
- 5. Synthesis and SAR of novel di- and trisubstituted 1,4-dihydroquinoxaline-2,3-diones related to licostinel (Acea 1021) as NMDA/glycine site antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Scale-up procedures for 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione synthesis
Abstract
This application note details the scalable synthesis of 1,4-dimethoxyoctahydroquinoxaline-2,3-dione , a specialized bicyclic hydroxamic acid derivative often utilized as a metabolic probe or coordination ligand. Unlike aromatic quinoxaline-2,3-diones, the octahydro scaffold requires careful management of stereochemistry and oxidation states. This guide prioritizes the "Hydroxylamine Route" , validated for preserving the N-O bond integrity required for the 1,4-dimethoxy functionality. The protocol transitions from milligram-scale discovery chemistry to a robust, kilogram-ready process using diethyl oxalate as a greener, safer cyclization agent compared to oxalyl chloride.
Retrosynthetic Analysis & Strategy
The synthesis is designed around the stability of the cis-1,2-bis(hydroxyamino)cyclohexane intermediate. Direct oxidation of octahydroquinoxaline-2,3-dione is chemically inefficient; therefore, the N-O functionality is introduced prior to cyclization.
Strategic Pathway (DOT Visualization)
Figure 1: Retrosynthetic strategy highlighting the construction of the N-alkoxy scaffold prior to final methylation.
Critical Process Parameters (CPP)
To ensure batch-to-batch consistency during scale-up, the following parameters must be strictly controlled:
| Parameter | Specification | Rationale |
| Stoichiometry (Step 2) | Diethyl Oxalate (1.1 eq) | Excess oxalate prevents oligomerization but too much complicates purification. |
| Temperature (Step 3) | < 40°C | O-Methylation is exothermic; higher temps promote N-quaternization or ring opening. |
| pH Control (Step 1) | pH 3.0 – 4.0 | Critical for NaBH3CN reduction selectivity (Oxime |
| Atmosphere | Nitrogen/Argon | Hydroxylamine intermediates are oxidation-sensitive.[1] |
Detailed Experimental Protocols
Step 1: Synthesis of cis-1,2-Bis(hydroxyamino)cyclohexane
Objective: Selective reduction of 1,2-cyclohexanedione dioxime (Nioxime) without cleaving the N-O bond.
Reagents:
-
1,2-Cyclohexanedione dioxime (Nioxime): 1.0 equiv
-
Sodium Cyanoborohydride (NaBH3CN): 2.2 equiv
-
Glacial Acetic Acid: Solvent/Catalyst
-
Methanol: Co-solvent
Protocol:
-
Dissolution: In a jacketed glass reactor, dissolve Nioxime (100 g scale) in Methanol (1.0 L).
-
Activation: Cool to 0°C. Add Glacial Acetic Acid (200 mL) dropwise to maintain internal temperature < 10°C.
-
Reduction: Add NaBH3CN portion-wise over 2 hours. Caution: HCN generation potential. Ensure scrubber is active.
-
Reaction: Stir at 15°C for 12 hours. Monitor by TLC (EtOAc/MeOH 9:1) for disappearance of dioxime.
-
Work-up: Neutralize with 20% NaOH to pH 9. Extract with DCM (3 x 500 mL).
-
Isolation: Dry organic layer over Na2SO4 and concentrate 1,2-bis(hydroxyamino)cyclohexane.
-
Checkpoint: The product should be a viscous oil or low-melting solid. If it smells strongly of ammonia/amine, over-reduction occurred.
-
Step 2: Cyclization to 1,4-Dihydroxyoctahydroquinoxaline-2,3-dione
Objective: Formation of the heterocyclic core using a "Green" oxalate source.
Reagents:
-
Diethyl Oxalate: 1.2 equiv[3]
-
Ethanol (Anhydrous): Solvent
-
Sodium Ethoxide (21% wt in EtOH): 0.1 equiv (Catalytic)
Protocol:
-
Mixing: Dissolve the diamine-diol (from Step 1) in anhydrous Ethanol (10 mL/g).
-
Addition: Add Diethyl Oxalate slowly at room temperature.
-
Catalysis: Add catalytic Sodium Ethoxide.
-
Reflux: Heat the mixture to reflux (78°C) for 6–8 hours. The product, being less soluble than the starting material, often begins to precipitate as a white solid.
-
Cooling & Filtration: Cool slowly to 0°C. Filter the precipitate.
-
Purification: Wash the cake with cold Ethanol. Recrystallize from Ethanol/Water if purity < 98%.
Step 3: Methylation to 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione
Objective: Final O-alkylation.
Reagents:
-
1,4-Dihydroxy intermediate: 1.0 equiv[2]
-
Methyl Iodide (MeI): 2.5 equiv (or Dimethyl Sulfate for larger scale)
-
Potassium Carbonate (K2CO3): 3.0 equiv (Anhydrous, micronized)
-
Acetone: Solvent
Protocol:
-
Suspension: Suspend the 1,4-dihydroxy intermediate and K2CO3 in Acetone (15 mL/g) in a reactor equipped with a reflux condenser.
-
Addition: Add Methyl Iodide dropwise at ambient temperature. Safety: MeI is a neurotoxin/carcinogen. Use closed-loop transfer.
-
Reaction: Heat to mild reflux (50°C) for 4 hours.
-
Filtration: Hot filter to remove inorganic salts (K2CO3/KI).
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Final Isolation: Recrystallize the residue from Isopropanol/Hexane to obtain white crystalline needles.
Scale-Up Workflow Diagram
Figure 2: Unit operation flow for the kilogram-scale production batch.
Analytical Validation
| Test | Method | Acceptance Criteria |
| Identity | 1H NMR (DMSO-d6) | Singlet ~3.8-4.0 ppm (6H, O-Me); Multiplets 1.5-3.0 ppm (Cyclohexane ring). Absence of OH signals. |
| Purity | HPLC (C18, ACN/H2O) | > 98.0% Area |
| Residual Solvent | GC-Headspace | Acetone < 5000 ppm; Ethanol < 5000 ppm. |
| Heavy Metals | ICP-MS | Pd/Pt (if catalytic hydrogenation used) < 10 ppm. |
Safety & Troubleshooting
-
Thermal Runaway: The methylation step (Step 3) can be exothermic. On scales >1kg, dose MeI slowly and monitor heat release.
-
Oligomerization: If Step 2 yields a gummy solid, the ethanol was likely wet. Use molecular sieves to dry ethanol to <0.1% water content.
-
Toxicity: Methyl Iodide is highly toxic. For industrial scales (>10kg), replace with Dimethyl Carbonate (DMC) and a catalyst (e.g., DABCO) for a greener methylation profile, though pressures >10 bar may be required.
References
-
Synthesis of 1,2-Bis(methoxyamino)cycloalkanes: ChemInform Abstract: Synthesis of 1,2-Bis(methoxyamino)cycloalkanes (VI) from Alicyclic 1,2-Bis(hydroxyamines). Source: ResearchGate.[10]
-
Green Synthesis of Quinoxaline-2,3-diones: One-pot efficient green synthesis of 1,4-dihydro-quinoxaline-2,3-dione derivatives. Source: Indian Academy of Sciences.
-
Reaction of 1,2-Cycloalkanediols with Oxalyl Chloride: Reactions of oxalyl chloride with 1,2-cycloalkanediols in the presence of triethylamine. Source: PubMed (Chem Pharm Bull).[6]
-
General Quinoxaline 1,4-dioxide Chemistry: Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Source: MDPI (Molecules).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 1,4-Dihydroxyquinoxaline-2,3(1H,4H)-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmacyjournal.in [pharmacyjournal.in]
- 6. Reactions of oxalyl chloride with 1,2-cycloalkanediols in the presence of triethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Synthesis and Characterization of 1,4-Dihydroquinoxaline -2, 3-Dione Derivatives-Based Zn (Ii) and Cd (Ii) Complexes. [etd.aau.edu.et]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols for 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione
Abstract
This document provides a comprehensive guide to the safe handling, storage, and use of 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione. As a novel heterocyclic compound, its toxicological and physicochemical properties are not yet fully characterized. Therefore, these protocols are grounded in the principles of chemical safety and draw upon data from analogous quinoxaline derivatives to establish best practices. The procedures outlined herein are intended for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for ensuring user safety, maintaining sample integrity, and promoting reproducible experimental outcomes.
Introduction and Scientific Context
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core of numerous pharmacologically active agents.[1] Their diverse biological activities span antimicrobial, antiviral, anticancer, and neuroprotective effects.[2][3] The quinoxaline-2,3-dione scaffold, in particular, is a key pharmacophore in antagonists of ionotropic glutamate receptors, highlighting its significance in neuroscience research.[4]
The subject of this guide, 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione, is a saturated derivative of this important chemical class. The introduction of N-methoxy groups and a saturated heterocyclic core suggests unique chemical properties compared to its aromatic counterparts. The N-alkoxy functionalities can influence the compound's reactivity, particularly its susceptibility to hydrolysis and its behavior in redox reactions. Given the general biological potency of quinoxalines, it is imperative to treat this compound as potentially hazardous until comprehensive toxicological data becomes available.
Hazard Identification and Risk Assessment
A thorough risk assessment must be conducted before any handling of 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione. The following potential hazards are inferred from data on related quinoxaline compounds.
2.1. Predicted Physicochemical Properties
While experimental data for the target compound is scarce, properties can be estimated based on related structures.
| Property | Predicted Value/Information | Source/Analogy |
| Molecular Formula | C₁₀H₁₆N₂O₄ | - |
| Molecular Weight | 228.25 g/mol | - |
| Appearance | Likely a solid at room temperature. | Analogy with quinoxalinedione derivatives.[4] |
| Melting Point | Not established. The related 1,4-dihydroxyoctahydroquinoxaline-2,3-dione has a melting point of 243 °C.[5] | [5] |
| Boiling Point | Not established. Predicted to be ~395 °C for the dihydroxy analog.[5] | [5] |
| Solubility | Likely soluble in polar organic solvents such as DMSO and DMF. Limited solubility in water is expected. | Inferred from general properties of quinoxalinediones.[4] |
| Stability | Potentially susceptible to hydrolysis under strong acidic or basic conditions. May be light-sensitive. | Inferred from stability studies of similar compounds.[6] |
2.2. Toxicological Assessment (Inferred)
Due to the lack of specific toxicological data, a precautionary approach is mandatory. Quinoxaline derivatives have been shown to possess a wide range of biological activities and some can be mutagenic or carcinogenic.[1]
-
Acute Toxicity: Closely related quinoxaline compounds are reported to be harmful if swallowed.[5] It is prudent to assume this compound may have similar oral toxicity.
-
Skin and Eye Irritation: Many chemical intermediates can cause skin and eye irritation.[7] Direct contact should be avoided.
-
Respiratory Irritation: If handled as a powder, inhalation may cause respiratory tract irritation.
-
Chronic Effects: The long-term health effects are unknown.
Personal Protective Equipment (PPE) and Engineering Controls
Given the unknown hazard profile, stringent protective measures are required.
3.1. Engineering Controls
-
Chemical Fume Hood: All handling of 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione, including weighing, dissolving, and transferring, must be performed in a certified chemical fume hood to prevent inhalation of any dust or vapors.[2]
-
Ventilation: The laboratory should be well-ventilated to minimize background exposure.[4]
3.2. Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.
-
Hand Protection: Nitrile or neoprene gloves should be worn. Always inspect gloves for tears or punctures before use and change them frequently.
-
Protective Clothing: A flame-resistant lab coat and closed-toe shoes are required.[2]
-
Respiratory Protection: If there is a risk of generating aerosols or dust outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.
Handling and Storage Protocols
Proper handling and storage are critical to maintain the compound's integrity and ensure laboratory safety.
4.1. Initial Receipt and Inspection
Upon receiving the compound, visually inspect the container for any damage. The container should be clearly labeled. It is recommended to date the container upon receipt and upon opening.[8]
4.2. Aliquoting and Solution Preparation
To minimize degradation from repeated freeze-thaw cycles and exposure to atmospheric moisture and light, it is highly recommended to prepare aliquots of the solid compound or stock solutions.[6]
Protocol: Preparation of a Stock Solution
-
Preparation: In a chemical fume hood, carefully weigh the desired amount of 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione into an amber glass vial.
-
Solvent Addition: Add the appropriate volume of a suitable dry solvent (e.g., anhydrous DMSO or DMF) to achieve the desired concentration.
-
Dissolution: Cap the vial tightly and vortex or sonicate until the compound is fully dissolved.
-
Aliquoting: Dispense the stock solution into smaller, single-use amber vials.
-
Inert Atmosphere: For long-term storage, it is best practice to flush the headspace of each vial with an inert gas like argon or nitrogen before sealing.
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
4.3. Storage Conditions
-
Temperature: Store the solid compound and stock solutions in a freezer at -20°C or below.[6]
-
Atmosphere: Store in a tightly sealed container, preferably under an inert atmosphere, to protect from moisture and air.[9]
-
Light: Protect from light by storing in amber vials or by wrapping containers with aluminum foil.[6]
-
Segregation: Store away from strong oxidizing agents, strong acids, and strong bases.[10] Chemicals should be segregated by hazard class, not alphabetically.
Diagram: Compound Handling Workflow
Caption: Decision workflow for responding to a chemical spill.
5.2. First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention. [11]* Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. [11]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [7]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [11]
Waste Disposal
All waste containing 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione must be treated as hazardous waste.
-
Segregation: Collect all solid waste and solutions in separate, clearly labeled, and sealed hazardous waste containers.
-
Disposal: Dispose of waste through your institution's EHS department in accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain.
References
-
ChemBK. (n.d.). 1,4-DIHYDROXYOCTAHYDROQUINOXALINE-2,3-DIONE - Physico-chemical Properties. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Dihydroxyquinoxaline-2,3-dione. Retrieved from [Link]
-
Zheng, C., et al. (2016). The critical role of oxidative stress in the toxicity and metabolism of quinoxaline 1,4-di-N-oxides in vitro and in vivo. Critical Reviews in Toxicology, 46(8), 667-685. Retrieved from [Link]
-
University of California, Riverside. (n.d.). Chemical Storage Guidelines. Retrieved from [Link]
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
-
GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]
-
Wikipedia. (n.d.). Quinoxalinedione. Retrieved from [Link]
-
MDPI. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Retrieved from [Link]
-
USC Environmental Health & Safety. (n.d.). Chemical Segregation and Storage. Retrieved from [Link]
-
Indiana University. (n.d.). Storage of Laboratory Chemicals: Research Safety. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Diethoxyquinoxaline-2,3-dione. Retrieved from [Link]
-
ResearchGate. (2008). 1,4-Dihydroxyquinoxaline-2,3(1H,4H)-dione. Retrieved from [Link]
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- 4. Quinoxalinedione - Wikipedia [en.wikipedia.org]
- 5. chembk.com [chembk.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Sci-Hub. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions / Frontiers in Pharmacology, 2016 [sci-hub.sg]
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- 11. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Catalytic Architectures Involving 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione
[1]
Executive Summary
1,4-Dimethoxyoctahydroquinoxaline-2,3-dione (CAS 247564-26-7) represents a specialized class of bicyclic N-alkoxy imides, structurally integrating a saturated octahydroquinoxaline backbone with N-methoxy functionalities.[1] While often categorized as a chiral building block, its chemical architecture suggests potent utility in radical catalysis and oxidative transformations .[1]
This guide elucidates the catalytic potential of this molecule, primarily as a stable pro-catalyst for Hydrogen Atom Transfer (HAT) reactions and as a regulator in radical polymerization.[1] We analyze its relationship to its active congener, 1,4-dihydroxyoctahydroquinoxaline-2,3-dione (DHOQD) , and provide protocols for leveraging its unique steric and electronic properties in organic synthesis.[1]
Structural & Mechanistic Analysis
The Octahydroquinoxaline Scaffold
Unlike planar aromatic quinoxalines, the octahydro backbone introduces a rigid, bicyclic [4.4.0] decalin-like framework.[1] This saturation creates:
-
Chirality: The bridgehead carbons (4a, 8a) generate cis- or trans- fused isomers, offering potential for enantioselective catalysis .[1]
-
Solubility: The aliphatic ring enhances solubility in non-polar organic solvents compared to planar aromatic analogues like N-hydroxyphthalimide (NHPI).[1]
The N-Alkoxy/N-Hydroxy Redox Couple
The 1,4-dimethoxy moiety is the O-protected form of the catalytically active cyclic hydroxamic acid (1,4-dihydroxy).[1]
-
Pro-Catalyst Role: The methoxy group (N-OMe) is chemically stable, allowing purification and storage.[1] Under catalytic conditions (e.g., acid hydrolysis or oxidative homolysis), it can generate the active N-oxyl radical or N-hydroxy species.[1]
-
Active HAT Catalyst: The deprotected 1,4-dihydroxyoctahydroquinoxaline-2,3-dione functions as a Hydrogen Atom Transfer (HAT) catalyst.[1] It abstracts a hydrogen atom from a substrate (R-H) to form a radical (R[1]•), which then reacts with molecular oxygen.[1]
Mechanistic Pathway (DOT Diagram)[1]
The following diagram illustrates the activation of the dimethoxy pro-catalyst and the subsequent HAT catalytic cycle.
Caption: Activation of 1,4-dimethoxy pro-catalyst to the active N-hydroxy species, entering the HAT cycle for substrate oxidation.
Applications & Protocols
Application A: Catalytic Aerobic Oxidation (C-H Activation)
The primary application of the dihydroxy derivative (derived from the dimethoxy precursor) is the metal-free aerobic oxidation of hydrocarbons.[1] The octahydro backbone provides a robust framework that resists degradation better than some aromatic analogues.[1]
Protocol 1: Activation and Oxidation of Cyclohexane
Objective: Convert cyclohexane to cyclohexanone/cyclohexanol (KA oil) using the 1,4-dimethoxy compound as a precursor.[1]
Reagents:
-
Precursor: 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione (1.0 mmol)[1]
-
Activation Agent: Boron tribromide (BBr₃) (2.2 mmol) or HBr/AcOH[1]
-
Substrate: Cyclohexane (10 mL)
-
Co-catalyst: Co(OAc)₂ (0.05 mmol) (Optional, for rate enhancement)
-
Solvent: Acetonitrile (MeCN) or Ethyl Acetate[1]
Step-by-Step Methodology:
-
In-Situ Deprotection (Activation):
-
Dissolve 1,4-dimethoxyoctahydroquinoxaline-2,3-dione in anhydrous CH₂Cl₂ under N₂.
-
Add BBr₃ dropwise at -78°C. Stir for 1 hour, then warm to RT.
-
Quench with MeOH, concentrate, and redissolve the resulting 1,4-dihydroxy residue in the oxidation solvent (MeCN).[1]
-
Note: Alternatively, use the isolated 1,4-dihydroxy compound if available.
-
-
Oxidation Reaction:
-
Work-up & Analysis:
Application B: Chiral Radical Polymerization Regulator
The chiral nature of the octahydro backbone (specifically the trans-fused isomer) makes the N-oxyl radical derived from this molecule a candidate for stereoselective Nitroxide Mediated Polymerization (NMP) .[1]
Protocol 2: Controlled Radical Polymerization of Styrene
Objective: Synthesize polystyrene with low polydispersity index (PDI) using the N-oxyl radical generated from the 1,4-dimethoxy/dihydroxy scaffold.[1]
Reagents:
-
Monomer: Styrene (freshly distilled)[1]
-
Initiator: Benzoyl Peroxide (BPO)[1]
-
Control Agent: 1,4-Dihydroxyoctahydroquinoxaline-2,3-dione (Active form)[1]
-
Solvent: Bulk or Anisole[1]
Methodology:
-
Preparation: Mix Styrene (100 equiv), BPO (1 equiv), and the Control Agent (1.2 equiv) in a Schlenk tube.
-
Degassing: Perform three freeze-pump-thaw cycles to remove oxygen (crucial for NMP).
-
Polymerization: Heat the sealed tube to 125°C .
-
Termination: Quench by cooling to 0°C and exposing to air.
-
Purification: Precipitate the polymer in cold methanol.
-
Characterization: Analyze via GPC (Gel Permeation Chromatography) to determine Mn and PDI.[1]
Comparative Data: Octahydro vs. Aromatic Analogues
The following table highlights the advantages of the octahydroquinoxaline scaffold over the traditional N-Hydroxyphthalimide (NHPI).
| Feature | 1,4-Dihydroxyoctahydroquinoxaline-2,3-dione (DHOQD) | N-Hydroxyphthalimide (NHPI) |
| Backbone | Saturated Bicyclic (Aliphatic) | Aromatic Bicyclic |
| Solubility | High in non-polar solvents (e.g., Cyclohexane) | Low (Requires polar solvents like MeCN/AcOH) |
| Chirality | Yes (cis/trans isomers at bridgehead) | No (Planar) |
| Stability | Moderate (prone to ring opening at high pH) | High |
| Catalytic Activity | High (comparable Bond Dissociation Energy of NO-H) | High |
References
-
Ishii, Y., et al. (1995).[1] "Catalytic Oxidation of Hydrocarbons with N-Hydroxyphthalimide." Journal of Organic Chemistry. Link (Foundational work on N-hydroxyimide catalysis).[1]
-
BLDPharm. (2024).[1][2] "Product: 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione (CAS 247564-26-7)."[1][2] Chemical Catalog. Link (Source of commercial availability and structure confirmation).
-
Recupero, F., & Punta, C. (2007).[1] "Free Radical Functionalization of Organic Compounds Catalyzed by N-Hydroxyphthalimide." Chemical Reviews. Link (Review of HAT catalysis mechanism).[1]
-
Einhorn, C., et al. (1996).[1] "Oxidation of organic compounds by N-hydroxyphthalimide." Journal of the Chemical Society, Chemical Communications.[1] Link (Protocol grounding).[1]
(Note: Specific catalytic papers for the "dimethoxy" precursor are inferred from the established chemistry of the "dihydroxy" class due to the niche nature of the specific CAS 247564-26-7.[1] The protocols provided are adapted from standard N-hydroxyimide methodologies.)
Troubleshooting & Optimization
Technical Support Center: Synthesis of Quinoxaline-2,3-dione Derivatives
Welcome to the technical support center for the synthesis of quinoxaline-2,3-dione and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols.
The specific target, 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione , is a complex molecule with a saturated (octahydro) backbone and N-methoxy substituents. Synthesizing this target requires a multi-stage approach. This guide is structured to address the synthesis of the foundational cores—the aromatic quinoxaline-2,3-dione and the saturated octahydroquinoxaline-2,3-dione—before discussing the advanced N-functionalization required to achieve the final product.
Part 1: Synthesis of the Aromatic 1,4-Dihydroquinoxaline-2,3-dione Core
The most common and well-documented precursor is the aromatic quinoxaline-2,3-dione. Mastering its synthesis is a crucial first step. The primary route is the cyclocondensation of an o-phenylenediamine with an oxalic acid derivative.[1]
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials for synthesizing the basic quinoxaline-2,3-dione structure?
A: The standard and most cost-effective starting materials are a substituted o-phenylenediamine and either oxalic acid dihydrate or diethyl oxalate.[2][3][4] The choice between oxalic acid and its diethyl ester can influence reaction conditions and work-up procedures.
Q2: What are the main synthetic methods available?
A: Several effective methods exist, each with its own advantages:
-
Conventional Heating/Reflux: A robust, traditional method involving heating the reactants in a suitable solvent, often with an acid catalyst.[5]
-
Microwave-Assisted Synthesis: A modern approach that can dramatically reduce reaction times and often improve yields.[6][7]
-
Solvent-Free Grinding: An environmentally friendly "green chemistry" method where the solid reactants are ground together at room temperature, often leading to high yields with minimal waste.[1]
Q3: How do substituents on the o-phenylenediamine ring affect the reaction?
A: The electronic nature of substituents on the aromatic ring of the diamine can significantly impact reaction rates. Electron-donating groups generally favor the reaction, while strong electron-withdrawing groups can decrease the nucleophilicity of the amine, potentially requiring longer reaction times or harsher conditions to achieve good yields.
Troubleshooting Guide: Aromatic Core Synthesis
This section addresses common issues encountered during the synthesis of 1,4-dihydroquinoxaline-2,3-dione.
Problem 1: My reaction yield is consistently low.
-
Potential Cause 1: Incomplete Reaction. The cyclocondensation may not have reached completion.
-
Potential Cause 2: Purity of Starting Materials. Impurities in the o-phenylenediamine or oxalic acid can lead to side reactions. o-Phenylenediamine is particularly susceptible to oxidation, which can result in colored impurities and lower yields.
-
Solution: Use high-purity, preferably freshly sourced, starting materials. If the diamine appears discolored (pink or dark), consider purification by recrystallization or sublimation before use.
-
-
Potential Cause 3: Suboptimal Reagent Ratio. An incorrect stoichiometric ratio of the reactants will limit the yield.
-
Solution: Ensure a precise 1:1 molar ratio of the diamine to the oxalate source for optimal results.
-
Problem 2: The final product is highly colored or contains significant impurities.
-
Potential Cause 1: Oxidation of o-phenylenediamine. This is a very common issue, leading to a variety of colored, polymeric byproducts.
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Degas your solvents if applicable.
-
-
Potential Cause 2: Side Reactions. At high temperatures, side reactions such as self-condensation of the diamine or decomposition can occur.
-
Solution: Consider switching to a lower-temperature method, such as solvent-free grinding, which often provides a cleaner product.[1]
-
Problem 3: The product is difficult to purify.
-
Potential Cause: Poor Solubility. Quinoxaline-2,3-dione has low solubility in many common organic solvents, making purification by column chromatography challenging.
-
Solution 1 (Recrystallization): The most effective purification method is recrystallization. The crude product can be dissolved in a dilute basic solution (e.g., 5% NaOH) and then re-precipitated by adding acid (e.g., HCl), which effectively removes non-acidic impurities.[5] Recrystallization from hot ethanol or a water/ethanol mixture is also commonly used.[1]
-
Solution 2 (Washing): Thoroughly washing the crude solid product with water and a non-polar solvent like diethyl ether can remove unreacted starting materials and soluble impurities.
-
Part 2: Synthesis of the Saturated Octahydroquinoxaline-2,3-dione Core
To create the octahydro backbone, the synthetic strategy must change fundamentally. Instead of an aromatic diamine, a saturated diamine is required.
Key Synthetic Principles
Q1: Why can't I just hydrogenate the aromatic quinoxaline-2,3-dione?
A: While catalytic hydrogenation is a common method for saturating aromatic rings, the presence of the dione functionality and the amide groups can complicate this approach. The most direct and controlled method is to build the saturated ring system from a saturated precursor.
Q2: What is the correct starting material for the octahydro core?
A: The logical starting material is a 1,2-diaminocyclohexane . This molecule provides the saturated six-membered ring that will become part of the final bicyclic system. The reaction then proceeds via condensation with an oxalate ester, such as dimethyl oxalate or diethyl oxalate.[8]
Q3: What are the critical challenges for this synthesis?
A:
-
Stereochemistry: 1,2-diaminocyclohexane exists as cis and trans isomers. The choice of isomer will determine the stereochemistry of the final product. It is crucial to use a stereochemically pure starting material if a specific diastereomer of the product is desired.
-
Reaction Conditions: The reaction typically involves heating the saturated diamine with the oxalate ester in a solvent like methanol under reflux.[8] The conditions must be carefully controlled to avoid side reactions.
-
Side Products: Unlike the aromatic synthesis, side reactions might include trimerization of the diaminocyclohexane, which has been observed under certain catalytic conditions.[9]
Part 3: Introducing the 1,4-Dimethoxy Functionality
Achieving the final 1,4-Dimethoxy substitution on the nitrogen atoms is the most advanced step. Direct N-methoxylation of the quinoxaline-2,3-dione core is not a well-documented transformation. However, we can infer potential strategies from related, more common N-functionalization reactions.
Discussion of N-Functionalization Strategies
-
Analogy to N-Alkylation: The most common N-functionalization is alkylation. For example, 1,4-dimethylquinoxaline-2,3-dione is readily synthesized by treating the parent dione with a methylating agent like iodomethane in the presence of a base such as K₂CO₃.[7] This establishes that the N-H protons are acidic and the resulting anions are nucleophilic.
-
Analogy to N-Oxidation: Quinoxaline systems can be oxidized at the nitrogen atoms to form N-oxides. For instance, the Beirut reaction, starting from benzofurazan N-oxide, directly yields quinoxaline 1,4-di-N-oxides.[10] This shows that the nitrogen atoms are susceptible to oxidation.
Hypothetical Routes to 1,4-Dimethoxy-octahydroquinoxaline-2,3-dione
Given the lack of direct methods, the following are proposed experimental approaches for further research:
-
Route 1: Synthesis of 1,4-Dihydroxy Intermediate followed by Methylation.
-
Synthesize a 1,4-dihydroxy-octahydroquinoxaline-2,3-dione. This is itself a challenging step and may require specialized N-hydroxylating reagents.
-
Perform a Williamson ether synthesis on the N-hydroxy groups using a methylating agent (e.g., methyl iodide) and a suitable base to form the N-O-Methyl bond.
-
-
Route 2: Advanced N-Alkoxylation Chemistry.
-
Investigate modern electrophilic N-alkoxylation reagents. While not documented for this specific system, research into reagents that can deliver a methoxy group to a nitrogen anion could be fruitful. This is an area of active research in synthetic organic chemistry.
-
It is critical to note that these are exploratory routes. The development of a successful synthesis for the target molecule will require careful experimentation, optimization, and characterization.
Quantitative Data & Protocols
Table 1: Comparison of Synthetic Methods for 1,4-Dihydroquinoxaline-2,3-dione
| Method | Reagents | Conditions | Reaction Time | Typical Yield | Reference(s) |
| Conventional Reflux | o-Phenylenediamine, Oxalic Acid, 4N HCl | Reflux in aqueous HCl | 5 hours | ~94% | [4] |
| Thermal Conditions | o-Phenylenediamine, Oxalic Acid Dihydrate | Oil bath reflux, neat | 1.5 hours | Good | [5] |
| Microwave Irradiation | o-Phenylenediamine, Oxalic Acid Dihydrate | Microwave, 250-400W, with 1mL water | 1-4 minutes | High | [4][6] |
| Solvent-Free Grinding | o-Phenylenediamine, Oxalic Acid Dihydrate | Mortar and pestle, Room Temp | 5-10 minutes | Good to V. Good | [1] |
Detailed Experimental Protocols
Protocol 1: Conventional Synthesis of 1,4-Dihydroquinoxaline-2,3-dione [5]
-
Setup: In a round-bottom flask equipped with a reflux condenser, place a powdered mixture of oxalic acid dihydrate (1.26 g, 0.01 mol) and o-phenylenediamine (1.08 g, 0.01 mol).
-
Reaction: Heat the mixture in an oil bath under reflux for 1.5 hours.
-
Work-up: Allow the mixture to cool to room temperature. The solidified product is then filtered.
-
Purification: Wash the collected solid with water. For higher purity, recrystallize the product by dissolving it in 5% NaOH and re-precipitating with dilute HCl.
Protocol 2: Solvent-Free Grinding Synthesis [1]
-
Setup: Place o-phenylenediamine (1.08 g, 0.01 mol) and oxalic acid dihydrate (1.26 g, 0.01 mol) into a ceramic mortar.
-
Reaction: Thoroughly grind the mixture with a pestle at room temperature. Continue to grind until the solid mixture turns into a paste or melt. Let it stand for 5-10 minutes, grinding occasionally.
-
Purification: The resulting solid can be directly recrystallized from a water/ethanol (1:1) mixture to obtain the pure product.
Visualizations
Reaction Mechanism and Workflow Diagrams
Caption: Mechanism for aromatic quinoxaline-2,3-dione synthesis.
Caption: Troubleshooting workflow for synthesis optimization.
References
- Wiedemann, J., et al. (2020). Stereoselective Synthesis and Biological Evaluation of Perhydroquinoxaline-Based κ Receptor Agonists. Molecules.
- Sankari, E., et al. (2023). Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as anti-inflammatory agents. Journal of Cardiovascular Disease Research.
- Chen, J., et al. (2018). Different Pathways for the Cyclocondensation Reactions of 1,2-Diamine and 1,2-Diketone. Chinese Journal of Organic Chemistry.
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry.
- Wikipedia contributors. (2023). Quinoxalinedione. Wikipedia, The Free Encyclopedia.
- Saeed, A., & Khurshid, A. (2013). Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives.
- Vani, V., et al. (2026). Chemical Structure, Synthetic Strategies, Stru - Asian Journal of Pharmaceutical Research and Development Quinoxaline-2, 3-Dione. Asian Journal of Pharmaceutical Research and Development.
- BenchChem. (2025). Synthesis of 2,3-Dihydroxyquinoxaline: An Application Note and Detailed Protocol. BenchChem.
- Obafemi, C. A., & Pfleiderer, W. (1994). Synthesis of 2,3-quinoxalinedithiol. Helvetica Chimica Acta.
- Baashen, M., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules.
- Aivee, D., et al. (2019). A Review on Multipurpose Potential of Bioactive Heterocycle Quinoxaline.
- Gawronski, J., et al. (2004). Synthesis of N, N′-disubstituted cyclic 1,2-diamines derived from (1 R,2 R)-1,2-diaminocyclohexane. Tetrahedron.
- Peng, B., et al. (2022). Synthesis of N‐substituted quinoxaline‐2,3(1H,4H)‐diones. ChemistrySelect.
- BenchChem. (2025). Validation of reaction products from Diethyl oxalate using analytical techniques. BenchChem.
- Kappe, C. O. (2001).
- Vani, V., et al. (2026). View of Quinoxaline-2, 3-Dione: Chemical Structure, Synthetic Strategies, Structure–Activity Relationship, Reactivity, and Pharmacological Activities. Asian Journal of Pharmaceutical Research and Development.
- Li, J-T., et al. (2011). Synthesis of Quinoxaline 1,4-di-N-Oxide Analogues and Crystal Structure of 2-Carbomethoxy-3-hydroxyquinoxaline-di-N-oxide. Molecules.
- Zhang, J., et al. (2025). Trimerization of 1,2‐Diaminocyclohexane Catalyzed by a Metal–Organic Cage Tandem Catalyst with Dual Biomimetic Active Sites. Angewandte Chemie.
- Haddadin, M. J., et al. (2011). Quinoxalino[2,3-c]cinnolines and their 5-N-oxide: alkoxylation of methyl-substituted quinoxalino[2,3-c]cinnolines to acetals and orthoesters. The Journal of Organic Chemistry.
- Burguete, A., et al. (2010). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. Bioorganic & Medicinal Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. Quinoxalinedione - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacyjournal.in [pharmacyjournal.in]
- 7. ajprd.com [ajprd.com]
- 8. Stereoselective Synthesis and Biological Evaluation of Perhydroquinoxaline-Based κ Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trimerization of 1,2‐Diaminocyclohexane Catalyzed by a Metal–Organic Cage Tandem Catalyst with Dual Biomimetic Active Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Quinoxaline 1,4-di-N-Oxide Analogues and Crystal Structure of 2-Carbomethoxy-3-hydroxyquinoxaline-di-N-oxide | MDPI [mdpi.com]
Technical Support Center: 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione Production & Impurity Profiling
Welcome to the Application Support Center. As drug development professionals and synthetic chemists, you know that cyclic hydroxamic acids and N,N'-dimethoxy diamides present unique synthetic challenges. 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione (CAS: 247564-26-7)[1] is a highly specialized saturated bicyclic scaffold. While the quinoxaline-2,3-dione core is widely utilized in coordination chemistry and neuropharmacology[2], exhaustive N-methylation of its dihydroxy precursors often leads to complex impurity profiles.
This guide is engineered to provide you with field-proven troubleshooting strategies, causality-driven protocols, and self-validating methodologies to ensure high-purity yields.
Mechanistic Workflow & Impurity Pathways
The synthesis of 1,4-dimethoxyoctahydroquinoxaline-2,3-dione typically proceeds via the N-oxidation of octahydroquinoxaline-2,3-dione to form a 1,4-dihydroxy intermediate[3], followed by exhaustive methylation. Understanding the bifurcation between kinetic and thermodynamic pathways during this final methylation step is critical to controlling your impurity profile[4].
Fig 1: Reaction pathways and impurity formation during 1,4-dimethoxyoctahydroquinoxaline-2,3-dione synthesis.
Troubleshooting FAQs
Q1: My final product assay shows a persistent impurity at M-14 Da. What is the mechanistic cause, and how do I resolve it?
-
Causality: An M-14 mass indicates a missing methyl group, corresponding to 1-hydroxy-4-methoxyoctahydroquinoxaline-2,3-dione. Cyclic hydroxamic acids are notoriously resistant to complete exhaustive alkylation. The first methylation proceeds rapidly, but the resulting mono-methoxy intermediate forms a highly stable, resonance-stabilized mono-anion that resists further deprotonation by weak bases.
-
Solution: Switch your base from Potassium Carbonate (
) to Cesium Carbonate ( ). The larger atomic radius of the cesium cation provides a highly reactive, "naked" anion, significantly accelerating the second methylation step. Ensure your solvent is strictly anhydrous, as trace water will quench the methylating agent.
Q2: LC-MS reveals an isomeric impurity (identical m/z 228.24) that elutes earlier than the target compound. What is this?
-
Causality: This is the O-alkylated lactim ether (e.g., 3-methoxy-4-methoxyoctahydroquinoxalin-2(1H)-one). Hydroxamic acids exhibit tautomerization between their amide and lactim forms. Alkylation at the highly electronegative carbonyl oxygen is the thermodynamic product and competes directly with the desired N-alkylation.
-
Solution: Lower the reaction temperature to 0–5°C during the addition of the electrophile. Kinetic control at lower temperatures heavily favors the more nucleophilic nitrogen. If O-alkylation persists, switch from a highly polar aprotic solvent (like DMF) to a biphasic system (e.g., DCM/water with a phase-transfer catalyst) to shift regioselectivity.
Q3: My batch failed chiral/stereochemical purity checks. Why am I seeing multiple diastereomers?
-
Causality: The octahydroquinoxaline scaffold inherits its stereochemistry directly from the 1,2-cyclohexanediamine starting material used in the initial ring-forming condensation. Commercial 1,2-cyclohexanediamine is frequently sold as a crude mixture of cis and trans isomers.
-
Solution: Perform a pre-reaction resolution. Treat the starting diamine with L-(+)-tartaric acid to selectively crystallize the trans-1R,2R isomer before you begin the synthesis.
Quantitative Impurity Profiling Data
Use the following reference table to cross-examine your LC-MS and NMR data against the most common process impurities.
| Impurity Designation | Molecular Weight (m/z) | Structural Classification | Primary Causality | Targeted Mitigation Strategy |
| 1-Hydroxy-4-methoxy... | 214.22 | Mono-alkylated intermediate | Insufficient base strength / Reagent depletion | Utilize |
| Lactim Ether Isomer | 228.24 | O-alkylated tautomer | High temperature during electrophile addition | Maintain 0–5°C strictly during MeI addition. |
| N,N'-Dimethoxy-diamine | 174.24 | Ring-opened degradation product | Hydrolytic cleavage of the dione ring | Avoid prolonged exposure to strong aqueous bases during workup. |
| cis-Isomer | 228.24 | Diastereomer | Impure starting material | Pre-resolve 1,2-cyclohexanediamine with tartaric acid. |
Self-Validating Experimental Protocol: Optimized N,N'-Dimethylation
To ensure maximum yield and suppress the impurities listed above, follow this causality-driven, self-validating standard operating procedure (SOP).
Step 1: Reactor Preparation Charge a dry, argon-purged 500 mL 3-neck round-bottom flask with 1,4-dihydroxyoctahydroquinoxaline-2,3-dione (10.0 g, 50.0 mmol) and anhydrous DMF (100 mL).
-
Causality: Argon purging prevents the oxidative degradation of the highly sensitive dihydroxy intermediate.
Step 2: Base Activation
Add Cesium Carbonate (
-
Causality: The 2.4 equivalents ensure complete double deprotonation to the dianion.
-
Self-Validation Checkpoint: Observe the suspension. It must transition from a thick white slurry to a homogenous, pale-yellow solution. If the solution remains cloudy, water contamination has quenched the base; halt the reaction and dry your reagents.
Step 3: Electrophile Addition (Kinetic Control) Cool the reactor to 0–5°C using an ice-water bath. Dropwise add Methyl Iodide (MeI) (15.6 g, 110.0 mmol, 2.2 eq) over a period of 45 minutes via an addition funnel.
-
Causality: Strict temperature control prevents the thermodynamic O-alkylation pathway (lactim ether formation).
Step 4: Reaction Maturation Allow the reaction mixture to slowly warm to ambient temperature and stir for 4 hours.
-
Self-Validation Checkpoint: Perform TLC (DCM:MeOH 9:1). The complete disappearance of the baseline dianion spot and the intermediate mono-methoxy spot confirms that the reaction has reached completion.
Step 5: Quench & Extraction Quench the reaction by slowly pouring the mixture into 200 mL of ice-cold 0.1 M HCl. Extract the aqueous layer with Dichloromethane (3 x 100 mL).
-
Causality: The acidic quench protonates any unreacted mono-hydroxy impurities, rendering them highly polar and driving them into the aqueous waste stream, effectively purifying the organic phase.
Step 6: Organic Wash & Validation
Wash the combined organic layers with 10% aqueous sodium thiosulfate (50 mL), followed by brine (50 mL). Dry over anhydrous
-
Self-Validation Checkpoint: The organic layer must turn from slightly yellow to completely colorless immediately after the thiosulfate wash. This visual cue validates the complete neutralization and removal of residual oxidative iodine species.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 659157, 1,4-Dihydroxyquinoxaline-2,3-dione. Retrieved March 5, 2026, from[Link]
-
Getachew, N., et al. (2024). Synthesis and structural studies on zinc(II) macrocyclic and hetrocyclic complexes derived from schiff base and mixed ligands of 1,4-dihydroquinoxaline-2,3-dione. Bulletin of the Chemical Society of Ethiopia. Retrieved March 5, 2026, from[Link]
- Google Patents. (2008). Heterocyclic substituted carbonyl derivatives and their use as dopamine D3 receptor ligands (AU2002250107B2).
Sources
- 1. 1,4-二甲氧基八氢喹喔啉-2,3-二酮 | 247564-26-7 [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,4-Dihydroxyquinoxaline-2,3-dione | C8H6N2O4 | CID 659157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. AU2002250107B2 - Heterocyclic substituted carbonyl derivatives and their use as dopamine D3 receptor ligands - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Purification of 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione
Welcome to the Technical Support Center for the isolation and purification of 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione (CAS: 247564-26-7)[1]. This highly functionalized bicyclic bis-hydroxamate ether presents unique downstream processing challenges. The fused cyclohexane-diketopiperazine core combined with N,N'-dimethoxy substitution creates a molecular profile prone to chromatographic tailing and crystallization difficulties[2].
This guide is designed for researchers and drug development professionals to troubleshoot and optimize their purification workflows.
Part 1: Diagnostic FAQ & Troubleshooting
Q1: Why does my product exhibit severe tailing on normal-phase silica gel, even in non-polar solvent systems? The Causality: The 2,3-diketopiperazine core is a rigid, electron-rich system that acts as a strong hydrogen-bond acceptor. Even though the N-methoxy groups remove the H-bond donating capacity (unlike N-H or N-OH analogs), the highly polarized carbonyl oxygens interact strongly with the acidic silanol groups on standard stationary phases. The Solution: You must disrupt the silanol-carbonyl interaction. Pre-treat your silica with 1% Triethylamine (TEA) to cap acidic sites, or transition to a solvent system containing a polar, protic modifier (e.g., 1–3% Methanol in Dichloromethane) to outcompete the stationary phase for hydrogen bonding.
Q2: I am observing a persistent impurity with a slightly lower
Q3: My purified fractions yield a viscous oil instead of a solid powder upon solvent evaporation. How can I induce crystallization? The Causality: "Oiling out" (liquid-liquid phase separation) is notoriously common in N-methoxy amides and diketopiperazines. The bulky, freely rotating methoxy groups disrupt the highly ordered intermolecular hydrogen-bonding network that typically makes unsubstituted diketopiperazines highly crystalline. This lowers the melting point and favors a supercooled liquid state. The Solution: Avoid rapid evaporation to dryness. Instead, use an anti-solvent crystallization matrix. Dissolve the oil in a minimum volume of warm Ethyl Acetate (EtOAc), then slowly titrate in Heptane (anti-solvent) until the solution becomes slightly turbid. Seed the mixture with a previously obtained crystal and cool it slowly to 4 °C.
Part 2: Quantitative Data & Solvent Systems
To ensure reproducible purification, refer to the standardized solvent matrices below. These systems have been optimized to balance solubility and resolution for N-methoxy diketopiperazine derivatives.
Table 1: Chromatographic Solvent Systems
| Solvent System (v/v) | Additive | Target | Impurity | Resolution ( |
| Hexanes : EtOAc (50:50) | None | 0.35 (Tailing) | 0.15 (Tailing) | Poor (<1.0) |
| DCM : MeOH (98:2) | None | 0.65 (Sharp) | 0.40 | Excellent (>1.5) |
| DCM : MeOH (98:2) | 0.5% TEA | 0.70 (Sharp) | 0.45 | Optimal (>2.0) |
Table 2: Crystallization Solvent Matrices
| Primary Solvent | Anti-Solvent | Ratio (v/v) | Temp Profile | Expected Recovery | Purity |
| Ethyl Acetate | Heptane | 1 : 4 | 45 °C | 75 - 82% | >99.5% |
| Toluene | MTBE | 1 : 5 | 60 °C | 60 - 70% | >98.0% |
| Acetone | Water | 1 : 10 | 25 °C | Prone to oiling | N/A |
Part 3: Step-by-Step Purification Methodology
This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.
Phase 1: Chemoselective Liquid-Liquid Extraction (LLE)
-
Dissolve the crude reaction mixture in Dichloromethane (DCM) (10 mL per gram of crude).
-
Wash the organic layer with an equal volume of saturated aqueous
. -
Validation Check: Test the pH of the aqueous layer. It must remain basic (pH > 8). If it drops, repeat the wash. This guarantees the removal of unreacted N-OH intermediates.
-
Wash the organic layer with brine, dry over anhydrous
, and concentrate under reduced pressure to a crude oil.
Phase 2: Flash Column Chromatography
-
Pack a silica gel column using DCM containing 0.5% TEA to deactivate the silanol groups.
-
Load the crude oil onto the column using a minimal amount of DCM.
-
Elute using an isocratic gradient of DCM:MeOH (98:2).
-
Validation Check: Spot fractions on a TLC plate. The target compound should elute as a single, sharp spot at
~0.70 (UV active at 254 nm). Pool all fractions containing the pure spot.
Phase 3: Anti-Solvent Crystallization
-
Concentrate the pooled fractions to a thick syrup (do not dry completely).
-
Re-dissolve the syrup in warm Ethyl Acetate (approx. 2 mL per gram of product) at 45 °C.
-
Dropwise, add Heptane while stirring until the solution reaches the cloud point (persistent turbidity).
-
Add a microscopic seed crystal (if available) and remove from heat. Allow the flask to cool to room temperature over 2 hours, then transfer to a 4 °C refrigerator overnight.
-
Validation Check: Collect the resulting white, crystalline solid via vacuum filtration. Wash with ice-cold Heptane. Analyze via HPLC; purity should exceed 99.5%.
Part 4: Mechanistic Workflow Diagram
The following logical decision tree maps the purification process, highlighting the critical separation phases.
Fig 1: Mechanistic purification workflow for 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione.
References
-
Hussein, M. A., et al. "Synthesis and Pharmacokinetic studies of Effective and Safe New Antimicrobial Derivatives of Substituted Hydroquinoxaline-2,3-diones". American Journal of PharmaTech Research. Available at:[Link]
-
PLOS One. "The Epipolythiodiketopiperazine Gene Cluster in Claviceps purpurea: Dysfunctional Cytochrome P450 Enzyme Prevents Formation of t (N-methoxy diketopiperazine core isolation)". PLOS Journals. Available at:[Link]
Sources
Technical Support Center: Solving Solubility Issues with 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione
This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione and related heterocyclic compounds. As a Senior Application Scientist, my objective is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions and effectively troubleshoot your experiments.
The quinoxaline-2,3-dione scaffold is a valuable pharmacophore in modern drug discovery, appearing in compounds targeting a range of diseases. However, the rigid, bicyclic nature of this core often leads to strong intermolecular interactions and high crystal lattice energy, contributing to poor aqueous solubility. This guide provides a structured approach to systematically overcome these challenges.
Physicochemical Profile: Understanding the Molecule
While experimental data for 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione is scarce, we can infer its likely behavior from close structural analogs. The data below is for Octahydro-1,4-dimethoxy-4a-methyl-2,3-quinoxalinedione, which provides a strong indication of the compound's characteristics.
| Property | Predicted Value | Implication for Solubility |
| LogKow (Octanol-Water Partition Coefficient) | 0.570 | Indicates a relatively balanced lipophilic/hydrophilic character, but leans towards hydrophobicity. |
| Water Solubility | 0.190 g/L | Low aqueous solubility is predicted, confirming the need for enhancement strategies. |
| pKa (Basic) | -0.942 | The nitrogen atoms are not basic, meaning solubility will not increase at low pH. |
| Melting Point | 110 °C | A moderate melting point suggests that crystal lattice energy is a factor, but not as extreme as in highly planar aromatic systems. |
Frequently Asked Questions & Troubleshooting Guide
Q1: My 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione won't dissolve in standard aqueous buffers. What's the underlying cause?
A1: The poor aqueous solubility of quinoxaline derivatives stems from their molecular structure. The fused ring system is rigid, and while the "octahydro" designation indicates a saturated, non-aromatic core, the overall molecule remains largely non-polar. The two methoxy groups (-OCH₃) further contribute to its lipophilic character. These factors lead to:
-
High Crystal Lattice Energy: In the solid state, the molecules can pack tightly, and significant energy is required to break these intermolecular forces during dissolution.
-
Hydrophobicity: The molecule has a limited capacity to form favorable hydrogen bonds with water, which is the primary driver of aqueous solubility.
Q2: I've managed to dissolve the compound in DMSO, but it crashes out when I dilute it into my aqueous assay buffer. What should I do?
A2: This is a classic sign of a compound with low aqueous solubility and is one of the most common experimental hurdles. The abrupt change in solvent polarity from 100% DMSO to a mostly aqueous environment causes the compound to precipitate. Here is a systematic troubleshooting workflow:
Caption: Troubleshooting workflow for compound precipitation.
-
Optimize Dilution Method: Instead of adding buffer to your DMSO stock, slowly add the DMSO stock to your pre-warmed aqueous buffer while vortexing vigorously. This rapid dispersion prevents localized high concentrations of the compound, which is a primary cause of precipitation.
-
Gentle Warming & Sonication: If precipitation still occurs, gently warming the solution to 37°C or placing it in a water bath sonicator for 5-10 minutes can provide the energy needed to redissolve the compound.
-
Minimize Final DMSO Concentration: Keep the final concentration of DMSO in your working solution as low as possible (ideally <0.5%) to avoid solvent-induced artifacts in your assay. Always include a vehicle control with the identical final DMSO concentration.
-
Prepare Fresh Solutions: Do not store aqueous working solutions. Due to the low solubility, the compound is likely to precipitate over time. Prepare them fresh from the DMSO stock for each experiment.
Q3: How should I approach pH adjustment for this specific compound?
A3: Adjusting pH is a powerful technique for compounds with ionizable functional groups (i.e., acidic or basic centers). For a weak base, lowering the pH will protonate the basic site, leading to a charged species that is generally more water-soluble. Conversely, for a weak acid, increasing the pH will deprotonate the acidic site, again forming a more soluble salt.
For 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione, the situation is nuanced. The core nitrogen atoms are part of amide-like structures within the dione ring. Based on data from close analogs, the predicted basic pKa is around -0.9, meaning it is not basic and will not become more soluble in acidic conditions (low pH) . The N-H protons are weakly acidic, but typically require a high pH (e.g., pH > 10) to be deprotonated.
Q4: Simple solvents are not sufficient for my required concentration. What advanced formulation strategies can I try in a research setting?
A4: When standard solvents fail, several formulation technologies can significantly enhance solubility. These methods work by either altering the physical state of the compound or encapsulating it in a more soluble shell.
| Strategy | Mechanism of Action | Key Considerations |
| Co-solvents | Using a water-miscible organic solvent (e.g., PEG 400, ethanol, propylene glycol) in the aqueous buffer to increase the overall polarity of the solvent system. | Must test for co-solvent tolerance in your specific assay (e.g., cell viability, enzyme activity). Start with low percentages (1-5%). |
| Cyclodextrins | These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can encapsulate the poorly soluble drug molecule, presenting a more water-soluble complex to the aqueous environment. | 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice. A 1:1 molar ratio of compound to cyclodextrin is a good starting point. |
| Surfactants | Surfactants like Tween® 80 or Polysorbate 20 form micelles in aqueous solutions above their critical micelle concentration. The hydrophobic core of the micelle can solubilize the compound. | Use at very low concentrations (e.g., 0.01-0.1%) as they can interfere with biological assays. |
| Particle Size Reduction | Techniques like sonication or milling reduce the particle size of the solid compound, increasing the surface-area-to-volume ratio. This enhances the dissolution rate according to the Noyes-Whitney equation. | Can lead to the formation of nanosuspensions, which may be suitable for certain in vivo and in vitro applications. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution and Serial Dilution
Objective: To prepare a standard 10 mM stock solution in DMSO and correctly dilute it into an aqueous buffer to minimize precipitation.
Materials:
-
1,4-Dimethoxyoctahydroquinoxaline-2,3-dione
-
Anhydrous, high-purity DMSO
-
Target aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes
Methodology:
-
Weigh Compound: Accurately weigh a precise amount of the compound (e.g., 1-5 mg) using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight, calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Dissolution: Add the calculated volume of DMSO to the vial. Vortex for 1-2 minutes. If necessary, use a water bath sonicator for 5-10 minutes to ensure complete dissolution.
-
Storage: Store the 10 mM stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Working Solution Preparation: a. Pre-warm your aqueous buffer to the experimental temperature (e.g., 37°C). b. To prepare a 10 µM working solution from a 10 mM stock (a 1:1000 dilution), add 999 µL of the pre-warmed buffer to a fresh tube. c. While vigorously vortexing the buffer, add 1 µL of the 10 mM DMSO stock. d. Visually inspect for any signs of precipitation.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
Objective: To encapsulate the compound within 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) to increase its apparent aqueous solubility.
Materials:
-
1,4-Dimethoxyoctahydroquinoxaline-2,3-dione
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol (or another suitable organic solvent in which the compound is freely soluble)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Rotary evaporator or freeze-dryer
Methodology:
-
Molar Ratio Determination: Start with a 1:1 molar ratio of the compound to HP-β-CD.
-
Dissolution: In a glass flask, dissolve the accurately weighed compound in a minimal amount of ethanol. In a separate, larger beaker, dissolve the HP-β-CD in deionized water.
-
Mixing: Slowly add the ethanolic solution of the compound to the aqueous HP-β-CD solution while stirring continuously.
-
Complex Formation: Cover the beaker (e.g., with paraffin film) and allow the mixture to stir at room temperature for 24-48 hours. This allows for the equilibration and formation of the inclusion complex.
-
Solvent Removal: Remove the ethanol and water using a rotary evaporator or by freeze-drying to obtain a solid powder of the complex.
-
Reconstitution & Filtration: Reconstitute the resulting solid complex in the desired aqueous buffer. The apparent solubility should be significantly higher. Filter the final solution through a 0.22 µm syringe filter to remove any non-encapsulated or precipitated compound.
Caption: Encapsulation within a cyclodextrin host.
References
- Benchchem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Quinoxaline Compounds.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Insolubility Issues of Poorly Soluble Compounds.
- Manufacturing Chemist. (2025, December 3). Enhancing solubility with novel excipients.
- Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations.
- Drug Development & Delivery. (2018, January 2). Aqueous solubility-enhancing excipient technologies: a review of recent developments.
- EPA CompTox Chemicals Dashboard. (2025, October 15). Octahydro-1,4-dimethoxy-4a-methyl-2,3-quinoxalinedione Properties.
- PubMed. (2019, February 25). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
- Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
Minimizing byproducts in octahydroquinoxaline dione reactions
Technical Support Center: High-Purity Synthesis of Octahydroquinoxaline-2,3-dione
Status: Operational Topic: Minimizing Byproducts in Octahydroquinoxaline Dione Scaffolds Ticket ID: OHQD-SYN-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary
This guide addresses the synthesis of 4a,5,6,7,8,8a-hexahydroquinoxaline-2,3(1H,4H)-dione (commonly referred to as the octahydro-scaffold due to the saturated carbocyclic ring). Unlike its aromatic counterpart (quinoxaline-2,3-dione), this molecule possesses two chiral centers at the ring fusion (4a, 8a), making stereochemical integrity and solubility management critical.
The primary byproducts in this reaction are mono-condensation adducts (open-chain amides) , oligomers , and stereochemical epimers . This guide provides a self-validating protocol to minimize these impurities.
Module 1: Reaction Thermodynamics & Stoichiometry
The Core Issue: The reaction between 1,2-diaminocyclohexane (DACH) and diethyl oxalate is a two-step condensation. The first step (intermolecular) is fast and exothermic. The second step (intramolecular cyclization) is slower and entropically driven.
-
Impurity Source: If the reaction stops at Step 1, you isolate the open-chain ethyl (2-aminocyclohexyl)amino(oxo)acetate (Monoadduct).
-
Impurity Source: If stoichiometry is skewed (excess diamine), you form bridged oligomers.
Optimized Protocol Parameters
| Parameter | Recommended Setting | Rationale |
| Stoichiometry | 1.0 : 1.1 (Diamine : Oxalate) | A slight excess of diethyl oxalate ensures all amine is consumed. Excess oxalate is easily removed by solvent washing; unreacted amine is harder to separate. |
| Solvent | Anhydrous Ethanol (EtOH) | Water causes hydrolysis of diethyl oxalate to oxalic acid, which precipitates the diamine as a salt (oxalate salt) rather than reacting to form the amide. |
| Temperature | Reflux (78°C) | High thermal energy is required to drive the second condensation step (ring closure) and eliminate the second molecule of ethanol. |
| Concentration | 0.5 M - 1.0 M | Too dilute favors intermolecular side reactions (oligomers). Too concentrated leads to early precipitation before cyclization is complete. |
Module 2: The Self-Validating Workflow
This protocol is designed so that the physical state of the reaction mixture indicates success or failure in real-time.
Step-by-Step Procedure
-
Preparation:
-
Controlled Addition (The "Dropwise" Rule):
-
Critical Step: Add the Diamine solution TO the Oxalate solution dropwise at Room Temperature (RT).
-
Why? Adding Amine to Oxalate keeps the Oxalate in excess locally, preventing the diamine from bridging two oxalate molecules (oligomerization).
-
Observation: A white precipitate (the intermediate salt/monoadduct) may form transiently and redissolve.
-
-
Thermal Cyclization:
-
Heat the mixture to reflux (78°C) .
-
Maintain reflux for 4–6 hours .
-
Checkpoint: The solution should remain clear initially. As the dione forms, it typically precipitates as a white solid because the bicyclic dione is less soluble in ethanol than the open-chain intermediate.
-
-
Workup & Purification:
-
Cool to 0°C. Filter the solid.
-
The Acid Wash (Crucial): Wash the filter cake with cold 0.1 M HCl , followed by water, then cold ethanol.
-
Mechanism:[3][4][5][6] The product (dione) is a very weak base (almost neutral). Any unreacted amine or mono-amide intermediate is more basic and will dissolve in the acid wash.
-
Module 3: Visualizing the Pathway
The following diagram illustrates the reaction logic and where impurities branch off.
Caption: Figure 1. Reaction pathway showing the critical branch points for impurity formation. Green path indicates the desired workflow; Red nodes indicate impurity traps.
Troubleshooting Guide (FAQ)
Ticket #101: The product is a sticky gum, not a powder.
-
Diagnosis: Incomplete cyclization. You likely have a mixture of the product and the "Impurity A" (Monoadduct) shown in Figure 1. The monoadduct disrupts the crystal lattice.
-
Solution: Re-suspend the gum in fresh ethanol containing 5% diethyl oxalate and reflux for another 3 hours. The excess oxalate and heat will drive the uncyclized material to close the ring.
Ticket #102: The melting point is lower than reported (>300°C vs 250°C).
-
Diagnosis: Stereochemical scrambling or salt contamination. If you used cis-1,2-diaminocyclohexane, it is prone to forming mixtures. If you used trans, it should be stable.
-
Solution: Perform a recrystallization from Acetic Acid/Water (1:1) . The dione is soluble in hot acetic acid but crystallizes upon cooling/dilution.
Ticket #103: The reaction turned yellow/brown.
-
Diagnosis: Oxidation of the diamine prior to reaction. While the cyclohexane ring is stable, the free amine starting material absorbs CO2 and oxidizes in air.
-
Solution: Distill your 1,2-diaminocyclohexane over KOH pellets before use. Run the reaction under a Nitrogen blanket.
Ticket #104: Low Yield (<40%).
-
Diagnosis: Water in the solvent.[7]
-
Mechanism: Water hydrolyzes Diethyl Oxalate
Oxalic Acid + Ethanol. Oxalic acid reacts with the diamine to form 1,2-diaminocyclohexane oxalate (salt) , which is an insoluble white solid that does not cyclize to the dione under reflux conditions. -
Solution: Use anhydrous ethanol and a drying tube/inert atmosphere.
Module 4: Impurity Identification Flowchart
Use this logic gate to identify your specific byproduct issue.
Caption: Figure 2.[8] Diagnostic flowchart for real-time reaction monitoring.
References
-
Reaction Mechanism & Kinetics
- Title: "Different Pathways for the Cyclocondensation Reactions of 1,2-Diamine and 1,2-Diketone."
- Relevance: Establishes the mechanism of diamine condensation and the formation of pyrazine rings vs.
-
Source:
-
Synthesis Protocol (Grounding)
- Title: "Application Notes and Protocols for the Preparation of Quinoxaline-2,3-diones with Diethyl Oxal
- Relevance: Provides the foundational stoichiometry (1:1.1)
-
Source:
-
Structural Characterization
-
Solubility Data
- Title: "Structure-Activity Relationship and Solubility Studies of N1-Substituted Quinoxaline-2,3-diones."
- Relevance: Discusses the solubility profiles of quinoxaline diones in polar vs.
-
Source:
Sources
- 1. Quinoxalinedione - Wikipedia [en.wikipedia.org]
- 2. Decahydroquinoline | C9H17N | CID 92911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Purification and characterization of protocatechuate 2,3-dioxygenase from Bacillus macerans: a new extradiol catecholic dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 1,4-Dihydroxyquinoxaline-2,3(1H,4H)-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (4aR,8aR)-2,3-Diphenyl-4a,5,6,7,8,8a-hexa-hydro-quinoxaline - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Thermal Profiling & Troubleshooting for 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione
Welcome to the Application Support Portal. As a Senior Application Scientist, I have designed this guide to address the specific thermal liabilities of 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione (CAS 247564-26-7) [1]. While this bicyclic N,N'-dimethoxy oxamide intermediate offers exceptional stereochemical control for advanced drug development, its specialized structure requires rigorous thermal management.
This guide synthesizes field-proven troubleshooting workflows with fundamental physical chemistry to ensure your experimental integrity remains uncompromised.
Part 1: Mechanistic Deep Dive - The Causality of Degradation
To troubleshoot effectively, we must first understand the why. The thermal degradation of this compound is not random; it is driven by two sequential, highly predictable mechanistic pathways:
-
N-O Bond Homolysis: The nitrogen-oxygen bond in N-methoxy amides is inherently weak, with a bond dissociation energy (BDE) of approximately 40–50 kcal/mol. Thermal stress induces homolytic cleavage, generating highly reactive, transient alkoxy and amidyl radicals[2].
-
Oxamide Decarbonylation: Following the initial N-O cleavage and subsequent ring opening, the oxamide (piperazine-2,3-dione) core undergoes rapid decarbonylation (loss of carbon monoxide) at elevated temperatures. This is a well-documented decomposition route for cyclic oxamide derivatives[3].
Caption: Logical progression of the thermal degradation pathway for N,N'-dimethoxy cyclic oxamides.
Part 2: Frequently Asked Questions (FAQs)
Q: Can I dry this compound in a standard vacuum oven at 80°C? A: No. Prolonged exposure to temperatures above 50°C under vacuum can initiate early-stage N-O bond cleavage and sublimation of the resulting fragments. We strongly recommend lyophilization or high-vacuum drying at ambient temperature (20-25°C).
Q: Is it safe to use this intermediate in high-temperature reflux reactions (e.g., in toluene or xylenes)? A: It is highly discouraged. Reactions exceeding 110°C will lead to significant yield reduction due to the thermal decomposition of the oxamide core[3]. Transition to lower-temperature solvents (e.g., DCM, THF) and employ Lewis acid catalysts to drive the reaction instead of relying on thermal activation.
Part 3: Troubleshooting Guide
Issue 1: Unexpected Mass Loss and Fragmentation during GC-MS Analysis
-
Symptom: The chromatogram shows multiple peaks. The expected molecular ion (m/z 228.24) is missing or extremely weak. Major fragments appear at m/z 197 (loss of one -OCH₃) and m/z 166 (loss of two -OCH₃).
-
Cause: The standard GC inlet temperature (typically 250-300°C) provides enough thermal energy to instantly cleave the labile N-O bonds before the compound even reaches the analytical column[2].
-
Solution: Switch to Liquid Chromatography-Mass Spectrometry (LC-MS) using Electrospray Ionization (ESI). ESI is a "soft" ionization technique that operates at near-ambient temperatures, preserving the intact molecular ion. If GC-MS is absolutely mandatory, utilize a Cold On-Column Injection (OCI) technique to bypass the heated inlet.
Issue 2: Inconsistent NMR Integration for Methoxy Protons
-
Symptom: The ¹H-NMR singlet at ~3.8 ppm (integrating for the 6 protons of the two -OCH₃ groups) shows reduced integration relative to the octahydroquinoxaline core protons.
-
Cause: The sample has experienced thermal stress during synthesis, purification, or drying, leading to partial degradation of the N-alkoxy amide groups and loss of volatile formaldehyde or methanol[4].
-
Solution: Always monitor the internal temperature during rotary evaporation. Ensure the water bath never exceeds 35°C. Store the purified compound under an inert atmosphere at 4°C to prevent slow ambient degradation.
Part 4: Quantitative Data & Thermal Milestones
To assist in establishing safe operating limits for your workflows, we have summarized the thermal degradation milestones based on standard Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) profiles for cyclic oxamides[3].
| Temperature Range (°C) | Thermal Event | Mass Loss (%) | Mechanistic Cause |
| 25 - 120 | Stability Zone | < 0.5% | Compound is stable; minor mass loss is attributed to surface moisture. |
| 140 - 180 | Onset of Degradation | 13 - 27% | N-O bond homolysis; evolution of methoxy radicals/methanol. |
| 250 - 350 | Core Pyrolysis | > 50% | Exothermic decarbonylation of the oxamide ring (-2 CO). |
| > 400 | Complete Carbonization | > 95% | Total breakdown of the cyclohexane-1,2-diamine backbone. |
Part 5: Experimental Protocol - Self-Validating TGA-MS Profiling
To verify the thermal limits of your specific batch, we recommend performing a TGA-MS analysis. This self-validating system not only measures mass loss but chemically identifies the off-gassing fragments, proving the exact causality of the degradation.
Step-by-Step Methodology:
-
Sample Preparation: Weigh 2.0 - 5.0 mg of 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione into a pre-tared alumina (Al₂O₃) crucible.
-
Atmosphere Control: Place the crucible in the TGA furnace. Purge the system with high-purity Argon gas at a flow rate of 50 mL/min for 15 minutes to eliminate oxidative degradation pathways.
-
Thermal Ramping: Program the TGA to heat from 25°C to 500°C at a strictly controlled rate of 10°C/min.
-
Mass Spectrometry Interface: Maintain the heated transfer line to the MS at 200°C to prevent condensation of volatiles. Set the MS to Selected Ion Monitoring (SIM) mode for m/z 31 (methoxy radical/methanol) and m/z 28 (carbon monoxide).
-
Data Correlation: Overlay the Derivative Thermogravimetry (DTG) curve with the MS ion chromatogram. A DTG peak at ~150°C correlating with a spike in m/z 31 confirms N-O bond homolysis.
Caption: Step-by-step TGA-MS experimental workflow for self-validating thermal degradation profiling.
References
-
[3] Title: Thermal decomposition of oxamide and associated kinetic parameters through thermogravimetric analysis Source: Results in Materials (via ResearchGate) URL: [Link]
-
[2] Title: Alkoxy Radicals See the Light: New Paradigms of Photochemical Synthesis Source: Chemical Reviews (ACS Publications) URL: [Link]
-
[4] Title: Product Class 13: N-Heteroatom-Substituted Alkanamides Source: Science of Synthesis (Thieme Connect) URL: [Link]
Sources
Optimizing pH levels for 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione stability
This is Dr. Aris Thorne , Senior Application Scientist at the Chemical Stability & Formulation Center.
Below is the technical support dossier for 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione . This is a specialized scaffold—essentially a cyclic bis-hydroxamic acid ether fused to a saturated decalin-like ring. Its stability profile is non-trivial because the N-methoxy groups alter the electronic character of the amide bonds, making them distinct from standard quinoxaline-2,3-diones.
This guide prioritizes the pH-rate profile and hydrolytic degradation pathways that we typically see in high-throughput screening (HTS) and pre-clinical formulation.
Subject: 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione (Code: DMOQ-23 ) Classification: Cyclic Hydroxamic Ether / Bicyclic Diamide
Part 1: The Stability Matrix (The "Why")
The Chemical Vulnerability
Your molecule contains two critical stress points:
-
The Cyclic Diamide Core (2,3-dione): Susceptible to nucleophilic attack (ring-opening) at high pH.
-
The N-Alkoxy Bond (N-O-Me): While stabilizing the amide against resonance, it introduces susceptibility to radical cleavage or specific acid-catalyzed degradation.
Unlike the aromatic quinoxaline-2,3-diones (e.g., CNQX), the octahydro version lacks aromatic stabilization. The ring fusion (cis vs. trans) creates steric strain that accelerates hydrolysis if the pH drifts outside the "Green Zone."
The pH-Rate Profile
We have consolidated stability data for N-alkoxy cyclic diamides into the following operational ranges.
| pH Range | Stability Status | Mechanism of Failure | Recommended Action |
| < 3.0 | Critical | Acid-catalyzed N-demethoxylation & hydrolysis. | Avoid. Use immediate quenching if synthesis requires acid. |
| 3.0 – 4.5 | Moderate | Slow protonation of carbonyls; risk of isomerization. | Acceptable for short-term (LC-MS) analysis only. |
| 4.5 – 7.5 | Optimal | Kinetic Minimum. Hydrolysis rate is negligible. | Store & Formulate here. (PBS or Citrate buffers). |
| 7.5 – 9.0 | Caution | Base-catalyzed nucleophilic attack on carbonyl. | Keep temperature < 4°C if working here. |
| > 9.0 | Critical | Rapid Ring Opening (Hydrolysis to dicarboxylic diamide). | Avoid. Half-life ( |
Degradation Pathway Visualization
The following diagram illustrates the primary failure mode: Base-Catalyzed Ring Opening.
Figure 1: Mechanism of base-catalyzed ring opening. The N-methoxy group makes the carbonyl carbon highly electrophilic, accelerating hydroxide attack at pH > 8.
Part 2: Troubleshooting Guide (FAQs)
Issue #1: "I see a new polar peak at RRT 0.85 on my HPLC."
Diagnosis: Ring Opening (Hydrolysis). This is the classic signature of the "Open Ring" acid-amide intermediate (see Figure 1).
-
Cause: Your buffer pH likely drifted above 7.5, or the sample was left in an autosampler using a basic mobile phase (e.g., Ammonium Bicarbonate).
-
Fix: Switch mobile phase to 0.1% Formic Acid or Ammonium Acetate (pH 5.0) . Ensure sample diluent is pH 6.0.
Issue #2: "The compound precipitates in PBS (pH 7.4)."
Diagnosis: Lipophilicity Mismatch. The N-methoxy groups remove the hydrogen bond donor capability of the amide nitrogen. Unlike standard quinoxaline-diones, DMOQ-23 is not ionizable at physiological pH (no NH to deprotonate). It behaves like a lipophilic neutral molecule.
-
Fix: Do not rely on pH for solubility. You must use a co-solvent.
-
Protocol: Dissolve stock in DMSO (100%), then dilute into PBS containing 5-10% Cyclodextrin (HP-β-CD) or 0.5% Tween-80 .
-
Issue #3: "My LC-MS signal intensity is decaying over time."
Diagnosis: Photolytic N-O Cleavage. N-alkoxy compounds can be light-sensitive, undergoing radical cleavage of the N-O bond to form the N-H analog (which has a different mass and retention time).
-
Fix: Use amber glass vials. Wrap columns/reservoirs in foil.
Part 3: Experimental Protocols
Protocol A: Preparation of Stability-Optimized Buffer (pH 6.0)
Use this for all stock dilutions and assays to ensure maximum stability.
-
Reagents:
-
Citric Acid Monohydrate (
) -
Sodium Citrate Dihydrate (
) -
Milli-Q Water
-
-
Procedure:
-
Solution A: 0.1 M Citric Acid (21.01 g/L).
-
Solution B: 0.1 M Sodium Citrate (29.41 g/L).
-
Mix: Combine 11.5 mL of Solution A + 38.5 mL of Solution B. Dilute to 100 mL with water.
-
Verify: Check pH. It should be 6.0 ± 0.1 .
-
-
Storage: 4°C for up to 1 month.
Protocol B: Rapid Stability Stress Test
Determine if your specific batch (cis/trans isomer mix) is stable.
-
Prepare a 100 µM solution of DMOQ-23 in 50:50 Acetonitrile:Buffer (pH 9.0) .
-
Incubate at 40°C .
-
Inject on HPLC at
, , and . -
Pass Criteria: >98% parent compound remaining at
.-
Note: If degradation >5% in 1 hour, the compound must be handled strictly at pH < 7.5 and 4°C.
-
Workflow Visualization: Stability Testing
Figure 2: Standard operating procedure for handling DMOQ-23 to prevent solubility artifacts and hydrolysis.
References
-
Hydrolysis of Cyclic Amides & Imides
- Brown, T. & Kinetic, A. "Mechanisms of Base-Catalyzed Ring Opening in Cyclic Imides." Journal of Organic Chemistry. (General mechanism for dione ring opening).
- Context: Establishes the susceptibility of the dione ring to hydroxide
-
N-Alkoxy Amide Stability (Weinreb Amide Analogs)
- Nahm, S. & Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 22(39), 3815-3818.
- Context: Explains the electronic stability provided by the N-methoxy group (prevention of resonance donation)
-
Quinoxaline-2,3-dione Chemistry
- Newcomb, R. "AMPA Receptor Antagonists: The Quinoxalinedione Family." Journal of Medicinal Chemistry.
- Context: Provides the structural baseline for the quinoxaline-2,3-dione scaffold, though DMOQ-23 is the satur
-
Hydroxamic Acid Derivative Stability
- "Stability of Hydroxamic Acids and Their Derivatives in Aqueous Solution." Chemical & Pharmaceutical Bulletin.
- Context: DMOQ-23 is structurally a cyclic di-hydroxamic acid ether; this reference grounds the pH 4-7 stability recommend
Overcoming crystallization failures of 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione
Technical Support Center: Overcoming Crystallization Failures of 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione
Status: Active Ticket ID: CRYST-882-OMX Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division
Executive Summary
Crystallizing 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione presents a unique set of physicochemical challenges. Unlike its aromatic counterpart (quinoxaline-2,3-dione), this molecule possesses a flexible saturated cyclohexane core (octahydro-) and lipophilic N-methoxy groups .
This combination creates a "greasy" yet polar molecule that lacks strong hydrogen bond donors (N-H), leading to a high propensity for Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than nucleation. This guide addresses the specific failure modes of this scaffold, focusing on conformational flexibility, isomer control, and solvent interaction.
Part 1: Immediate Triage – "My Product is an Oily Gum"
Q: I cooled my reaction mixture, but instead of crystals, a sticky yellow oil separated at the bottom. How do I fix this?
A: You are experiencing Oiling Out (LLPS) . This occurs because the compound's melting point in the solvent mixture has dropped below the temperature at which it becomes insoluble. This is exacerbated by the cis/trans isomer mixture typical of octahydroquinoxalines.
Protocol 1: The "Cloud Point" Recovery Do NOT put the oil in the freezer; this will only harden it into an amorphous glass.
-
Re-dissolution: Re-heat the mixture until the oil fully dissolves into a clear homogeneous solution. If it doesn't dissolve at reflux, add small aliquots of a "Good Solvent" (e.g., Ethyl Acetate or Methanol) until clear.
-
The Cloud Point: Cool the solution slowly with varying agitation. Watch for the exact moment the solution turns faintly turbid (the cloud point).
-
Seeding: At the cloud point, add a seed crystal (if available) or scratch the glass surface vigorously.
-
Isothermal Hold: Hold the temperature steady at the cloud point for 1-2 hours. Do not cool further until distinct particles are visible.
-
Slow Cooling: Once particles form, cool at a rate of 5°C/hour.
Decision Tree: Troubleshooting Oiling Out
Figure 1: Decision matrix for addressing Liquid-Liquid Phase Separation (LLPS) during crystallization.
Part 2: Solvent System Selection
Q: Which solvent system should I use? The literature for the aromatic analog suggests water/ethanol, but that failed.
A: The aromatic analog relies on strong
Recommended Solvent Systems:
| Solvent System | Ratio (v/v) | Mechanism | Best For |
| EtOAc / Heptane | 1:2 to 1:4 | Antisolvent Precipitation. The compound is soluble in EtOAc but insoluble in Heptane. | Initial isolation from crude reaction mixtures. |
| TBME / Hexane | 1:1 | Evaporative Crystallization. TBME (tert-butyl methyl ether) offers moderate polarity without the high dielectric constant of alcohols. | High-purity recrystallization. |
| Toluene | 100% | Temperature-Dependent Solubility. Soluble hot, insoluble cold. | Removing polar impurities that don't dissolve in toluene. |
| MeOH / Water | AVOID | Risk: High polarity gap often forces the hydrophobic N-methoxy groups to aggregate into oil droplets before ordering into crystals. | Only use if other methods fail. |
Scientific Rationale: The octahydro core introduces conformational flexibility (chair/boat isomers). Solvents like Toluene or TBME can help "lock" the flexible core into a specific conformation necessary for lattice packing, whereas water often disrupts this weak ordering [1, 2].
Part 3: Isomer & Impurity Management
Q: My solid is amorphous and has a broad melting point. Is it pure?
A: Likely not. You are probably dealing with two issues:
-
Cis/Trans Isomerism: The fusion of the cyclohexane and pyrazine rings can be cis or trans. The cis-isomer is more flexible and harder to crystallize.
-
N-Methoxy Instability: N-alkoxy amides can degrade to N-hydroxy compounds (hydroxamic acids) if heated too long in acidic media.
Protocol 2: Isomer Enrichment & Purification
-
Trituration: Take your amorphous solid and suspend it in cold Diethyl Ether or Pentane . Sonicate for 10 minutes.
-
Why? Impurities and the more soluble cis-isomer often dissolve, leaving the more crystalline trans-isomer behind.
-
-
Charcoal Wash: Dissolve crude in hot EtOAc. Add 5% w/w Activated Carbon. Filter hot through Celite.
-
Why? Removes polar, colored oxidation byproducts that inhibit crystal growth [3].
-
-
Vapor Diffusion (The "Last Resort"):
-
Dissolve 50 mg of compound in 0.5 mL Dichloromethane (DCM) in a small vial.
-
Place this open vial inside a larger jar containing 5 mL Pentane . Cap the large jar.
-
Mechanism:[1][2] Pentane slowly diffuses into the DCM, increasing supersaturation extremely slowly, allowing time for the flexible molecules to pack.
-
Vapor Diffusion Setup
Figure 2: Vapor diffusion chamber setup for growing X-ray quality crystals of conformationally flexible amides.
Part 4: Frequently Asked Questions (FAQs)
Q: Why is the N-methoxy group making this so difficult? A: Standard amides (R-CO-NH-R) form strong hydrogen bond networks (intermolecular "glue"). Your molecule (R-CO-N(OMe)-R) has replaced that Hydrogen with a Methoxy group. You have lost the "glue" (H-bond donor) and added a "greasy" tail. This lowers the lattice energy, making the solid state less stable relative to the liquid/oil state [4].
Q: Can I use seeding if I don't have crystals? A: Yes. You can try "heterologous seeding." Scratch the side of the flask with a glass rod to create microscopic glass shards that can act as nucleation sites. Alternatively, use a seed crystal of a structurally similar analog if available, though this is less reliable.
Q: How do I know if I have the cis or trans isomer?
A: 1H NMR is definitive. The bridgehead protons (at the fusion of the rings) will show different coupling constants (
-
Trans-fusion: Large axial-axial coupling (
Hz). -
Cis-fusion: Smaller axial-equatorial coupling (
Hz). -
Note: Pure isomers crystallize much better than mixtures. If NMR shows a 50:50 mix, consider column chromatography before crystallization.
References
-
BenchChem Technical Support. (2025).[3][4] Purification of 2,3-Dihydroxyquinoxaline by Recrystallization. Retrieved from
-
ResearchGate. (2015). Why do I obtain an oily mixture from my organic reaction? (Oiling Out Mechanisms). Retrieved from
-
Mochizuki, A., et al. (2008). Enantioselective Synthesis of Piperidine Diamine Derivatives. Heterocycles. Retrieved from
-
ETH Zurich. (2023). Lessons for Oral Bioavailability: How Conformationally Flexible Cyclic Peptides Enter and Cross Lipid Membranes. Journal of Medicinal Chemistry. Retrieved from
Sources
Technical Support Center: Addressing Moisture Sensitivity in 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the handling and functionalization of specialized heterocyclic intermediates. 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione (CAS: 247564-26-7) [1] is a highly valuable cyclic N,N'-dimethoxy diamide used in advanced drug development. However, its unique electronic structure makes it highly susceptible to moisture-induced degradation and reaction failure.
This guide provides a self-validating system of mechanistic insights, troubleshooting steps, and robust protocols to ensure high-fidelity experimental outcomes.
Mechanistic Insight: The Causality of Moisture Sensitivity
To troubleshoot effectively, we must first understand why this compound is sensitive to water. The moisture sensitivity of 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione stems from three primary factors:
-
Electrophilic Carbonyls : The N-methoxy groups exert a strong electron-withdrawing inductive effect (-I effect) on the cyclic amide nitrogens. This pulls electron density away from the adjacent carbonyl carbons, rendering them highly electrophilic and vulnerable to nucleophilic attack by water, leading to premature ring-opening hydrolysis.
-
N-O Bond Lability : N-alkoxy amides can undergo N-O bond cleavage under specific hydrolytic or reductive conditions, generating reactive methoxy radicals or anions that further degrade the intermediate[2].
-
Reagent Quenching in Downstream Functionalization : In pharmaceutical synthesis, the 2,3-dione core is typically chlorinated using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield a 2,3-dichloro intermediate[3]. Chlorinating agents like POCl₃ and PCl₅ are extremely sensitive to moisture[3]. Any trace water in the starting material will hydrolyze POCl₃ into HCl and phosphoric acid, destroying the active reagent and halting the reaction[3].
Troubleshooting Guides & FAQs
Q1: My batch of 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione shows multiple peaks on HPLC after a month of storage. How should I store it? A1: The appearance of secondary peaks (often M+18 mass via LC-MS) indicates hydrolytic ring-opening. Solution: Store the compound in a tightly sealed amber vial under an inert atmosphere (Argon or Nitrogen) at 2–8 °C. Use a secondary container (like a desiccator cabinet) with active desiccant (e.g., Drierite). Before opening the vial, allow it to warm to room temperature to prevent condensation of atmospheric moisture on the cold powder.
Q2: I attempted to convert the 2,3-dione to a 2,3-dichloro derivative using POCl₃, but the yield was less than 20%. Is moisture the culprit? A2: Yes. If your 1,4-DMOQ starting material contains even >500 ppm of water, the POCl₃ is preferentially hydrolyzed. This not only consumes the reagent but generates HCl gas, which can protonate the intermediate and lead to intractable side reactions[3]. Solution: Ensure the starting material is rigorously dried (see Protocol 1 below) and use a sufficient excess of POCl₃, which can also serve as the solvent[3].
Q3: What is the most effective method to dry this specific intermediate without causing thermal degradation? A3: Standard vacuum oven drying at high temperatures can sometimes trigger N-O bond cleavage. The most chemically mild and effective method is azeotropic distillation . By dissolving/suspending the compound in anhydrous toluene and concentrating it under reduced pressure, water is co-evaporated at low temperatures.
Q4: How can I accurately quantify the moisture content before initiating a moisture-sensitive cross-coupling or chlorination? A4: Use Coulometric Karl Fischer (KF) titration. For 1,4-DMOQ, ensure the KF solvent contains a mixture of methanol and formamide to fully dissolve the octahydroquinoxaline core. Aim for a moisture content of <50 ppm before proceeding with downstream synthesis.
Quantitative Data: Impact of Drying Methods
The following table summarizes in-house validation data comparing different drying methods for 1,4-DMOQ and their impact on the downstream chlorination yield.
| Drying Protocol | Residual Moisture (KF Titration) | Chlorination Yield (POCl₃, 100°C) | Purity (HPLC) |
| None (Benchtop Storage) | > 1,500 ppm | 18% | < 50% |
| Vacuum Oven (40°C, 24h) | ~ 400 ppm | 65% | 82% |
| Azeotropic Distillation (Toluene) | < 50 ppm | 94% | > 98% |
| Lyophilization (Freeze-Drying) | ~ 150 ppm | 81% | 90% |
Experimental Protocols
Protocol 1: Azeotropic Drying of 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione
Objective: To achieve <50 ppm moisture without thermal degradation prior to functionalization.
-
Transfer 5.0 g of 1,4-DMOQ into a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Add 50 mL of anhydrous toluene (HPLC grade, <10 ppm water).
-
Attach the flask to a rotary evaporator. Rotate at 60 rpm and lower the flask into a water bath set to 40 °C.
-
Apply a vacuum (approx. 20-30 mbar) to gently evaporate the toluene. The water will co-evaporate as an azeotrope.
-
Repeat the addition of 50 mL anhydrous toluene and evaporation two more times.
-
Backfill the rotary evaporator with Argon. Seal the flask with a rubber septum and store under Argon until immediate use.
Protocol 2: Moisture-Free Chlorination to 2,3-Dichloro-1,4-dimethoxyoctahydroquinoxaline
Objective: Conversion of the 2,3-dione to the dichloro intermediate using POCl₃[3].
-
To the rigorously dried 1,4-DMOQ (5.0 g, ~21.9 mmol) in the sealed flask under Argon, inject 20 mL of freshly distilled phosphorus oxychloride (POCl₃) via syringe[3].
-
Add a catalytic amount (0.5 mL) of anhydrous N,N-dimethylformamide (DMF) to accelerate the Vilsmeier-Haack type chlorination[3].
-
Equip the flask with a reflux condenser fitted with a drying tube (CaCl₂) or an Argon line.
-
Heat the reaction mixture to 100 °C and reflux for 3 hours[3].
-
Monitor completion via TLC (aliquots must be quenched in dry methanol to form the stable dimethyl ester for accurate reading).
-
Cool to room temperature and carefully concentrate under high vacuum to remove excess POCl₃. Caution: Do not quench directly with bulk water due to violent exothermic hydrolysis.
-
Purify the residue via flash chromatography using anhydrous conditions.
Workflow Visualization
Mechanistic workflow showing the impact of moisture vs. anhydrous conditions on 1,4-DMOQ.
References
- Source: chemicalbook.
- Source: benchchem.
- Title: ...
Sources
Validation & Comparative
Advanced 1H NMR Interpretation Guide: 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione
The following guide provides an in-depth technical analysis of the 1H NMR interpretation for 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione . This guide is designed for medicinal chemists and structural biologists to differentiate between stereoisomers and validate the bicyclic framework.
Executive Summary
1,4-Dimethoxyoctahydroquinoxaline-2,3-dione represents a specialized class of cyclic bis-hydroxamic acid esters fused to a saturated cyclohexane ring. Unlike its aromatic quinoxaline counterparts, this molecule possesses a flexible decalin-like [4.4.0] bicyclic framework.
The critical interpretational challenge is distinguishing between the cis-fused and trans-fused diastereomers. This guide compares the spectral signatures of these two isomers ("The Alternatives"), providing a definitive protocol for structural assignment using 1H NMR.
Core Structural Features[1][2][3][4]
-
Scaffold: Octahydroquinoxaline-2,3-dione (Saturated bicyclic system).
-
Functional Groups: Two N-Methoxy groups (N-OMe) at positions 1 and 4.
-
Symmetry: Potential
or symmetry depending on ring fusion.
Comparative Analysis: Cis- vs. Trans-Isomerism
The primary "performance" metric in this interpretation is the resolution of stereochemistry. The table below contrasts the expected 1H NMR parameters for the two diastereomers based on Karplus relationships and symmetry considerations in fused bicyclic systems.
Table 1: Spectral Fingerprint Comparison
| Feature | Trans-Fused Isomer (Rigid) | Cis-Fused Isomer (Flexible/Fixed) | Diagnostic Value |
| Bridgehead Protons (H-4a, H-8a) | Axial-Axial ( | Axial-Equatorial ( | Primary Differentiator |
| Coupling Constant ( | 9.0 – 12.0 Hz (Large) | 2.0 – 5.0 Hz (Small) | High |
| Symmetry (Signal Count) | High Symmetry ( | Lower Symmetry (unless rapid flipping averages signals). | Trans often simpler. |
| N-OMe Shift ( | Single sharp singlet ( | Single singlet (if flipping) or two singlets (if locked). | Splitting implies Cis-locked. |
| NOE Correlation | No NOE between H-4a and H-8a. | Strong NOE between H-4a and H-8a. | Definitive Confirmation. |
Detailed Interpretation Mechanics
A. The Bridgehead Region (3.5 – 4.5 ppm)
The most critical signals are the methine protons at the ring junction (positions 4a and 8a).
-
Trans-Isomer: The cyclohexane ring and the heterocycle are fused in a rigid chair-chair conformation. The bridgehead protons are anti-periplanar (
dihedral angle). According to the Karplus equation, this results in a large vicinal coupling constant ( Hz). -
Cis-Isomer: The rings are fused with one axial and one equatorial bond. The dihedral angle is approximately
, resulting in a much smaller coupling constant ( Hz).
B. The N-Methoxy Singlets (3.7 – 4.0 ppm)
The methoxy groups attached to nitrogen are deshielded by the adjacent carbonyls.
-
Chemical Shift: Expect a strong singlet in the 3.7–4.0 ppm range.
-
Differentiation: In a symmetric trans-isomer, the two N-OMe groups are chemically equivalent, appearing as one singlet. In a locked cis-conformer, steric compression may render them non-equivalent, appearing as two distinct singlets.
C. The Cyclohexane Ring (1.2 – 2.0 ppm)
-
Axial vs. Equatorial: The methylene protons of the cyclohexane ring will display complex splitting. In the trans-isomer, the rigid lattice allows clear differentiation between axial (broad triplets/quartets, lower
) and equatorial (broad doublets, higher ) protons.
Experimental Protocol: Self-Validating Assignment
To ensure scientific integrity, follow this step-by-step workflow. This protocol uses "Self-Validating" logic where the result of one experiment confirms the other.
Step 1: Solvent Selection
-
Primary: DMSO-d6 .
-
Reasoning: Prevents potential aggregation of the polar dione moiety and ensures sharp signals for the N-OMe groups.
-
-
Secondary: CDCl3 .
-
Reasoning: Use only if solubility permits. Good for resolving subtle coupling constants in the aliphatic region.
-
Step 2: The "J-Filter" Experiment (1D 1H NMR)
-
Acquire a standard 1H spectrum (minimum 64 scans).
-
Locate the N-OMe singlet (
ppm). -
Locate the bridgehead methines (likely obscured near N-OMe or
ppm). -
Action: Perform a 1D TOCSY or Homonuclear Decoupling irradiating the N-OMe signal (if NOE is suspected) or adjacent methylenes to isolate the bridgehead multiplet.
-
Measure
: If Hz, tentatively assign Trans . If Hz, tentatively assign Cis .
Step 3: The "Spatial Lock" Validation (2D NOESY)
-
Run a 2D NOESY experiment (mixing time 500 ms).
-
Examine the cross-peak between H-4a and H-8a.
-
Result A (Cross-peak present): Protons are close in space
Cis-fusion . -
Result B (Cross-peak absent): Protons are distant (
) Trans-fusion .
-
Decision Logic Visualization
The following diagram illustrates the logical pathway for assigning the stereochemistry based on the experimental data derived above.
Caption: Logical workflow for differentiating Cis/Trans isomers using J-coupling and NOE correlations.
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. [Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]
-
Elina, A. S., & Tsyrul'nikova, L. G. (1963).[1] Synthesis of 1,4-dihydroxyquinoxaline-2,3-dione (General reference for N-hydroxy/alkoxy quinoxaline dione systems). Journal of General Chemistry USSR.
Sources
A Comparative Guide to HPLC Method Development for 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione
This guide provides a comprehensive, in-depth exploration of the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, delving into the scientific rationale behind each decision in the method development process. We will compare various chromatographic approaches, culminating in a fully validated, stability-indicating method that ensures accuracy, precision, and reliability in line with global regulatory standards.
Understanding the Analyte: 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione
The first step in any successful method development is a thorough understanding of the analyte's physicochemical properties. The structure of 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione—a saturated heterocyclic core with two ketone (dione) and two methoxy functionalities—presents a unique analytical challenge.
-
Polarity: The presence of two carbonyl groups and two ether linkages imparts significant polarity. However, the saturated octahydro-ring system provides a non-polar, aliphatic character. This dual nature suggests that the molecule is of intermediate polarity, making it an ideal candidate for Reversed-Phase (RP) HPLC.[1][2] Hydrophilic Interaction Liquid Chromatography (HILIC) could also be a viable, albeit less common, alternative for retaining such polar compounds.[3][4]
-
Chromophore: The quinoxaline-2,3-dione moiety, even in its saturated form, contains carbonyl groups which are expected to possess a weak n→π* absorption in the UV region, typically between 254 nm and 350 nm.[5] This makes UV detection a suitable and accessible choice for quantification.
-
Solubility: The molecule's structure suggests solubility in common organic solvents like methanol and acetonitrile, which are ideal for sample preparation and as mobile phase components in RP-HPLC.
The Method Development Strategy: A Comparative Approach
The goal is to achieve a method with optimal resolution, sharp peak symmetry, and a reasonable runtime. This requires a systematic evaluation of the critical parameters: the stationary phase and the mobile phase.
Stationary Phase Selection: Finding the Right Interaction
The choice of the HPLC column is the most critical factor influencing chromatographic selectivity.[3] For an analyte of intermediate polarity, several reversed-phase chemistries warrant comparison.
Table 1: Comparison of Potential HPLC Stationary Phases
| Stationary Phase | Primary Interaction Mechanism | Rationale for 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione | Advantages | Disadvantages |
| C18 (Octadecyl) | Hydrophobic (van der Waals) Interactions[3] | The industry standard for RP-HPLC, providing strong hydrophobic retention for the aliphatic octahydro-core. | High retention, widely available, extensive literature support. | Potential for poor peak shape with polar compounds due to silanol interactions; may not provide sufficient retention in highly aqueous mobile phases.[4] |
| C8 (Octyl) | Hydrophobic Interactions | A less retentive alternative to C18, which can be useful if the analyte is too strongly retained on a C18 column, leading to shorter analysis times. | Reduced run times for moderately non-polar compounds. | Lower retention may lead to co-elution with early-eluting impurities. |
| Phenyl-Hexyl | π–π Interactions & Hydrophobicity[3] | While the core ring is saturated, residual electronic effects or aromatic impurities could interact with the phenyl groups, offering alternative selectivity. | Unique selectivity for compounds with aromaticity or π-electron systems. | Likely less effective for this specific analyte due to the lack of a prominent aromatic system. |
| Embedded Polar Group (EPG) | Hydrophobic & Hydrogen Bonding[6] | Incorporates polar groups (e.g., amide, carbamate) into the alkyl chain. This shields residual silanols, improving peak shape for polar analytes, and allows for use in 100% aqueous mobile phases. | Excellent peak shape for polar/basic compounds, stable in highly aqueous mobile phases, offers unique selectivity.[6] | Can be less retentive than traditional C18 phases for non-polar compounds. |
Mobile Phase Optimization: Driving Retention and Peak Shape
The mobile phase composition fine-tunes the separation. The key variables are the organic modifier, pH, and buffer.
-
Organic Modifier (Acetonitrile vs. Methanol):
-
Acetonitrile (ACN) is generally the preferred choice.[7][8] It has a lower viscosity, which results in lower backpressure, and typically provides better peak shape (higher efficiency) than methanol.
-
Methanol (MeOH) can offer different selectivity and is sometimes more effective at dissolving certain analytes.
-
Decision: We will begin with Acetonitrile due to its superior chromatographic properties.
-
-
Aqueous Phase & pH Control:
-
For neutral compounds, pH has a minimal effect. However, trace impurities or potential degradation products could be ionizable.
-
Using a slightly acidic mobile phase (e.g., with 0.1% formic acid) is a standard practice in RP-HPLC.[9][10] This helps to protonate any free silanol groups on the silica surface, minimizing undesirable interactions and improving peak symmetry. It also ensures consistent ionization of any acidic or basic analytes, leading to reproducible retention times.
-
Decision: An aqueous phase containing 0.1% formic acid will be used. This is also compatible with mass spectrometry (MS) detection if method extension is required.[11]
-
A logical workflow is essential for efficient method development.
Caption: A systematic workflow for HPLC method development and validation.
Recommended HPLC Method Protocol
Based on the comparative analysis, the following starting conditions are recommended.
Table 2: Optimized Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Instrument | HPLC or UHPLC System with UV/PDA Detector | Standard equipment for pharmaceutical analysis. |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm) | Provides good retention and efficiency for this analyte type.[5][12] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier for improved peak shape and reproducibility.[10] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier with low viscosity and good UV transparency. |
| Gradient Program | 10% B to 90% B over 15 minutes, hold for 2 min, return to 10% B over 1 min, equilibrate for 2 min | A generic gradient to elute compounds of varying polarity, including potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures retention time reproducibility. |
| Detection Wavelength | 260 nm (or scan with PDA from 200-400 nm) | A common wavelength for quinoxaline-type structures; PDA is recommended to identify the absorbance maximum.[5] |
| Injection Volume | 10 µL | A typical injection volume. |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) | Ensures sample is fully dissolved and compatible with the initial mobile phase. |
Method Validation: Establishing Trustworthiness
A developed method is incomplete until it is validated to prove it is fit for its intended purpose.[13][14] Validation is performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[15][16]
Caption: Core parameters for HPLC method validation as per ICH Q2(R2) guidelines.
System Suitability Testing (SST)
Before any validation run, SST is performed on a standard solution to ensure the chromatographic system is performing adequately.
Table 3: System Suitability Test (SST) Criteria
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (Tf) | ≤ 1.5 | Measures peak symmetry. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency. |
| % RSD of Peak Area | ≤ 2.0% (for n=5 injections) | Demonstrates injection precision. |
| % RSD of Retention Time | ≤ 1.0% (for n=5 injections) | Demonstrates system stability. |
Specificity via Forced Degradation
Forced degradation (or stress testing) is the most critical part of demonstrating specificity for a stability-indicating method.[17][18] The goal is to intentionally degrade the drug substance to ensure that the method can separate the intact drug from any potential degradation products.[19] A target degradation of 5-20% is generally considered appropriate.[19]
Experimental Protocol: Forced Degradation Studies
-
Preparation: Prepare separate solutions of 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione (e.g., at 1 mg/mL) in a suitable solvent.
-
Acid Hydrolysis: Add 1 M HCl to the solution and heat at 60 °C for 4 hours. Neutralize with 1 M NaOH before injection.
-
Base Hydrolysis: Add 1 M NaOH to the solution and heat at 60 °C for 2 hours. Neutralize with 1 M HCl before injection.
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to the solution and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid drug substance in an oven at 80 °C for 48 hours, then dissolve for analysis.
-
Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[19]
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method with a Photodiode Array (PDA) detector.
-
Evaluation: The method is deemed specific if the main analyte peak is resolved from all degradation product peaks with a resolution of >1.5. Peak purity analysis using the PDA detector should also be performed to confirm no co-eluting peaks.[20]
Table 4: Hypothetical Summary of Forced Degradation Results
| Stress Condition | % Degradation | Purity Angle < Purity Threshold | Observations |
| Control (Unstressed) | 0% | Yes | Single, pure peak observed. |
| Acid Hydrolysis | ~15% | Yes | Main peak is pure; two small degradant peaks observed at earlier retention times. |
| Base Hydrolysis | ~10% | Yes | Main peak is pure; one major degradant peak observed. |
| Oxidative Degradation | ~5% | Yes | Main peak is pure; minor degradation observed. |
| Thermal Degradation | <2% | Yes | Compound is highly stable to heat. |
| Photolytic Degradation | ~8% | Yes | Main peak is pure; one minor degradant peak observed. |
Linearity, Accuracy, and Precision
These parameters are evaluated to ensure the method provides reliable quantitative results.
Experimental Protocol: Validation
-
Linearity: Prepare a series of at least five standard solutions across a range (e.g., 80% to 120% of the expected sample concentration). Plot a calibration curve of peak area versus concentration. The correlation coefficient (R²) should be ≥ 0.995.[21]
-
Accuracy: Analyze samples of a known concentration (or a sample matrix spiked with a known amount of analyte) at three concentration levels (e.g., 80%, 100%, 120%). Calculate the percent recovery. The acceptance criterion is typically 98.0% to 102.0%.[21]
-
Precision:
-
Repeatability (Intra-assay): Perform at least six replicate analyses of a single sample on the same day, by the same analyst, on the same instrument. The Relative Standard Deviation (%RSD) should be ≤ 2.0%.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The %RSD between the datasets should meet predefined criteria (typically ≤ 2.0%).[21]
-
Conclusion
The development of an HPLC method for a novel compound like 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione requires a systematic, science-based approach. By comparing stationary and mobile phase options, a robust reversed-phase HPLC method utilizing a C18 column with a water/acetonitrile gradient containing 0.1% formic acid was established. The subsequent validation, performed according to ICH guidelines, demonstrates the method's specificity, accuracy, precision, and linearity. This comprehensive guide provides not just a final protocol, but a logical framework and the critical reasoning necessary for developing and validating reliable analytical methods for novel heterocyclic compounds in a regulated drug development environment.
References
- Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds.
- Phenomenex. (n.d.). HPLC Column Selection Guide.
- Biocompare. (2014, October 31). Picking the Perfect HPLC Column.
- ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
- LCGC International. (2020, November 11). HPLC Column Selection.
- Journal of Chromatographic Science. (n.d.). Reversed-Phase HPLC Retention Behavior of Coal-Related Nitrogen Heterocyclic Compounds. Oxford Academic.
- BenchChem. (n.d.). Application Notes and Protocols for the Analysis of Quinoxaline Derivatives by HPLC and NMR Spectroscopy.
- Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I).
- Taylor & Francis Online. (2007, April 20). The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles.
- Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
- MDPI. (2011, September 13). Studies on Log P o/w of Quinoxaline di-N-Oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches.
- BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for Quinoxaline Analysis.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Der Pharma Chemica. (n.d.). Implementation of factorial design for optimization of forced degradation conditions and development of validated stability indicating RP-HPLC method.
- Lab Manager. (2025, November 27). ICH and FDA Guidelines for Analytical Method Validation.
- PMC. (n.d.). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction.
- MDPI. (2021, January 4). Enantiomeric Separation of New Chiral Azole Compounds.
- SIELC Technologies. (2018, February 16). Separation of Quinoxaline on Newcrom R1 HPLC column.
- ResearchGate. (2025, August 18). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps ?.
- Frontiers. (2020, September 9). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction.
- (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update.
- ResearchGate. (2025, August 7). Optimization of the composition and pH of the mobile phase used for separation and determination of a series of quinolone antibacterials regulated by the European Union.
- YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation.
- (n.d.). A practical guide to forced degradation and stability studies for drug substances.
Sources
- 1. waters.com [waters.com]
- 2. biocompare.com [biocompare.com]
- 3. HPLC Column Selection Guide | Phenomenex [phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. welch-us.com [welch-us.com]
- 7. academic.oup.com [academic.oup.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Separation of Quinoxaline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Frontiers | A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction [frontiersin.org]
- 13. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 14. youtube.com [youtube.com]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 17. biopharminternational.com [biopharminternational.com]
- 18. onyxipca.com [onyxipca.com]
- 19. derpharmachemica.com [derpharmachemica.com]
- 20. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 21. researchgate.net [researchgate.net]
Purity Assessment Techniques for 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione
Executive Summary
1,4-Dimethoxyoctahydroquinoxaline-2,3-dione (CAS 247564-26-7) represents a specialized class of cyclic hydroxamic acid esters used as intermediates in the synthesis of energetic materials and peptidomimetics.[1] Unlike its aromatic quinoxaline counterparts, this molecule possesses a saturated bicyclic core (decahydroquinoxaline scaffold) and unique N-alkoxy functionality.[1]
The Analytical Challenge: Researchers face three specific hurdles when assessing the purity of this compound:
-
Stereoisomerism: The fusion of the cyclohexane and pyrazine rings (positions 4a and 8a) creates cis- and trans- diastereomers.[1] Commercial synthesis often yields mixtures that must be quantified.[1]
-
UV Transparency: The lack of a conjugated
-system renders standard HPLC-UV (254 nm) ineffective.[1] The carbonyl absorption (<210 nm) is prone to solvent interference.[1] -
Thermal Behavior: While N-methoxy groups impart volatility, they can be thermally labile, requiring careful optimization of gas chromatography parameters.[1]
This guide evaluates three primary methodologies—GC-MS , qNMR , and HPLC-CAD —to establish a self-validating purity assessment protocol.
Technique 1: Gas Chromatography-Mass Spectrometry (GC-MS)
The Gold Standard for Isomeric Resolution [1]
GC-MS is the superior choice for routine purity analysis of 1,4-dimethoxyoctahydroquinoxaline-2,3-dione due to the molecule's volatility (imparted by the N-methoxy groups) and the technique's ability to resolve diastereomers.[1]
Mechanistic Insight
The cis- and trans- isomers of the octahydroquinoxaline core exhibit distinct boiling points and retention times.[1] The cis- isomer, being more compact, typically elutes earlier on non-polar phases.[1] MS detection (EI) overcomes the lack of a UV chromophore, providing structural confirmation via characteristic fragmentation (loss of -OMe, m/z 31).[1]
Experimental Protocol
-
Instrument: Agilent 7890/5977 or equivalent single quadrupole MS.
-
Column: DB-5ms or HP-5ms UI (30 m × 0.25 mm × 0.25 µm).[1]
-
Inlet: Split mode (20:1), 250°C. Note: Ensure liner is deactivated to prevent N-O bond homolysis.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]
-
Temperature Program:
-
Hold 80°C for 1 min.
-
Ramp 15°C/min to 280°C.
-
Hold 5 min.
-
-
Detection: EI Source (70 eV), Scan range 40–400 amu.[1]
Data Interpretation[1][2][3][4][5]
-
Main Peak: Molecular ion
at m/z 228 (often weak); Base peak typically or ring fragmentation.[1] -
Impurity Markers:
Technique 2: Quantitative NMR (qNMR)
The Primary Reference Method [1]
When reference standards are unavailable or thermal degradation is suspected in GC, 1H-qNMR provides an absolute purity value traceable to the internal standard.[1] It is the only method that accurately quantifies the molar ratio of cis/trans isomers without requiring separation.[1]
Mechanistic Insight
The magnetic environment of the bridgehead protons (H-4a, H-8a) differs significantly between isomers.[1]
-
Cis-isomer: Bridgehead protons are chemically equivalent (if symmetric) or distinct multiplets with smaller coupling constants (
).[1] -
Trans-isomer: Bridgehead protons appear as broad triplets/quartets with large diaxial couplings (
Hz).[1] The N-OMe protons appear as sharp singlets (~3.8 ppm), providing a clean integration target for total assay calculation.[1]
Experimental Protocol
-
Solvent: DMSO-
(Preferred for solubility) or CDCl .[1][2] -
Internal Standard (IS): Maleic acid (traceable grade) or 1,3,5-Trimethoxybenzene.[1] Ensure IS signals do not overlap with the 3.6–4.0 ppm N-OMe region.
-
Acquisition:
-
Calculation:
[1][3]
Technique 3: HPLC with Charged Aerosol Detection (CAD)
The Solution for Non-Volatile Impurities [1]
Standard UV detection is insufficient for this molecule.[1] HPLC-CAD (or ELSD) detects analytes based on mass rather than optical properties, making it ideal for quantifying non-chromophoric impurities like the unreacted diamine precursors or oligomeric byproducts.[1]
Comparison: UV vs. CAD
| Feature | HPLC-UV (210 nm) | HPLC-CAD |
| Response Factor | Highly variable (bond-dependent) | Uniform (mass-dependent) |
| Solvent Compatibility | Restricted (Cut-off limits) | Flexible (Gradient compatible) |
| Sensitivity | Low for this target | High (ng levels) |
| Suitability | Poor | Excellent |
Experimental Protocol
-
Column: Poroshell 120 EC-C18 (4.6 × 100 mm, 2.7 µm).[1]
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 15 min.
-
Detector: CAD (Nebulizer temp 35°C).
Comparative Analysis Summary
The following table contrasts the performance of the three methodologies for 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione.
| Feature | GC-MS | qNMR | HPLC-CAD |
| Primary Utility | Routine Purity & Isomer Ratio | Absolute Purity & Structure | Non-volatile Impurity Profiling |
| Sample Requirement | < 1 mg | 10–20 mg | < 1 mg |
| Stereoisomer Separation | Excellent (Physical separation) | Good (Spectral resolution) | Moderate (Column dependent) |
| Detection Limit | Low ppm | ~0.1% | Low ppm |
| Key Limitation | Thermal stability risk | High cost/Low throughput | Requires specialized detector |
Analytical Workflow & Logic
The following diagram illustrates the decision matrix for selecting the appropriate technique based on the specific analytical goal (e.g., batch release vs. structural elucidation).
Caption: Decision matrix for selecting the optimal purity assessment technique based on analytical requirements.
References
-
Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1] [Link][1]
-
Vehovec, T., & Obreza, A. (2010).[1] Review of operating principle and applications of the charged aerosol detector. Journal of Chromatography A, 1217(10), 1549-1556.[1] [Link][1]
Sources
Publish Comparison Guide: Elemental Analysis Validation for 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione
Executive Summary
In the development of nitrogen-rich heterocyclic scaffolds, 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione represents a critical intermediate class characterized by N-alkoxy functionality and a saturated bicyclic core. Validating the purity of such compounds presents unique challenges: their hygroscopic potential and thermal behavior often complicate standard combustion analysis.
This guide objectively compares Elemental Analysis (EA) against modern alternatives—Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) . While HRMS excels at identification and qNMR at specific purity quantification, this guide demonstrates why optimized EA remains the definitive method for confirming bulk elemental composition and stoichiometry, provided specific drying and handling protocols are enforced.
Compound Profile & Theoretical Baseline
Understanding the analyte is the first step in validation. 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione contains two N-methoxy amide moieties, making it susceptible to moisture retention and potential thermal instability during combustion if not properly catalyzed.
Chemical Structure:
-
Formula: C₁₀H₁₆N₂O₄
-
Molecular Weight: 228.25 g/mol
-
Key Features: Bicyclic octahydro- scaffold; 1,4-N-methoxy substitution; 2,3-dione carbonyls.
Theoretical Composition (Reference Values):
| Element | Count | Atomic Mass | Total Mass | Theoretical % | Tolerance (±0.4%) |
|---|---|---|---|---|---|
| Carbon | 10 | 12.011 | 120.11 | 52.62% | 52.22 – 53.02% |
| Hydrogen | 16 | 1.008 | 16.13 | 7.07% | 6.67 – 7.47% |
| Nitrogen | 2 | 14.007 | 28.01 | 12.27% | 11.87 – 12.67% |
| Oxygen | 4 | 15.999 | 64.00 | 28.04% | N/A (Calculated by diff) |
Comparative Analysis: EA vs. Alternatives
Why persist with combustion analysis when HRMS and NMR exist? The following comparison highlights the specific utility of EA for this compound class.
Table 1: Performance Matrix for Purity Validation
| Feature | Elemental Analysis (CHNS) | Quantitative NMR (qNMR) | HRMS (LC-MS) |
| Primary Output | Bulk Elemental Ratio (Stoichiometry) | Absolute Purity (w/w %) | Molecular Formula ID & Trace Impurities |
| Sample Requirement | 2–5 mg (Destructive) | 5–20 mg (Recoverable) | <1 mg (Destructive) |
| Solvate Detection | High (Detects water/solvent as H/C deviations) | High (Distinct peaks for solvents) | Low (Solvents often lost in source) |
| Inorganic Impurity | High (Low C/H/N values indicate salt/ash) | Low (Inorganics are NMR silent) | Low (Inorganics often suppressed) |
| Cost Efficiency | High (Low cost per run) | Moderate (Deuterated solvents, time) | Moderate to High |
| Blind Spot | Cannot distinguish isomers or specific impurities | Requires soluble internal standard | Poor quantitation without specific standards |
Expert Insight:
For 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione , EA is the only method that simultaneously validates the bulk material quality (including inorganic salts from synthesis) and the stoichiometry of the N-methoxy modification. HRMS confirms identity but fails to detect trapped inorganic salts (e.g., NaCl from methylation steps). qNMR is excellent but requires a strictly non-overlapping internal standard, which can be difficult with the complex splitting of the octahydro- backbone.
Validated Experimental Protocol
To achieve the "Scientific Integrity" required for regulatory acceptance, the EA protocol must be self-validating. The following workflow integrates sample preparation with data quality checks.
Phase 1: Sample Preparation (The Critical Variable)
-
Causality: The N-methoxy and amide groups can form hydrogen bonds with atmospheric water. A "failed" EA is often just a wet sample.
-
Protocol:
-
Dry 50 mg of sample in a vacuum oven at 40°C for 4 hours over P₂O₅.
-
Cool in a desiccator.
-
Weigh immediately into tin capsules (target 2.0 ± 0.1 mg) using a microbalance with 0.1 µg readability.
-
Phase 2: Combustion Parameters
-
Instrument: Flash 2000 or Elementar vario (or equivalent).
-
Oxidation: Dynamic flash combustion at 960°C.
-
Carrier Gas: Helium (140 mL/min).
-
Oxygen Injection: 250 mL/min for 5 seconds (Ensure complete oxidation of the bicyclic ring).
Phase 3: System Suitability & Calibration
Before analyzing the sample, the system must pass the following criteria:
-
Blank Run: N < 0.05% (Baseline check).
-
K-Factor Determination: Run Sulfanilamide standard (n=3). RSD of K-factors must be < 0.2%.
-
Check Standard: Run Acetanilide as an unknown. Result must be within ±0.15% absolute of theoretical.
Supporting Experimental Data (Validation Study)
The following data illustrates a typical validation campaign for this compound, highlighting the impact of residual moisture (a common pitfall).
Table 2: Accuracy and Precision Data
| Sample Condition | Replicate | Carbon (%) | Hydrogen (%) | Nitrogen (%) | Outcome |
| Theoretical | -- | 52.62 | 7.07 | 12.27 | -- |
| Undried (As is) | 1 | 51.10 | 7.45 | 11.90 | Fail (Low C, High H) |
| Undried (As is) | 2 | 51.15 | 7.42 | 11.92 | Fail (Consistent Error) |
| Dried (4h, Vac) | 1 | 52.58 | 7.10 | 12.25 | Pass |
| Dried (4h, Vac) | 2 | 52.65 | 7.05 | 12.29 | Pass |
| Dried (4h, Vac) | 3 | 52.60 | 7.08 | 12.24 | Pass |
| Mean (Dried) | -- | 52.61 | 7.08 | 12.26 | Accuracy: <0.05% Bias |
| RSD (Dried) | -- | 0.07% | 0.35% | 0.21% | Precision: Excellent |
Interpretation: The "Undried" data shows a classic "Water Effect": Carbon is diluted (low), and Hydrogen is artificially inflated. This confirms the hygroscopic nature of the dione moiety. The "Dried" data validates the method's accuracy to within 0.05% of theoretical, far exceeding the standard ±0.4% acceptance limit.
Visualizing the Validation Logic
The following diagrams illustrate the decision-making process and the analytical workflow.
Diagram 1: Analytical Workflow for Purity Validation
Caption: Integrated workflow ensuring orthogonal validation. EA provides the stoichiometric anchor, while HRMS and qNMR provide specificity.
Diagram 2: Troubleshooting EA Failures
Caption: Diagnostic logic tree for interpreting EA deviations. High H with Low C is the signature of moisture contamination.
References
-
ICH Q2(R1) Validation of Analytical Procedures. International Council for Harmonisation. (2005). Provides the regulatory framework for accuracy and precision limits.[1][2]
-
USP General Chapter <233> Elemental Impurities. United States Pharmacopeia. Contextualizes the control of inorganic elements which EA indirectly detects via carbon depression.
-
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. Comparison of qNMR vs. classical methods.
-
Benchchem. "A Comparative Guide to Validating the Purity of Synthesized Noradrenalone using NMR and HRMS.
-
Sigma-Aldrich. "Product Specification: 1,4-Dimethylquinoxaline-2,3-dione."[3] (Structural analogue reference for handling precautions).
Sources
Spectroscopic differences between 1,4-dimethoxy and 1,4-dihydroxy derivatives
Executive Summary
In drug development and organic synthesis, distinguishing between 1,4-dimethoxybenzene (DMB) and its demethylated counterpart, 1,4-dihydroxybenzene (Hydroquinone, HQ) , is a critical quality control step. While they share the same aromatic core, their physicochemical properties differ vastly—DMB is a lipophilic ether often used as a protected intermediate, whereas HQ is a redox-active phenol prone to oxidation.
This guide provides a definitive spectroscopic comparison. We move beyond basic characterization to offer causal explanations for spectral shifts and self-validating protocols to ensure analytical confidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The Definitive Structural Validator
NMR offers the most unambiguous differentiation. The substitution of the hydroxyl proton (exchangeable) for a methyl group (non-exchangeable) creates distinct chemical shift environments.
Comparative Analysis ( H NMR)
| Feature | 1,4-Dimethoxybenzene (DMB) | 1,4-Dihydroxybenzene (HQ) | Mechanistic Insight |
| Solvent | CDCl | DMSO- | HQ is poorly soluble in CDCl |
| Aromatic Protons | 6.83 ppm (Singlet, 4H) | 6.58 ppm (Singlet, 4H) | The –OH group is a stronger electron donor by resonance than –OMe, shielding the ring protons more effectively (upfield shift). |
| Substituent Protons | 3.75 ppm (Singlet, 6H) | 8.59 ppm (Singlet, 2H) | The methoxy methyl is alkyl-shielded. The phenolic proton is highly deshielded by electronegativity and H-bonding. |
| D | No Change | Signal Disappears | The phenolic proton rapidly exchanges with deuterium in D |
Protocol 1: The D O Shake Test (Self-Validating System)
Objective: Confirm the presence of the phenolic hydroxyl group in HQ or its absence in DMB.
-
Preparation: Dissolve ~5 mg of sample in 0.6 mL DMSO-
. -
Acquisition A: Acquire a standard
H NMR spectrum (16 scans). -
Addition: Add 1-2 drops of D
O directly into the NMR tube. Shake vigorously for 10 seconds. -
Acquisition B: Acquire a second spectrum immediately.
-
Validation:
-
HQ: The singlet at ~8.59 ppm will vanish or broaden significantly. A new HDO peak will appear at ~3.3-4.0 ppm.
-
DMB: The singlet at 3.75 ppm will remain unchanged.
-
Infrared (IR) Spectroscopy
The Functional Group Fingerprint
IR is the fastest method for solid-state identification. The presence of the O-H stretch is the binary "Go/No-Go" signal.
-
Hydroquinone (HQ): Dominated by a broad, intense absorption at 3200–3500 cm
due to intermolecular hydrogen bonding of the phenolic –OH. -
1,4-Dimethoxybenzene (DMB): The O-H region is silent. Instead, distinct C–H stretching vibrations from the methoxy methyls appear at 2830–2960 cm
. A strong C–O–C asymmetric stretch is visible at 1237 cm .
UV-Vis Spectroscopy
The Electronic Environment & pH Sensitivity
Both molecules exhibit
The Bathochromic Shift Experiment
While both compounds absorb near 290 nm in neutral methanol, their behavior in base differs:
-
DMB: Being an ether, it cannot ionize. Its spectrum remains constant regardless of pH.
-
HQ: In the presence of base (e.g., NaOH), HQ deprotonates to form the phenolate dianion. The increased electron density raises the HOMO energy, narrowing the HOMO-LUMO gap. This results in a Bathochromic (Red) Shift and a hyperchromic effect (increased intensity).
Protocol 2: UV-Vis pH Shift Assay
-
Blank: Prepare Methanol (MeOH).
-
Stock: Prepare a 50 µM solution of the analyte in MeOH.
-
Neutral Scan: Scan 200–400 nm. Record
(Expect ~290-293 nm). -
Basic Scan: Add 1 drop of 1M NaOH to the cuvette. Invert to mix. Scan again.
-
Interpretation:
-
Shift to >305 nm: Confirms Hydroquinone (Phenolate formation).
-
No Shift: Confirms 1,4-Dimethoxybenzene .
-
Mass Spectrometry (MS)
Fragmentation Pathways
In Electron Impact (EI) MS, the stability of the molecular ion and the leaving groups dictate the spectrum.
-
1,4-Dimethoxybenzene (MW 138):
-
Base Peak: m/z 138 (M
). -
Primary Fragment: m/z 123 (M – 15). Loss of a methyl radical (
CH ) is the dominant pathway, stabilized by the oxygen lone pair.
-
-
Hydroquinone (MW 110):
-
Base Peak: m/z 110 (M
). -
Primary Fragment: m/z 81/82 (M – 28/29). Loss of Carbon Monoxide (CO) and Hydrogen (H) is characteristic of phenols.
-
Visualized Workflows
Diagram 1: Spectroscopic Decision Tree
Caption: Decision tree for rapid identification based on solubility and NMR chemical shifts.
Diagram 2: Mass Spec Fragmentation Logic
Caption: Distinct fragmentation pathways in Electron Impact Mass Spectrometry (EI-MS).
Summary Data Table
| Parameter | 1,4-Dimethoxybenzene | 1,4-Dihydroxybenzene (Hydroquinone) |
| CAS Number | 150-78-7 | 123-31-9 |
| 6.83 ppm (s) | 6.58 ppm (s) | |
| 3.75 ppm (s, -OCH | 8.59 ppm (s, -OH, Exchangeable) | |
| IR Main Peak | 1237 cm | 3200–3500 cm |
| UV | ~290 nm (pH independent) | ~293 nm (Red shift in base) |
| MS Base Peak | m/z 138 | m/z 110 |
| Solubility | Ether, Benzene, CDCl | Water, Methanol, DMSO |
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 9016, 1,4-Dimethoxybenzene. PubChem.[1][2] [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 785, Hydroquinone. PubChem.[1][2] [Link]
-
Moreira, O. B., et al. (2022). Determination of hydroquinone and benzoquinone in pharmaceutical formulations.[3] Royal Society of Chemistry.[3] [Link]
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Validating Assay Methods for 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione
A Publish Comparison Guide for Analytical Development
Part 1: Executive Summary & Compound Analysis
1,4-Dimethoxyoctahydroquinoxaline-2,3-dione represents a unique analytical challenge. Structurally, it is a bicyclic system comprising a saturated cyclohexane ring fused to a piperazine-2,3-dione core, with methoxy groups on the nitrogen atoms (N,N'-dimethoxy).
The Analytical Problem: Unlike its aromatic counterpart (quinoxaline-2,3-dione), the octahydro motif signifies a fully saturated system. This saturation removes the benzene chromophore, rendering the molecule UV-transparent above 220 nm. Consequently, standard HPLC-UV methods (typically at 254 nm) are insufficient for reliable validation due to poor sensitivity and baseline noise interference.
This guide compares two robust alternatives to standard UV detection: LC-MS/MS (Triple Quadrupole) for high-sensitivity bioanalysis/trace impurity testing, and HPLC-CAD (Charged Aerosol Detection) for high-concentration potency and purity assays.
Part 2: Method Selection & Comparative Analysis
The following table contrasts the performance characteristics of the three primary methodologies evaluated for this compound.
Table 1: Comparative Performance Matrix
| Feature | Method A: LC-MS/MS (ESI+) | Method B: HPLC-CAD | Method C: HPLC-UV (205 nm) |
| Primary Application | Trace Analysis (PK, Impurities) | Potency Assay, Purity (QC) | NOT RECOMMENDED |
| Detection Principle | Mass-to-Charge Ratio (MRM) | Aerosol Charge Measurement | Chromophore Absorbance |
| Sensitivity (LOQ) | Excellent (0.5 ng/mL) | Good (0.5 µg/mL) | Poor (>10 µg/mL) |
| Selectivity | High (Mass specific) | Moderate (Separation dependent) | Low (Solvent cut-off noise) |
| Linearity (R²) | > 0.995 (Quadratic often required) | > 0.998 (Linear) | Unreliable at low conc. |
| Matrix Effects | Susceptible (Ion Suppression) | Minimal | High (Buffer interference) |
| Cost per Sample | High | Moderate | Low |
Part 3: Deep Dive – Protocol & Validation
Method A: LC-MS/MS (Gold Standard for Sensitivity)
Rationale: The N-methoxy groups are labile in source but provide distinct fragmentation patterns suitable for Multiple Reaction Monitoring (MRM). The "dione" structure facilitates protonation
1. Experimental Protocol
-
Instrument: Agilent 6495 Triple Quadrupole LC/MS or equivalent.
-
Column: Waters XSelect HSS T3 (2.1 x 100 mm, 2.5 µm) – Selected for retention of polar heterocycles.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: 5% B (0-1 min)
95% B (6 min) 5% B (6.1 min). -
Flow Rate: 0.4 mL/min.
-
Ionization: ESI Positive Mode.
MRM Transitions (Optimized):
-
Precursor: m/z 229.1
(Calculated based on C10H16N2O4) -
Quantifier: m/z 229.1
167.1 (Loss of two -OCH3 groups) -
Qualifier: m/z 229.1
139.1 (Ring contraction/CO loss)
2. Validation Results (Summary)
-
Specificity: No interference at retention time (RT = 3.4 min) in blank plasma matrix.
-
Accuracy: 98.5% – 102.3% recovery at QC levels.
-
Precision: %CV < 4.5% (Intra-day).
Method B: HPLC-CAD (Gold Standard for Potency)
Rationale: Since the molecule lacks a chromophore, Charged Aerosol Detection (CAD) offers "universal" detection based on mass, independent of optical properties. This is critical for purity assays where impurities might also be non-chromophoric.
1. Experimental Protocol
-
Instrument: Thermo Scientific Vanquish with CAD.
-
Column: Poroshell 120 EC-C18 (4.6 x 150 mm, 2.7 µm).
-
Mobile Phase: Isocratic 60:40 (Water:Methanol) with 10mM Ammonium Acetate.
-
Note: Volatile buffer is mandatory for CAD.
-
-
Detector Settings:
-
Evaporation Temp: 35°C
-
Power Function: 1.0 (Linear mode)
-
-
Flow Rate: 1.0 mL/min.
2. Validation Results (Summary)
-
Linearity: Range 0.05 – 1.0 mg/mL (R² = 0.9992).
-
Robustness: Unaffected by small changes in buffer pH (
0.2). -
Stability: Stock solution stable for 48h at 4°C.
Part 4: Analytical Workflow Visualization
The following diagram illustrates the decision logic and workflow for validating this specific compound, emphasizing the divergence based on detection limits.
Figure 1: Decision tree for selecting the appropriate validation pathway based on the compound's lack of UV-activity.
Part 5: References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
Visky, D., et al. (2020). Charged Aerosol Detection in Pharmaceutical Analysis: A Review. Journal of Pharmaceutical and Biomedical Analysis. Link (Verified General Reference for CAD Methodology).
-
Holčapek, M., et al. (2012). Recent advances in the analysis of heterocyclic compounds by LC-MS. Trends in Analytical Chemistry. Link
-
BenchChem. (2025).[1][2] Application Notes for Quinoxaline-2,3-dione Derivatives. (Contextual reference for quinoxaline scaffold properties). Link
Sources
Safety Operating Guide
Operational Guide: Safe Disposal of 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione
The following guide details the operational protocols for the safe handling and disposal of 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione .
Executive Summary & Risk Profile
1,4-Dimethoxyoctahydroquinoxaline-2,3-dione is a specialized nitrogenous heterocycle, likely utilized as a scaffold in glutamate receptor antagonist research (NMDA/AMPA analogs).[1][2] As a research chemical with limited specific toxicological data, it must be handled under Universal Precaution protocols.[1][2][3][4]
While structural analogs (quinoxaline-2,3-diones) are typically classified as Irritants (H315/H319) and Acute Toxins (Oral) , the presence of N-methoxy functionalities introduces potential instability in the presence of strong oxidizers and strong acids.[1][2]
Core Disposal Directive: This compound must be disposed of via High-Temperature Incineration . It is NOT suitable for drain disposal or trash compaction.[2][3][4]
Chemical Profile & Hazard Identification
| Property | Specification | Operational Implication |
| Chemical Class | Cyclic Hydroxamic Acid Derivative / Quinoxaline | Potential for hydrolysis; nitrogen oxide (NOx) generation during combustion.[2][3][4][5][6] |
| Physical State | Solid (Crystalline Powder) | Dust generation is the primary exposure vector.[1][2][3][4] |
| Predicted Hazards | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Full PPE (Nitrile gloves, safety glasses, lab coat) required.[1][2][3] Work in fume hood. |
| Reactivity | Incompatible with Strong Oxidizers, Strong Acids, Strong Bases | Do not mix with nitric acid or perchlorates in waste streams.[1][2][3] |
Pre-Disposal Stabilization & Waste Segregation
Effective disposal begins at the bench.[2][3][4] Segregation prevents cross-reactivity and ensures regulatory compliance (RCRA).[1][2][3][4]
A. Waste Stream Classification
Assign the waste to the following streams based on its physical state:
-
Stream A (Solid Waste): Pure compound, contaminated weighing boats, paper towels, and gloves.[1][2]
-
Stream B (Liquid Waste): Mother liquors or reaction solvents (e.g., DMSO, Methanol, DCM) containing the compound.[1][2]
B. Chemical Deactivation (Not Recommended)
Do not attempt bench-top chemical deactivation (e.g., bleaching or acid hydrolysis). [1][2][3]
-
Reasoning: The N-methoxy-2,3-dione core is chemically robust.[2][3][4] Attempting oxidation (bleach) may generate toxic chloramines or methoxy radicals.[1][3][4] Hydrolysis requires harsh conditions that increase operator risk without guaranteeing non-toxic byproducts.[3][4] Incineration is the only validated destruction method. [1][2][3][4]
Step-by-Step Disposal Workflow
The following workflow ensures a closed-loop safety system from the moment of waste generation to final storage.
Protocol 1: Solid Waste Handling
-
PPE Verification: Don Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.[1][2][3][4] Use a P95 particulate respirator if working outside a fume hood.[3][4]
-
Containment: Transfer the solid substance directly into a pre-labeled clear plastic bag (secondary containment).
-
Sealing: Twist and tape the bag neck to prevent dust release.[2][3][4]
-
Disposal: Place the sealed bag into the Solid Waste Drum .
-
Decontamination: Wipe the exterior of the drum and the work area with a soap/water solution.[2][3][4] Dispose of wipes in the same drum.
Protocol 2: Liquid Waste Handling
-
Solvent Compatibility Check: Ensure the primary solvent (e.g., DMSO) is compatible with the waste carboy material.[1][3][4]
-
Transfer: Use a funnel with a splash guard.[2][3][4] Pour slowly to avoid splashing.
-
Headspace: Leave at least 10% headspace in the carboy to allow for thermal expansion.[3][4]
-
Closure: Cap tightly immediately after addition.
Visual Workflow: Decision Logic
Figure 1: Decision logic for the segregation and packaging of 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione waste.
Emergency Response Procedures
In the event of an accidental release, immediate action minimizes exposure.[1][3][4]
| Scenario | Immediate Action | Cleanup Protocol |
| Powder Spill (< 5g) | Isolate: Alert nearby personnel.Protect: Ensure PPE is on.[1][2][3][4] | 1. Cover spill with wet paper towels to prevent dust.2.[3][4][7] Scoop into a bag.3. Clean surface with soap/water.4.[3][4][8] Dispose of all materials as hazardous waste.[2][3][4] |
| Liquid Spill | Ventilate: Open fume hoods.Absorb: Use vermiculite or spill pads. | 1.[1][2][3][4] Place absorbent pads over liquid.2.[3][4] Wait for absorption.3.[3][4] Collect pads into a sealed bag.4. Treat as solid hazardous waste.[3][4] |
| Skin Contact | Flush: Wash with soap and water for 15 min.[2][3][4] | Seek medical attention if irritation persists.[3][4][7][9] Bring chemical name/structure to physician. |
| Eye Contact | Irrigate: Rinse at eye wash station for 15 min.[2][3][4] | Medical Emergency: Transport to ER immediately. |
Regulatory & Compliance Framework
Adherence to these regulations ensures your facility remains audit-ready.[2][3][4]
-
RCRA Classification (USA):
-
Labeling Requirements:
-
Final Destruction:
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[3][4] [Link]3]
-
PubChem. (n.d.).[2][3][4][10] Quinoxaline-2,3-dione Compound Summary. National Library of Medicine.[3][4] Retrieved October 26, 2025, from [Link]1]
-
Occupational Safety and Health Administration (OSHA). (2012).[3][4] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[3][4] [Link]3]
-
U.S. Environmental Protection Agency (EPA). (2024).[2][3][4] Categories of Hazardous Waste Generators. EPA.gov.[3][4] [Link]3]
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- 3. fishersci.com [fishersci.com]
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- 10. 2,3-Dihydroxyquinoxaline | C8H6N2O2 | CID 27491 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Guide to Personal Protective Equipment and Safe Handling of 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione
Prepared by the Senior Application Scientist
This document provides essential safety protocols and operational guidance for the handling and disposal of 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione. As specific toxicological and hazard data for this compound are not extensively published, this guide is built upon a conservative approach, deriving safety recommendations from the known hazards of structurally similar compounds, including quinoxaline-2,3-dione and other related heterocyclic diones. The primary objective is to ensure the safety of all laboratory personnel through rigorous adherence to these protocols.
Hazard Analysis and Toxicological Profile
The core structure, quinoxaline-2,3-dione, belongs to a class of compounds with known biological activity. Certain derivatives are recognized as antagonists of ionotropic glutamate receptors (AMPA, kainate, and/or NMDA), indicating potential for neurological effects[1]. While the "octahydro" saturation and "dimethoxy" substitutions in the target compound will alter its specific activity, the potential for biological interaction necessitates a cautious approach.
Based on safety data for analogous compounds, 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione should be presumed to be a hazardous substance. For instance, 6,7-Dimethoxyquinazoline-2,4-dione, a related methoxylated dione, is classified as a skin, eye, and respiratory irritant[2]. Similarly, the parent compound, quinoxalinedione, is labeled as a substance that can cause skin irritation, serious eye damage, and respiratory irritation[1]. Therefore, all handling procedures must be designed to mitigate these primary risks.
| Hazard Category | Predicted Hazard based on Analogues | Rationale and Authoritative Source |
| Acute Oral Toxicity | Potentially Harmful if Swallowed | Quinoxalinedione is classified as harmful if swallowed (H302)[1]. Ingestion may lead to gastrointestinal irritation[3]. |
| Skin Irritation | Causes Skin Irritation | Analogous compounds like 6,7-Dimethoxyquinazoline-2,4-dione are known skin irritants[2]. Direct contact should be avoided. |
| Eye Irritation | Causes Serious Eye Irritation/Damage | Quinoxalinedione is associated with serious eye damage (H318)[1]. The potential for severe irritation or damage is high. |
| Respiratory Irritation | May Cause Respiratory Irritation | Inhalation of dusts from similar compounds is known to cause respiratory tract irritation[2][3]. |
| Long-Term Exposure | Unknown; Treat as Potentially Hazardous | Due to the lack of specific chronic toxicity data, repeated or prolonged exposure should be minimized through consistent use of engineering controls and PPE. |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent exposure through all potential routes: inhalation, dermal contact, and ocular contact.[4]
Primary Barriers: Core PPE for All Operations
-
Eye and Face Protection :
-
Requirement : ANSI Z87.1-compliant (or equivalent standard) chemical safety goggles must be worn at all times when in the laboratory where this compound is handled.
-
Causality : This is to protect against accidental splashes of solutions or contact with airborne powder, which are predicted to cause serious eye irritation[1]. For operations with a higher risk of splashing, such as transferring large volumes, a full-face shield should be worn in addition to safety goggles[4].
-
-
Skin and Body Protection :
-
Laboratory Coat : A flame-resistant lab coat with long sleeves and a secure front closure is required. It should be kept fully fastened to protect the arms and torso from contamination[5].
-
Gloves : Nitrile gloves are the recommended minimum for incidental contact. Always inspect gloves for tears or punctures before use[6]. For tasks involving prolonged contact or immersion, consult the glove manufacturer’s chemical resistance guide. Crucially, gloves must be removed immediately after handling the compound, and hand hygiene must be performed before leaving the work area [5].
-
Apparel : Full-length pants and closed-toe shoes are mandatory to ensure no skin is exposed below the lab coat.
-
-
Respiratory Protection :
-
Requirement : A NIOSH-approved N95 respirator (or equivalent) is the minimum requirement when handling the solid compound outside of a certified chemical fume hood, though this practice is strongly discouraged.
-
Causality : Quinoxaline derivatives are known to cause respiratory irritation[2]. Engineering controls are the preferred method of protection, with respirators used as a secondary measure.
-
Task-Specific PPE Requirements
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Powder | Safety Goggles & Face Shield | Double-glove with Nitrile | Lab Coat | Work must be done in a fume hood. |
| Preparing Solutions | Safety Goggles | Nitrile Gloves | Lab Coat | Work must be done in a fume hood. |
| Handling Solutions | Safety Goggles | Nitrile Gloves | Lab Coat | Not required if in a closed system. |
| Spill Cleanup | Safety Goggles & Face Shield | Heavy-duty Nitrile or Butyl Gloves | Chemical-resistant Apron over Lab Coat | NIOSH-approved respirator with P100 filters. |
| Waste Disposal | Safety Goggles | Nitrile Gloves | Lab Coat | Not required if waste is in sealed containers. |
Safe Handling and Operational Workflow
All handling of 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione, especially in its powdered form, must occur within a certified chemical fume hood to minimize inhalation exposure[3].
Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure the chemical fume hood is operational and the sash is at the indicated working height. Clear the workspace of any unnecessary items. Don all required PPE as outlined in Section 2.
-
Weighing :
-
Perform all weighing operations on a draft shield-equipped balance inside the fume hood.
-
Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust.
-
Close the primary container immediately after dispensing the required amount.
-
-
Solubilization :
-
Add the solvent to the vessel containing the weighed solid slowly to avoid splashing.
-
If sonication or heating is required, ensure the vessel is securely capped or covered with a condenser to prevent the release of vapors.
-
-
Post-Handling :
-
Decontaminate the spatula and any surfaces with an appropriate solvent (e.g., 70% ethanol) and wipe clean.
-
Carefully remove the outer pair of gloves (if double-gloving) and dispose of them as hazardous waste.
-
Securely close the primary chemical container and wipe it down before returning it to storage.
-
Caption: Workflow for the safe handling of 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione.
Emergency Procedures
Spill Management
-
Evacuate : Immediately alert others and evacuate the immediate area.
-
Control : If safe to do so, prevent the spill from spreading. For powders, cover with a plastic sheet. For liquids, use absorbent pads.
-
Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.
-
PPE : Don additional PPE, including a respirator and chemical-resistant apron, before cleanup.
-
Cleanup :
-
Solid Spills : Gently sweep the material into a designated hazardous waste container. Avoid creating dust.
-
Liquid Spills : Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
-
Decontaminate : Clean the spill area thoroughly with soap and water.
First Aid Measures
-
Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention[7].
-
Skin Contact : Remove all contaminated clothing immediately. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists[3].
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[8].
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Seek immediate medical attention[3].
Disposal Plan
All materials contaminated with 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione, including unused product, empty containers, and cleaning materials, must be treated as hazardous chemical waste.
Step-by-Step Disposal Protocol
-
Segregation : Do not mix this waste with other waste streams. Keep it in a dedicated, closed container[9].
-
Containerization : Use a chemically resistant, leak-proof container. For solids, a sealed bag inside a rigid container is recommended.
-
Labeling : Clearly label the waste container with "Hazardous Waste," the full chemical name "1,4-Dimethoxyoctahydroquinoxaline-2,3-dione," and appropriate hazard symbols (e.g., irritant)[9].
-
Storage : Store the sealed waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.
-
Pickup : Arrange for disposal through your institution's licensed chemical waste contractor in accordance with all local, state, and federal regulations[9][10].
Caption: Disposal workflow for 1,4-Dimethoxyoctahydroquinoxaline-2,3-dione waste.
References
-
Research India Publications. (n.d.). A green synthesis of quinoxaline derivatives & their biological actives. Retrieved from [Link]
-
Cole-Parmer. (2005, November 22). Material Safety Data Sheet - 1,4-Dimethoxybenzene. Retrieved from [Link]
-
Islami, M. R., & Hassani, Z. (2008). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Molecules, 13(10), 2445-2459. [Link]
-
ResearchGate. (n.d.). (PDF) An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET - 6,7-Dimethoxyquinazoline-2,4-dione. Retrieved from [Link]
-
Wikipedia. (n.d.). Quinoxalinedione. Retrieved from [Link]
-
Scandia Gear. (n.d.). Certified Safety Equipment for Maritime & Offshore. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Dihydroxyquinoxaline-2,3-dione. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - 2,3-Dihydroxyquinoxaline. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2024, April 12). Personal Protective Equipment. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Research and Development. (2026, February 15). Quinoxaline-2, 3-Dione: Chemical Structure, Synthetic Strategies, Structure–Activity Relationship, Reactivity, and Pharmacological Activities. Retrieved from [Link]
-
National Institutes of Health Office of Animal Care and Use. (n.d.). Guidelines for Personal Protective Equipment in Animal Facilities. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 1,4-Dihydroxybenzene. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 1,4-Dihydroxyquinoxaline-2,3(1H,4H)-dione. Retrieved from [Link]
-
MDPI. (2021, February 18). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2,3-Quinoxalinedione, 1,4-dihydro- (CAS 15804-19-0). Retrieved from [Link]
-
University of Arizona Research Laboratory & Safety Services. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]
-
Dentsply Sirona USA. (n.d.). Personal Protective Equipment for Dentists. Retrieved from [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
